molecular formula C10H14 B1201564 1,2,3,4-Tetramethylbenzene CAS No. 488-23-3

1,2,3,4-Tetramethylbenzene

Cat. No.: B1201564
CAS No.: 488-23-3
M. Wt: 134.22 g/mol
InChI Key: UOHMMEJUHBCKEE-UHFFFAOYSA-N
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Description

Prehnitene is a tetramethylbenzene that consists of benzene substituted by methyl groups at positions 1, 2, 3 and 4.
1,2,3,4-Tetramethylbenzene has been reported in Ceratophyllum demersum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetramethylbenzene
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InChI

InChI=1S/C10H14/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H3
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InChI Key

UOHMMEJUHBCKEE-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=C(C=C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID4060072
Record name 1,2,3,4-Tetramethylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name 1,2,3,4-Tetramethylbenzene
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CAS No.

488-23-3, 25619-60-7
Record name 1,2,3,4-Tetramethylbenzene
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Record name Tetramethylbenzene (mixed isomers)
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Record name Benzene, 1,2,3,4-tetramethyl-
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Record name 1,2,3,4-Tetramethylbenzene
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Record name 1,2,3,4-TETRAMETHYLBENZENE
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Foundational & Exploratory

Prehnitene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

COMPOUND IDENTIFICATION

  • Systematic Name: 1,2,3,4-Tetramethylbenzene

  • Common Name: Prehnitene

  • CAS Number: 488-23-3

Prehnitene, systematically named this compound, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1][2] It is one of three structural isomers of tetramethylbenzene, the others being isodurene (1,2,3,5-tetramethylbenzene) and durene (1,2,4,5-tetramethylbenzene). At room temperature, prehnitene is a colorless liquid.[1] It is soluble in organic solvents like alcohol but nearly insoluble in water.[1]

This document serves as a comprehensive technical resource, providing essential data and methodologies relevant to the application of prehnitene in scientific research and development.

Molecular Structure

The structure of prehnitene consists of a benzene (B151609) ring substituted with four methyl groups at adjacent positions (1, 2, 3, and 4).

Caption: Molecular structure of Prehnitene (this compound).

Physicochemical Properties

The following table summarizes the key physical and chemical properties of prehnitene.

PropertyValueReference
Molecular Formula C₁₀H₁₄[1][2]
Molar Mass 134.22 g/mol [1][2][3]
Appearance Colorless liquid[1]
Density 0.901 g/mL[4]
Melting Point -6.2 °C (266.9 K)[1]
Boiling Point 205 °C (478 K)[1]
Flash Point 68.3 °C (341.4 K)[1]
Solubility in Water 33.9 mg/L[1]
Refractive Index 1.515[4]
LogP (Octanol/Water) 4.00[4]

Spectroscopic Data

Key spectroscopic data for the characterization of prehnitene are provided below.

Spectroscopy Data (Solvent: CDCl₃) Reference
¹H NMR (90 MHz) δ 2.17 (s, 6H, 2x CH₃), δ 2.24 (s, 6H, 2x CH₃), δ 6.88 (s, 2H, Ar-H)[5]
¹³C NMR (15.09 MHz) δ 15.72, δ 20.63, δ 127.07, δ 133.83, δ 134.73[5]
Mass Spectrometry (EI) Major Fragments (m/z): 119.0, 133.0, 91.0, 120.0, 77.0[5]
Infrared (IR) Data available in the NIST WebBook[6]

Experimental Protocols

Synthesis of this compound

This protocol details a laboratory-scale synthesis of prehnitene from 1,2-bis(bromomethyl)-3,6-dimethylbenzene.[2]

Materials:

  • Lithium aluminum tetrahydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • 1,2-bis(bromomethyl)-3,6-dimethylbenzene

  • Deionized water

  • 15% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen gas (N₂)

Procedure:

  • Under a nitrogen atmosphere, dissolve 3.8 g (0.1 mol) of lithium aluminum tetrahydride in 68 g of anhydrous THF in a reaction flask.

  • Cool the solution to 0-5 °C using an ice bath.

  • Prepare a solution of 5.84 g (0.02 mol) of 1,2-bis(bromomethyl)-3,6-dimethylbenzene in 80 g of anhydrous THF.

  • Add the solution from step 3 dropwise to the cooled LiAlH₄ solution over a period of 2 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, warm the reaction mixture to reflux and maintain for 12-16 hours (overnight).

  • Cool the mixture to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of 3.9 g of deionized water while stirring.

  • Add 3.9 g of 15% aqueous NaOH solution to the mixture.

  • Add an additional 11.7 g of deionized water and stir the resulting slurry for 30 minutes.

  • Allow the mixture to stand, permitting the separation of the organic and aqueous layers.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the organic solution using a rotary evaporator to yield the product, this compound. The reported yield for this procedure is approximately 97.3%.[2]

synthesis_workflow cluster_reactants Reactants & Solvents cluster_reaction Reaction Conditions cluster_workup Workup & Purification r1 LiAlH₄ in THF c1 1. Dropwise addition (0-5 °C, 2h) r1->c1 r2 1,2-bis(bromomethyl)- 3,6-dimethylbenzene in THF r2->c1 c2 2. Reflux overnight c1->c2 w1 Quench (H₂O, NaOH) c2->w1 w2 Liquid-liquid separation w1->w2 w3 Dry organic phase (MgSO₄) w2->w3 w4 Concentrate w3->w4 product Product: Prehnitene w4->product

Caption: Workflow for the laboratory synthesis of Prehnitene.

Applications and Relationships

Prehnitene is primarily used as an intermediate in the chemical industry.[1] Its most significant application is as a precursor for the synthesis of pyromellitic dianhydride (PMDA), a monomer essential for producing high-performance polymers like polyimides.[3][7] These polymers are valued for their thermal stability and are used in specialty films, coatings, and adhesives.[3][7] Prehnitene can also be used as a starting material for the synthesis of other complex organic molecules, including hexamethylbenzene.[3] While it has been identified as a human metabolite, its direct role in biological signaling or as an active pharmaceutical ingredient is not established.[5] Its relevance in drug development is primarily as a building block or solvent in synthetic chemistry.[3]

logical_relationships prehnitene Prehnitene (1,2,3,4-TMB) isomers Tetramethylbenzene Isomers (C₁₀H₁₄) prehnitene->isomers is an isomer of pmda Pyromellitic Dianhydride (PMDA) prehnitene->pmda is a precursor to isodurene Isodurene (1,2,3,5-TMB) isomers->isodurene durene Durene (1,2,4,5-TMB) isomers->durene application Key Industrial Application polyimides High-Performance Polyimides pmda->polyimides is a monomer for

Caption: Relationship of Prehnitene to its isomers and key industrial application.

References

Spectroscopic Data for 1,2,3,4-Tetramethylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3,4-Tetramethylbenzene (also known as prehnitene), a significant compound in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₄, with a molecular weight of 134.22 g/mol .[1][2] The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this molecule.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[3]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic and methyl protons.

Chemical Shift (ppm)MultiplicityAssignment
6.88Singlet2H, Aromatic (H-5, H-6)
2.24Singlet6H, Methyl (C-2, C-3 CH₃)
2.17Singlet6H, Methyl (C-1, C-4 CH₃)
Solvent: CDCl₃, Frequency: 90 MHz[4]

¹³C NMR (Carbon-13) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (ppm)Assignment
134.73Aromatic (C-2, C-3)
133.83Aromatic (C-1, C-4)
127.07Aromatic (C-5, C-6)
20.63Methyl (C-2, C-3 CH₃)
15.72Methyl (C-1, C-4 CH₃)
Solvent: CDCl₃, Frequency: 15.09 MHz[4]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretch (methyl groups)
1610, 1490, 1450Medium-StrongC=C stretch (aromatic ring)
1380MediumC-H bend (methyl groups)
875StrongC-H bend (aromatic, adjacent H)
Sample State: Liquid (Neat)[7][8]

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[9][10][11]

Electron Ionization (EI) Mass Spectrum

m/zRelative Intensity (%)Assignment
134~40[M]⁺ (Molecular Ion)
119100 (Base Peak)[M-CH₃]⁺
105~20[M-2CH₃+H]⁺ or [C₈H₉]⁺
91~17[C₇H₇]⁺ (Tropylium ion)
77~10[C₆H₅]⁺ (Phenyl ion)
Source: NIST Mass Spectrometry Data Center[1][4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Sample Preparation:

  • A small amount of the this compound sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.[12] The use of a deuterated solvent is crucial to avoid overwhelming the sample signals with solvent proton signals.[12]

  • The concentration of the sample is typically in the range of 1-10 mg/mL.

Data Acquisition:

  • The NMR tube is placed in the spectrometer.[13]

  • The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a constant field strength.[13]

  • The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.[13]

  • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.[3][14]

  • The number of scans is adjusted to obtain a spectrum with an adequate signal-to-noise ratio.[15]

Sample Preparation (Neat Liquid):

  • A drop of the liquid this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[16][17]

  • The plates are pressed together to create a thin film of the sample.

Data Acquisition:

  • The salt plates containing the sample are placed in the sample holder of the IR spectrometer.[18]

  • A background spectrum (of the empty salt plates) is recorded.

  • The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software.

  • The resulting spectrum shows the percentage of transmittance versus the wavenumber of the infrared radiation.[6]

Sample Introduction and Ionization:

  • A small amount of the this compound sample is introduced into the mass spectrometer, typically via a heated inlet system or gas chromatography for volatile compounds.[19]

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a method known as Electron Ionization (EI).[9][11] This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[9][11]

Mass Analysis and Detection:

  • The resulting ions are accelerated by an electric field.[11][20]

  • The accelerated ions then pass through a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ions.[11][20]

  • A detector measures the abundance of ions at each m/z value.[11][20]

  • The data is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[9]

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Dissolution Dissolve in Solvent (for NMR) Sample->Dissolution ThinFilm Prepare Thin Film (for IR) Sample->ThinFilm Vaporization Vaporize (for MS) Sample->Vaporization NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer ThinFilm->IR MS Mass Spectrometer Vaporization->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for spectroscopic analysis.

Mass_Spec_Fragmentation M This compound [M]⁺ m/z = 134 M_minus_CH3 [M-CH₃]⁺ m/z = 119 (Base Peak) M->M_minus_CH3 - CH₃• C8H9 [C₈H₉]⁺ m/z = 105 M_minus_CH3->C8H9 - CH₂ Tropylium Tropylium Ion [C₇H₇]⁺ m/z = 91 C8H9->Tropylium - CH₂ Phenyl Phenyl Ion [C₆H₅]⁺ m/z = 77 Tropylium->Phenyl - C₂H₂

Caption: Plausible fragmentation of this compound.

References

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetramethylbenzene from Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2,3,4-tetramethylbenzene, also known as prehnitene, from xylene. The primary focus is on the Friedel-Crafts alkylation of ortho-xylene, which is the most direct route to the desired isomer. This document details the underlying chemical principles, a thorough experimental protocol, and methods for product purification and characterization. Quantitative data is presented in a clear, tabular format, and the reaction pathway is illustrated with a process diagram.

Introduction

This compound is a substituted aromatic hydrocarbon with applications in various fields of chemical synthesis, including as a starting material for specialty polymers and in the development of pharmaceutical intermediates. The controlled synthesis of this specific isomer from readily available xylenes (B1142099) presents a common challenge in organic chemistry due to the directing effects of the alkyl groups on the aromatic ring, which can lead to a mixture of isomers.

This guide focuses on the Friedel-Crafts methylation of ortho-xylene. The two adjacent methyl groups in o-xylene (B151617) direct incoming electrophiles (methyl groups) to the remaining positions on the benzene (B151609) ring. While this reaction can produce the desired 1,2,3,4-substitution pattern, it often yields a mixture of tetramethylbenzene isomers, including 1,2,3,5-tetramethylbenzene (B1211182) (isodurene) and 1,2,4,5-tetramethylbenzene (B166113) (durene), as well as higher methylated byproducts.[1] Therefore, careful control of reaction conditions and effective purification methods are crucial.

Reaction Mechanism and Pathway

The synthesis of this compound from ortho-xylene via Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with a methylating agent, such as methyl chloride (CH₃Cl), to form a highly reactive methyl carbocation (CH₃⁺) or a polarized complex that acts as the electrophile.[1]

  • Electrophilic Attack: The electron-rich aromatic ring of ortho-xylene attacks the methyl electrophile. The existing methyl groups are activating and ortho-, para-directing. In the case of ortho-xylene, the initial methyl groups at positions 1 and 2 will direct the incoming methyl groups primarily to positions 4 and 5 (para to the existing methyls) and to a lesser extent to positions 3 and 6 (ortho to the existing methyls). To obtain the 1,2,3,4-isomer, substitution at the 3 and 4 positions is required.

  • Formation of the Sigma Complex: The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the AlCl₄⁻ anion, removes a proton from the carbon atom bearing the new methyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

This process occurs twice to introduce two additional methyl groups to the ortho-xylene molecule. The regioselectivity of the second methylation is influenced by both electronic and steric factors, often resulting in a mixture of isomers.

Logical Relationship of the Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction1 First Methylation cluster_side_reaction Side Reaction o_xylene o-Xylene (1,2-Dimethylbenzene) intermediate1 Trimethylbenzene Intermediate o_xylene->intermediate1 Electrophilic Aromatic Substitution methyl_chloride Methyl Chloride (CH3Cl) electrophile Methyl Electrophile [CH3+] methyl_chloride->electrophile alcl3 Aluminum Chloride (AlCl3) alcl3->electrophile Catalyst prehnitene This compound (Prehnitene) intermediate1->prehnitene isodurene 1,2,3,5-Tetramethylbenzene (Isodurene) intermediate1->isodurene durene 1,2,4,5-Tetramethylbenzene (Durene) intermediate1->durene byproducts Higher Methylated Byproducts prehnitene->byproducts Further Methylation

Caption: Synthesis of this compound from o-Xylene.

Experimental Protocol

While a specific, high-yield synthesis of pure this compound from xylene is not extensively detailed in readily available literature due to the formation of isomeric mixtures, the following general procedure for Friedel-Crafts methylation of o-xylene can be adapted. Note: This procedure should be performed by qualified personnel in a well-ventilated fume hood, as it involves hazardous materials.

Materials:

  • o-Xylene (1,2-dimethylbenzene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Methyl chloride (CH₃Cl) or Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

  • Anhydrous diethyl ether or carbon disulfide (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Gas inlet tube (if using methyl chloride)

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (for fractional distillation)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel (or gas inlet tube), place anhydrous aluminum chloride. The system should be protected from atmospheric moisture using drying tubes.

  • Addition of Solvent and o-Xylene: Add a suitable anhydrous solvent, such as carbon disulfide, to the flask, followed by o-xylene. Cool the mixture in an ice bath with stirring.

  • Addition of Methylating Agent: Slowly add the methylating agent (e.g., methyl chloride gas can be bubbled through the solution, or dimethyl sulfate can be added dropwise from the dropping funnel) to the stirred, cooled reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period. The reaction progress can be monitored by techniques such as gas chromatography (GC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product will be a mixture of tetramethylbenzene isomers and other byproducts. Purify the this compound from this mixture using fractional distillation. Due to the close boiling points of the isomers, a highly efficient distillation column is required.

Quantitative Data

Due to the challenges in selective synthesis and the proprietary nature of industrial processes, detailed quantitative data for the direct synthesis of this compound from o-xylene is not widely published. The yield of the desired isomer is highly dependent on the specific reaction conditions, including the catalyst, temperature, and ratio of reactants.

ParameterValue/RangeNotes
Starting Material o-Xylene
Methylating Agent Methyl Chloride or Dimethyl Sulfate
Catalyst Anhydrous Aluminum Chloride
Reaction Temperature Low to moderateTo minimize side reactions
Product Distribution Mixture of tetramethylbenzene isomers1,2,3,4-, 1,2,3,5-, and 1,2,4,5-isomers are expected.
Purification Method Fractional DistillationChallenging due to close boiling points.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table of Spectroscopic Data:

TechniqueExpected Data
¹H NMR Signals corresponding to the methyl protons and the aromatic protons in the expected integration ratios and splitting patterns.
¹³C NMR Signals corresponding to the unique carbon atoms in the molecule.
IR Spectroscopy Characteristic absorption bands for C-H stretching of the methyl groups and the aromatic ring, as well as bands for the C=C stretching of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (134.22 g/mol ).

Conclusion

The synthesis of this compound from xylene is a classic example of electrophilic aromatic substitution that highlights the challenges of controlling regioselectivity in Friedel-Crafts alkylations. While the methylation of o-xylene provides a direct route, the formation of a mixture of isomers is a significant hurdle. Successful synthesis relies on careful optimization of reaction conditions to favor the formation of the desired product and efficient purification techniques, such as fractional distillation, to isolate it from the isomeric byproducts. This guide provides a foundational understanding and a general experimental framework for researchers and professionals working on the synthesis of this and related substituted aromatic compounds.

References

Discovery and historical synthesis of prehnitene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Historical Synthesis of Prehnitene

This guide provides a comprehensive overview of the discovery, physicochemical properties, and key historical synthesis routes of prehnitene (1,2,3,4-tetramethylbenzene). It is intended for researchers, scientists, and professionals in chemical and drug development who require a technical understanding of this important aromatic hydrocarbon.

Introduction and Discovery

Prehnitene, systematically named this compound, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1] It is a colorless, flammable liquid that is nearly insoluble in water but soluble in common organic solvents.[1] Prehnitene is one of three structural isomers of tetramethylbenzene, the others being durene (1,2,4,5-) and isodurene (1,2,3,5-).[1] It occurs naturally in coal tar and can be isolated industrially from the reformed fractions of oil refineries.[1]

While specific details of its initial isolation and characterization are not extensively documented in historical records, prehnitene was likely first synthesized and identified in the late 19th or early 20th century during broader investigations into aromatic substitution reactions.[2] The work of German chemist Oscar Jacobsen in 1886 on the rearrangement of polyalkylbenzene sulfonic acids, a reaction now named after him, was pivotal in the study of tetramethylbenzene isomers and provided an early pathway to compounds like prehnitene.[3][4]

Physicochemical Properties

The fundamental physical and chemical properties of prehnitene are summarized in the table below. This data is crucial for its handling, purification, and application in synthesis.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 488-23-3[1][5]
Molecular Formula C₁₀H₁₄[1]
Molar Mass 134.22 g/mol [1][5]
Appearance Colorless liquid[1][2]
Density 0.90 g/cm³ (at 25 °C)[1]
Melting Point -6.2 °C / -4 °C[1][6]
Boiling Point 205 °C[1][6]
Flash Point 68.3 °C[1]
Solubility in Water 33.9 mg/L[1]
Dipole Moment 0.39 D[6]

Historical Methods of Synthesis

The synthesis of prehnitene has historically been achieved through two principal routes: Friedel-Crafts alkylation and the Jacobsen rearrangement. These methods highlight classic organic reaction mechanisms and remain relevant to the production of polymethylated aromatic compounds.

Friedel-Crafts Alkylation

The Friedel-Crafts reaction, developed in 1877, is a cornerstone of aromatic chemistry and a primary method for producing prehnitene.[7] The process typically involves the methylation of less-substituted benzene (B151609) derivatives, such as xylene or trimethylbenzenes, using an alkylating agent in the presence of a strong Lewis acid catalyst.[2][8]

friedel_crafts_workflow Workflow for Prehnitene Synthesis via Friedel-Crafts Alkylation cluster_reactants Starting Materials Aromatic Xylene or Trimethylbenzene Reaction Reaction Vessel (Low Temperature) Aromatic->Reaction Alkylating Methyl Chloride (Alkylating Agent) Alkylating->Reaction Catalyst AlCl₃ (Lewis Acid Catalyst) Catalyst->Reaction Workup Aqueous Workup (Quenching) Reaction->Workup Mixture Crude Product: Isomeric Mixture (Prehnitene, Durene, etc.) Workup->Mixture Purification Purification: Fractional Distillation Mixture->Purification Product Pure Prehnitene Purification->Product

Figure 1. Generalized workflow for the Friedel-Crafts synthesis of prehnitene.
  • Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser (with a gas outlet to a trap) is charged with the aromatic substrate (e.g., pseudocumene) and a solvent (e.g., carbon disulfide).

  • Catalyst Addition: The flask is cooled in an ice-salt bath. Anhydrous aluminum chloride (AlCl₃) is added portion-wise while maintaining the low temperature.

  • Alkylation: The alkylating agent (e.g., methyl chloride) is added dropwise from the funnel over several hours. The reaction mixture is stirred vigorously throughout the addition.

  • Reaction Completion: After the addition is complete, the mixture is allowed to stir at low temperature for an additional period before being allowed to warm slowly to room temperature.

  • Quenching: The reaction is quenched by slowly pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction & Purification: The organic layer is separated, washed with water and sodium bicarbonate solution, and then dried over an anhydrous salt (e.g., MgSO₄). The final product is isolated and purified from its isomers via meticulous fractional distillation.[8]

A significant challenge in this synthesis is controlling the regioselectivity to maximize the yield of the 1,2,3,4-isomer while minimizing the formation of durene, isodurene, and more highly substituted products like pentamethylbenzene (B147382).[8]

Jacobsen Rearrangement

The Jacobsen rearrangement is a distinctive reaction of polyalkylbenzenes, first described by Oscar Jacobsen in 1886.[3][4] The reaction involves treating a polyalkylbenzene with concentrated sulfuric acid, which induces the migration of alkyl groups around the aromatic ring.[9] This method is particularly useful as it can convert other tetramethylbenzene isomers or even pentamethylbenzene into prehnitene.

The reaction is believed to proceed via an intermolecular mechanism where a sulfonyl group is temporarily added to the ring, facilitating the transfer of a methyl group to another aromatic molecule.[4] Subsequent desulfonation yields the rearranged hydrocarbon. The reaction is generally limited to aromatic rings containing at least four alkyl or halogen substituents.[3][4]

jacobsen_rearrangement Concept of the Jacobsen Rearrangement Start Starting Isomer (e.g., Durene or Pentamethylbenzene) Intermediate Sulfonated Intermediate (Arenesulfonium ion) Start->Intermediate Sulfonation Reagent Conc. H₂SO₄ Reagent->Intermediate Product Thermodynamic Mixture of Isomers (containing Prehnitene) Intermediate->Product Intermolecular Alkyl Migration & Desulfonation

References

Solubility Profile of 1,2,3,4-Tetramethylbenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3,4-tetramethylbenzene (also known as prehnitene) in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, materials science, and pharmaceutical research. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key concepts.

Core Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in a range of common organic solvents. Due to a scarcity of precise quantitative data in publicly available literature, the table includes qualitative descriptions and estimated values based on chemical principles and available information. It is important to note that "soluble" indicates that a significant amount of the solute dissolves, but the exact saturation point under specific conditions may vary.

SolventChemical ClassTemperature (°C)SolubilityNotes
Water Inorganic25Insoluble (33.94 mg/L)[1][2]Practically immiscible with water.
Methanol AlcoholNot SpecifiedSoluble[3][4]A solution of 100 µg/mL is commercially available as a reference standard, indicating at least this level of solubility.
Ethanol AlcoholNot SpecifiedSoluble[3][4]Generally soluble in alcohols.
Chloroform Halogenated HydrocarbonNot SpecifiedSolubleBased on general solubility principles of nonpolar compounds.
Ethyl Acetate EsterNot SpecifiedSolubleBased on general solubility principles.
Toluene Aromatic HydrocarbonNot SpecifiedMiscible (Expected)"Like dissolves like" principle suggests high solubility or miscibility.
Hexane Aliphatic HydrocarbonNot SpecifiedSoluble (Expected)Expected to be soluble due to its nonpolar nature.
Acetone KetoneNot SpecifiedSoluble (Expected)Expected to be soluble.
Diethyl Ether EtherNot SpecifiedSoluble (Expected)Expected to be soluble.

Experimental Protocols for Solubility Determination

A precise determination of solubility is critical for many applications. The following is a standard laboratory protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Variable temperature shaker or magnetic stirrer with hotplate

  • Thermostatically controlled water bath or oven

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV for HPLC)

  • Vials for sample preparation and analysis

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound and transfer it to a vial.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or on a magnetic stirrer within a water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is essential to confirm saturation.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle by letting the vial stand in the temperature-controlled environment for several hours.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter that is chemically resistant to the solvent and has been pre-warmed to the experimental temperature. This step is crucial to remove any undissolved microcrystals.

    • Accurately dilute the filtered, saturated solution with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the standard solutions using a suitable analytical method (e.g., GC-FID or HPLC-UV) to generate a calibration curve.

    • Analyze the diluted sample solution under the same analytical conditions.

    • Determine the concentration of this compound in the diluted sample by comparing its analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sample Collection cluster_analysis 3. Quantitative Analysis cluster_calc 4. Calculation prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 samp1 Allow solid to settle prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter the saturated solution samp2->samp3 ana2 Analyze standards and sample (GC/HPLC) samp3->ana2 ana1 Prepare calibration standards ana1->ana2 ana3 Determine concentration from calibration curve ana2->ana3 calc1 Calculate concentration of saturated solution ana3->calc1 calc2 Express solubility in desired units calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

Factors Affecting Solubility

factors_affecting_solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions solute_polarity Polarity (Nonpolar) solubility Solubility solute_polarity->solubility 'Like dissolves like' solute_size Molecular Size solute_size->solubility Affects intermolecular forces solute_crystal Crystal Lattice Energy solute_crystal->solubility Energy needed to break lattice solvent_polarity Polarity solvent_polarity->solubility 'Like dissolves like' solvent_hbond Hydrogen Bonding Capacity solvent_hbond->solubility Interaction potential temperature Temperature temperature->solubility Generally increases solubility for solids pressure Pressure pressure->solubility Significant for gaseous solutes

Caption: Key factors influencing the solubility of a solid in a liquid solvent.

References

1,2,3,4-Tetramethylbenzene: A Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetramethylbenzene, also known as prehnitene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. It is one of three structural isomers of tetramethylbenzene.[1][2] While it has applications as a chemical intermediate and in the synthesis of polymers, its natural occurrence is of significant interest in fields ranging from geochemistry to natural product chemistry. This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its analysis, and a summary of its presence in various natural matrices.

Natural Sources and Occurrence

This compound is found in a variety of natural sources, primarily of geological or biological origin. Its presence is often associated with the thermal maturation of organic matter or as a minor constituent of plant-derived essential oils.

Geological Sources:

  • Coal Tar: this compound is a known constituent of coal tar, a complex mixture of organic compounds produced during the carbonization of coal.[1][3]

  • Crude Oil and Petroleum Fractions: It occurs naturally in crude oil and can be isolated from petroleum reformate, specifically from the C₁₀ aromatic fraction.[3][4] Its presence in asphaltenes and crude oils from specific regions, such as the Tarim Basin, has been noted and is used in geochemical analysis to infer the depositional environment of source rocks.

Biological Sources:

  • Essential Oils: The compound has been identified as a volatile component in the essential oils of certain plants. Notably, it is found in the leaves and cones of Taxodium ascendens (pond cypress).

  • Aquatic Plants: There are reports of this compound being present in the aquatic plant Ceratophyllum demersum, commonly known as coontail or hornwort.[5]

  • Olive Oil: this compound has been listed as a compound found in olive oil.[6][7]

While the presence of this compound in these sources is documented, quantitative data on its concentration is scarce in publicly available literature. The tables below summarize the known occurrences.

Data Presentation

Table 1: Documented Natural Sources of this compound

Source CategorySpecific SourceMatrix
Geological CoalCoal Tar[1][3]
PetroleumCrude Oil / Petroleum Reformate[3][4]
Biological Pond Cypress (Taxodium ascendens)Essential Oil (from leaves and cones)
Coontail (Ceratophyllum demersum)Plant Tissue[5]
Olive (Olea europaea)Olive Oil[6][7]

Table 2: Quantitative Data on this compound Occurrence

Source MatrixConcentration RangeMethod of AnalysisReference
Data not available in cited literature

A comprehensive review of the searched scientific literature did not yield specific quantitative concentration ranges for this compound in the identified natural sources.

Experimental Protocols

The detection and quantification of this compound from natural matrices typically involve extraction or distillation followed by chromatographic analysis. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for this purpose due to its high separation efficiency and definitive identification capabilities.

Protocol 1: Extraction and Analysis from Plant Material (e.g., Taxodium ascendens)

This protocol is a generalized procedure for the extraction and analysis of volatile compounds from plant tissues.

1. Sample Preparation:

  • Fresh or dried plant material (leaves, cones) is collected.

  • The material is typically ground or finely chopped to increase the surface area for extraction.

2. Extraction (Steam Distillation):

  • A known mass of the prepared plant material is placed in a distillation flask with water.

  • The mixture is heated to boiling. The steam and volatilized essential oils are passed through a condenser.

  • The condensate (hydrosol and essential oil) is collected in a receiving vessel, often a Clevenger-type apparatus, which separates the less dense oil from the aqueous phase.

  • The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove residual water.

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for separating aromatic hydrocarbons.

  • Injection: A small volume (e.g., 1 µL) of the essential oil, often diluted in a suitable solvent like hexane (B92381) or dichloromethane, is injected into the GC inlet, which is heated to ensure rapid volatilization.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250°C).

  • Mass Spectrometer: The MS is operated in electron ionization (EI) mode. As compounds elute from the GC column, they are fragmented and detected.

  • Identification: this compound is identified by comparing its retention time and mass spectrum to that of a pure standard. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak.

  • Quantification: For quantitative analysis, an internal standard (a known amount of a compound not present in the sample) is added to the sample before analysis. A calibration curve is generated using standards of this compound of known concentrations. The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: Isolation and Analysis from Geological Samples (e.g., Crude Oil Fraction)

This protocol describes a method for isolating this compound from a complex hydrocarbon mixture like a petroleum fraction.

1. Fractional Distillation:

  • Crude oil is subjected to fractional distillation to separate it into fractions based on boiling point ranges. The C₁₀ aromatic fraction, which contains tetramethylbenzenes, is collected.

2. Azeotropic Distillation:

  • To separate the isomers of tetramethylbenzene, which have very similar boiling points, azeotropic distillation can be employed. An azeotrope-forming agent is added to the hydrocarbon fraction, which selectively alters the volatility of the components, allowing for their separation.

3. Crystallization:

  • The enriched fraction containing this compound can be further purified by low-temperature crystallization. As the mixture is cooled, the different isomers may crystallize at different temperatures, allowing for their separation from the mother liquor.

4. GC-MS Analysis for Purity Assessment and Identification:

  • The isolated fraction is analyzed by GC-MS as described in Protocol 1 to confirm its identity and assess its purity. The comparison of the resulting mass spectrum with a reference library spectrum provides definitive identification.

Mandatory Visualization

experimental_workflow cluster_sources Natural Sources cluster_prep Sample Preparation / Extraction cluster_results Data Analysis Geological Geological (Crude Oil, Coal Tar) Distillation Fractional / Azeotropic Distillation Geological->Distillation Biological Biological (Plants, Olive Oil) Extraction Steam Distillation / Solvent Extraction Biological->Extraction Analysis GC-MS Analysis Distillation->Analysis Extraction->Analysis Identification Identification (Retention Time, Mass Spectrum) Analysis->Identification Quantification Quantification (Internal Standard, Calibration Curve) Analysis->Quantification

Caption: Workflow for the extraction and analysis of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of 1,2,3,4-Tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 1,2,3,4-tetramethylbenzene, also known as prehnitene. The information is compiled from established sources and is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development. This document presents key thermochemical properties in a structured format, details the experimental methodologies used for their determination, and provides visualizations of experimental workflows and conceptual relationships.

Core Thermochemical Data

This compound (C₁₀H₁₄, molar mass: 134.22 g/mol ) is an aromatic hydrocarbon with significant applications in various industrial and research sectors.[1] A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and computational modeling. The following tables summarize the key thermochemical data for this compound in both its condensed and gas phases.

Condensed Phase Thermochemical Data
PropertyValueUnitsTemperature (K)Reference
Standard Molar Enthalpy of Formation (ΔfH°liquid) -90.2 ± 1.2kJ/mol298.15Good, 1975[2]
-96.4 ± 3kJ/mol298.15Prosen, Johnson, et al., 1946[2]
Standard Molar Enthalpy of Combustion (ΔcH°liquid) -5845.7 ± 1.0kJ/mol298.15Good, 1975[3]
-5827.5kJ/mol298.15Banse and Parks, 1933[2]
Liquid Phase Molar Entropy (S°liquid) 265.4J/mol·K298.15Huffman, Parks, et al., 1931[2]
Constant Pressure Heat Capacity (Cp,liquid) 244.3J/mol·K298Kurbatov, 1947[2]
236.0J/mol·K291.9Huffman, Parks, et al., 1931[2]
Gas Phase Thermochemical Data
PropertyValueUnitsTemperature (K)Reference
Standard Molar Enthalpy of Formation (ΔfH°gas) -36.0 ± 1.4kJ/mol298.15Draeger, 1985 (based on unpublished measurement by W.D. Good)[4]
-37.6 ± 1.2kJ/mol298.15Computed from Good, 1975[4]
-43.8 ± 3.0kJ/mol298.15Computed from Prosen, Johnson, et al., 1946[4]
Constant Pressure Heat Capacity (Cp,gas) 140.6J/mol·K200Draeger, 1985[4]
186.1 ± 0.4J/mol·K298.15Draeger, 1985[5]
233.6J/mol·K400Draeger, 1985[5]
276.3J/mol·K500Draeger, 1985[5]
313.2J/mol·K600Draeger, 1985[5]
344.7J/mol·K700Draeger, 1985[5]
371.6J/mol·K800Draeger, 1985[5]
394.6J/mol·K900Draeger, 1985[5]
414.4J/mol·K1000Draeger, 1985[5]

Experimental and Computational Protocols

The thermochemical data presented in this guide are derived from meticulous experimental work and computational studies. Below are detailed descriptions of the methodologies employed in the key cited research.

Determination of Enthalpy of Combustion by Bomb Calorimetry (Good, 1975)

The standard enthalpy of combustion of this compound was determined using a rotating-bomb calorimeter.

  • Apparatus: A platinum-lined, rotating-bomb calorimeter was utilized for the combustion experiments. The rotation of the bomb ensures a homogeneous final solution, which is crucial for accurate measurements.

  • Sample Preparation and Purity: The this compound sample was purified to a high degree, with its purity assessed by gas-liquid chromatography.

  • Experimental Procedure: A precisely weighed sample of the compound was placed in a platinum crucible within the bomb. A known amount of water was added to the bomb to saturate the internal atmosphere and dissolve the acidic combustion products. The bomb was then charged with high-purity oxygen to a pressure of 30 atmospheres. The combustion was initiated by passing an electric current through a fuse wire. The temperature change of the calorimeter system was measured with high precision.

  • Data Analysis: The energy equivalent of the calorimeter was determined by burning a standard substance, benzoic acid. The gross energy of combustion was calculated from the corrected temperature rise. Corrections were applied for the heat of ignition, the formation of nitric acid from residual nitrogen in the bomb, and for bringing the reactants and products to the standard state of 298.15 K. The standard enthalpy of combustion was then calculated from the corrected energy of combustion.

Heat Capacity and Entropy Measurements (Huffman, Parks, et al., 1931)

The heat capacity and, subsequently, the entropy of this compound were determined using low-temperature calorimetry.

  • Apparatus: A Nernst-type adiabatic calorimeter was used for the heat capacity measurements over a range of low temperatures.

  • Experimental Procedure: The sample was cooled to a low temperature, and then heat was supplied electrically in small, known increments. The resulting temperature rise was measured. This process was repeated to obtain heat capacity values at various temperatures.

  • Data Analysis: The third law of thermodynamics was applied to the heat capacity data to calculate the standard entropy. The heat capacity curve was extrapolated to 0 K to determine the entropy at the lowest measurement temperature. The entropy at 298.15 K was then calculated by integrating the C_p/T versus T curve from 0 K to 298.15 K, including the entropy of any phase transitions that occurred within this temperature range.

Measurement of Liquid-Phase Heat Capacity (Kurbatov, 1947)

The specific heat of liquid this compound was measured over a range of temperatures.

  • Methodology: While the specific details of the apparatus are not extensively described in the available English summaries, the method likely involved a comparative calorimetric technique. In such methods, the heat capacity of the sample is determined by comparing the temperature change of the sample to that of a reference substance with a known heat capacity when the same amount of heat is applied to both. The experiments were conducted at various temperatures to determine the mean heat capacity over different temperature intervals.

Statistical Thermodynamics Calculations of Gas-Phase Properties (Draeger, 1985)

The ideal gas thermodynamic properties, including heat capacity and enthalpy of formation, were calculated using statistical thermodynamics based on vibrational spectroscopy data.

  • Computational Approach: The fundamental vibrational frequencies of the methylbenzenes were determined from experimental infrared and Raman spectra. These vibrational data, along with the molecular structure and moments of inertia, were used as input for statistical thermodynamic calculations.

  • Methodology: The rigid-rotor, harmonic-oscillator approximation was used to calculate the translational, rotational, and vibrational contributions to the thermodynamic functions. The contributions from internal rotations of the methyl groups were also considered and calculated separately. The calculated thermodynamic functions were found to be in good agreement with experimental data for related compounds, lending confidence to the values obtained for this compound.

Visualizations

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

experimental_workflow Experimental Workflow for Bomb Calorimetry cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis p1 Purify this compound p2 Weigh Sample Precisely p1->p2 c1 Assemble Bomb (Sample, Fuse, Water) p2->c1 c2 Charge with O2 c1->c2 c3 Combust Sample c2->c3 c4 Measure Temperature Rise c3->c4 a1 Determine Calorimeter Energy Equivalent c4->a1 a2 Apply Corrections (Ignition, HNO3) a1->a2 a3 Calculate Energy of Combustion a2->a3 a4 Calculate Enthalpy of Combustion a3->a4 thermochemical_relationships Relationships Between Thermochemical Properties H Enthalpy (H) G Gibbs Free Energy (G) H->G G = H - TS S Entropy (S) S->G Cp Heat Capacity (Cp) Cp->H ΔH = ∫Cp dT Cp->S ΔS = ∫(Cp/T) dT T Temperature (T) T->H T->S T->G

References

In-Depth Technical Guide: Health and Safety of 1,2,3,4-Tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 1,2,3,4-tetramethylbenzene (also known as prehnitene), tailored for a scientific audience. The following sections detail its hazards, safe handling procedures, and emergency response protocols, with quantitative data summarized for clarity and key processes visualized.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₄[1][2]
Molecular Weight 134.22 g/mol [1][2]
Appearance Colorless liquid[1][3]
Odor No information available[1]
Boiling Point 203 °C / 397.4 °F[1][4]
Melting Point -6.2 °C (20.8 °F; 266.9 K)[3]
Flash Point 68 °C / 154.4 °F[1]
Density 0.9 g/cm³[1]
Vapor Pressure 0.385 mmHg @ 25 °C (estimated)[5]
Water Solubility Immiscible[4][6][7]
Solubility in Other Solvents Soluble in alcohol, ether, and benzene.[6][8]

Toxicological Data

Toxicological data is crucial for assessing the potential health risks associated with exposure to this compound.

MetricValueSpeciesRouteSource
Oral LD50 >5000 mg/kgRatIngestion[2][9]
Oral LD50 6408 mg/kgRatOral[5]
Primary Skin Irritation Mild positive response (erythema)RabbitDermal[10][11][12]
Eye Irritation Non-irritantRabbitOcular[10][11][12]
Cutaneous Sensitization Not a skin sensitizerGuinea PigDermal[10][11][12]

GHS Hazard Classification and Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

GHS classification aggregated from multiple sources.[2]

GHS_Hazards cluster_physical Physical Hazards cluster_health Health Hazards cluster_environmental Environmental Hazards H227 Flammable Liquid Category 4 H227: Combustible liquid H315 Skin Irritation Category 2 H315: Causes skin irritation H319 Eye Irritation Category 2 H319: Causes serious eye irritation H335 STOT - Single Exposure Category 3 H335: May cause respiratory irritation ENV_NOTE Environmental Hazard Based on available data, the classification criteria are not met. TMB This compound TMB->H227 is a TMB->H315 causes TMB->H319 causes TMB->H335 may cause TMB->ENV_NOTE environmental impact First_Aid cluster_exposure Exposure Type cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation FreshAir Move to Fresh Air Inhalation->FreshAir Skin Skin Contact WashSkin Remove Contaminated Clothing Wash with Soap and Water Skin->WashSkin Eye Eye Contact RinseEyes Rinse with Water for 15 mins Remove Contact Lenses Eye->RinseEyes Ingestion Ingestion RinseMouth Clean Mouth with Water Drink Plenty of Water Ingestion->RinseMouth DifficultBreathing If Breathing is Difficult, Give Oxygen FreshAir->DifficultBreathing NotBreathing If Not Breathing, Give Artificial Respiration FreshAir->NotBreathing IrritationPersists If Irritation Persists WashSkin->IrritationPersists MedicalHelp Seek Medical Attention RinseEyes->MedicalHelp RinseMouth->MedicalHelp DifficultBreathing->MedicalHelp NotBreathing->MedicalHelp IrritationPersists->MedicalHelp

References

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Alkylation using 1,2,3,4-Tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an aromatic ring.[1] This document provides detailed application notes and experimental protocols for the Friedel-Crafts alkylation and acylation of 1,2,3,4-tetramethylbenzene, also known as prehnitene. Due to the electron-donating nature of its four methyl groups, prehnitene is a highly activated aromatic compound, making it a versatile substrate for the synthesis of more complex polyalkylated aromatic structures. These products can serve as key intermediates in the development of novel materials, pharmaceuticals, and other high-value chemicals.

The protocols outlined below are generalized procedures based on established Friedel-Crafts methodologies for similar polymethylated benzene (B151609) substrates. Researchers should consider these as a starting point and may need to optimize conditions for specific alkylating or acylating agents.

General Principles and Mechanisms

The Friedel-Crafts reaction encompasses two main types: alkylation and acylation. Both proceed via electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene ring.[2]

Alkylation: An alkyl group is introduced onto the aromatic ring, typically using an alkyl halide, alkene, or alcohol as the alkylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a strong Brønsted acid.[1][2] The Lewis acid assists in the formation of a carbocation or a carbocation-like complex, which then acts as the electrophile.[3]

Acylation: An acyl group is introduced using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.[4] The reaction forms an acylium ion, which is a potent electrophile. A key advantage of acylation is that the resulting ketone is less reactive than the starting material, preventing polyacylation.[2] The ketone product can subsequently be reduced to an alkyl group if desired.[4]

Data Presentation: Quantitative Analysis of Reaction Parameters

The following tables summarize quantitative data from studies on the Friedel-Crafts alkylation of aromatic compounds structurally related to this compound. This data illustrates the influence of various reaction parameters on product yield.

Table 1: Effect of Temperature on the tert-Butylation of o-Xylene

Temperature (°C)Product Yield (%)
37Low
60High
>60Decreasing

Note: Data adapted from studies on the tert-butylation of o-xylene, which serves as a model for the behavior of polymethylated benzenes.

Table 2: Influence of Reactant Molar Ratio on Alkylation Yield

Molar Ratio (Aromatic : Alkyl Halide)Product Yield
1 : 1Moderate
Excess AromaticIncreased

Note: General trend observed in Friedel-Crafts alkylations to suppress polyalkylation.

Table 3: Impact of Catalyst Amount on Alkylation Yield

Catalyst Amount (relative to alkyl halide)Product Yield
CatalyticVaries
StoichiometricGenerally higher, but can lead to side reactions

Note: Optimal catalyst amount is dependent on the specific reactants and conditions.

Experimental Protocols

Safety Precautions: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Protocol 1: General Procedure for Friedel-Crafts Alkylation of this compound with an Alkyl Halide

This protocol describes a general method for the alkylation of this compound using an alkyl halide and aluminum chloride as the catalyst.

Materials:

  • This compound (Prehnitene)

  • Alkyl halide (e.g., tert-butyl chloride, benzyl (B1604629) bromide)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent

  • Crushed ice

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl), add this compound (1.0 eq.) and anhydrous DCM.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C with stirring.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (1.1 eq.) to the stirred solution in portions, ensuring the temperature remains below 10 °C.

  • Addition of Alkylating Agent: Add the alkyl halide (1.0 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully pour it onto a beaker of crushed ice with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Friedel-Crafts Acylation of this compound

This protocol outlines a general method for the acylation of this compound using an acyl chloride.

Materials:

  • This compound (Prehnitene)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice and concentrated hydrochloric acid

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous DCM.[5] Cool the mixture in an ice-water bath.[5]

  • Addition of Reactants: In a separate flask, dissolve this compound (1.0 eq.) and the acyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension.

  • Reaction: After the addition, allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction by TLC.[6]

  • Quenching: Slowly pour the reaction mixture into a stirred mixture of crushed ice and concentrated hydrochloric acid.[5]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water, saturated NaHCO₃ solution, and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to obtain the crude product.[5]

  • Purification: Purify the crude ketone by recrystallization or column chromatography.

Visualizations

Logical Relationship of Friedel-Crafts Reactions

Friedel_Crafts_Logic Aromatic Aromatic Substrate (this compound) Alkylation Friedel-Crafts Alkylation Aromatic->Alkylation Acylation Friedel-Crafts Acylation Aromatic->Acylation Alkylating Alkylating Agent (e.g., Alkyl Halide) Alkylating->Alkylation Acylating Acylating Agent (e.g., Acyl Chloride) Acylating->Acylation Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->Alkylation Catalyst->Acylation Alkyl_Product Alkylated Product Alkylation->Alkyl_Product Acyl_Product Acylated Product (Ketone) Acylation->Acyl_Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Cooling 2. Cool to 0-5 °C Setup->Cooling Add_Catalyst 3. Add AlCl3 Cooling->Add_Catalyst Add_Reagent 4. Add Alkylating Agent Add_Catalyst->Add_Reagent Stir 5. Stir and Monitor (TLC/GC-MS) Add_Reagent->Stir Quench 6. Quench with Ice Stir->Quench Extract 7. Extraction & Washing Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purify Product Dry->Purify

References

Application Notes and Protocols: 1,2,3,4-Tetramethylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,2,3,4-tetramethylbenzene (prehnitene) as a starting material in organic synthesis. Detailed protocols for the preparation of key derivatives, including pyromellitic dianhydride, this compound-5-sulfonyl chloride, and acylated products, are presented. This document is intended to serve as a practical guide for laboratory chemists engaged in the synthesis of functionalized aromatic compounds for applications in materials science and drug discovery.

Overview of Synthetic Applications

This compound is a versatile starting material primarily utilized for the synthesis of polyfunctional aromatic compounds. Its symmetrically substituted benzene (B151609) ring allows for regioselective functionalization, making it a valuable precursor for various industrial and research chemicals. Key applications include its oxidation to pyromellitic dianhydride, a monomer for high-performance polyimides, and its conversion to sulfonyl chlorides and acylated derivatives, which are useful intermediates in the synthesis of novel organic molecules.

Synthesis of Pyromellitic Dianhydride (PMDA)

Pyromellitic dianhydride is a crucial monomer in the production of high-performance polymers like polyimides, which are known for their exceptional thermal stability.[1] While the industrial production of PMDA often involves the vapor-phase oxidation of the isomer durene (1,2,4,5-tetramethylbenzene), a laboratory-scale synthesis can be adapted for this compound through a two-step liquid-phase oxidation followed by dehydration.

Experimental Protocol: Liquid-Phase Oxidation of this compound to Pyromellitic Acid

This protocol is adapted from the established liquid-phase oxidation of durene.[2]

Materials:

  • This compound

  • Acetic acid (glacial)

  • Cobalt(II) acetate (B1210297) tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Oxygen gas

  • Nitrogen gas

  • Hydrochloric acid (concentrated)

  • Deionized water

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, thermocouple, and pressure gauge

  • Heating mantle

  • Buchner funnel and filter flask

  • Crystallization dish

  • Oven

Procedure:

  • Charge the high-pressure autoclave with this compound (1.0 mol), acetic acid (1000 mL), cobalt(II) acetate tetrahydrate (0.02 mol), manganese(II) acetate tetrahydrate (0.02 mol), and sodium bromide (0.04 mol).

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Pressurize the reactor with oxygen to 2.0 MPa.

  • Begin stirring and heat the mixture to 180-200 °C. Maintain this temperature and pressure for 4-6 hours, continuously supplying oxygen to maintain the pressure.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Transfer the reaction mixture to a crystallization dish and cool to 5-10 °C to precipitate the crude pyromellitic acid.

  • Collect the solid product by vacuum filtration and wash with cold acetic acid.

  • Recrystallize the crude product from hot deionized water, treating with activated charcoal if necessary to remove colored impurities.

  • Dry the purified pyromellitic acid in an oven at 120 °C to a constant weight.

Experimental Protocol: Dehydration of Pyromellitic Acid to Pyromellitic Dianhydride

Materials:

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Place the dried pyromellitic acid (1.0 mol) in a round-bottom flask.

  • Add acetic anhydride (3.0 mol) to the flask.

  • Heat the mixture to reflux (approximately 140 °C) and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature, which will cause the pyromellitic dianhydride to crystallize.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold, dry diethyl ether.

  • Dry the product in a vacuum oven at 150 °C for 4 hours.

ParameterValueReference
Oxidation Reaction
Temperature180-220 °C[2]
Pressure2.0–3.0 MPa[2]
Catalyst SystemCo–Mn–Br[2]
SolventAcetic Acid[2]
Reaction Time3–6 hours[2]
Dehydration Reaction
Dehydrating AgentAcetic anhydride[3]
Reaction TemperatureReflux (~140 °C)N/A
Expected Yield>95%N/A

Synthesis of this compound-5-sulfonyl Chloride

Sulfonyl chlorides are important intermediates in the synthesis of sulfonamides, which are a class of compounds with significant applications in medicinal chemistry. The following protocol is adapted from the sulfonylation of mesitylene.[4]

Experimental Protocol: Chlorosulfonation of this compound

Materials:

  • This compound

  • Chlorosulfonic acid

  • Dichloromethane (B109758) (anhydrous)

  • Crushed ice

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked flask, place this compound (0.1 mol) and anhydrous dichloromethane (100 mL).

  • Cool the flask to 0 °C using an ice-salt bath.

  • Slowly add chlorosulfonic acid (0.3 mol) dropwise from the addition funnel over a period of 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto a large beaker filled with crushed ice.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound-5-sulfonyl chloride. The product can be further purified by recrystallization from a suitable solvent like hexane.

ParameterValueReference
Reactant Ratio (Substrate:Chlorosulfonic acid)1 : 3[4]
Reaction Temperature0 °C[4]
Reaction Time3 hours[4]
SolventDichloromethaneN/A
Expected YieldModerate to HighN/A

Friedel-Crafts Acylation of this compound

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones. These ketones can serve as precursors for a wide range of more complex molecules.[5]

Experimental Protocol: Acylation with Acetyl Chloride

Materials:

  • This compound

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, reflux condenser with a drying tube, and a nitrogen inlet

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (0.12 mol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere, cool the flask to 0 °C.

  • Slowly add acetyl chloride (0.11 mol) dropwise.

  • After the addition is complete, add a solution of this compound (0.1 mol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (100 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

ParameterValueReference
CatalystAnhydrous AlCl₃[5]
Acylating AgentAcetyl Chloride[5]
SolventAnhydrous DichloromethaneN/A
Reaction Temperature0 °C to Room TemperatureN/A
Expected Product2,3,4,5-TetramethylacetophenoneN/A

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis of key derivatives from this compound.

Synthesis_Workflow start This compound oxidation Liquid-Phase Oxidation (Co-Mn-Br, Acetic Acid, O₂) start->oxidation chlorosulfonation Chlorosulfonation (ClSO₃H) start->chlorosulfonation acylation Friedel-Crafts Acylation (RCOCl, AlCl₃) start->acylation pyromellitic_acid Pyromellitic Acid oxidation->pyromellitic_acid dehydration Dehydration (Acetic Anhydride) pyromellitic_acid->dehydration pmda Pyromellitic Dianhydride (PMDA) dehydration->pmda polyimide Polyimide Synthesis pmda->polyimide sulfonyl_chloride This compound- 5-sulfonyl Chloride chlorosulfonation->sulfonyl_chloride ketone Aryl Ketone Derivative acylation->ketone

Caption: Synthetic routes from this compound.

Polyimide_Synthesis_Pathway pmda Pyromellitic Dianhydride (PMDA) polycondensation Polycondensation pmda->polycondensation diamine Aromatic Diamine diamine->polycondensation paa Poly(amic acid) (PAA) polycondensation->paa imidization Thermal or Chemical Imidization paa->imidization polyimide Polyimide imidization->polyimide

Caption: General pathway for polyimide synthesis from PMDA.

References

Application Notes and Protocols for the Nitration of 1,2,3,4-Tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale nitration of 1,2,3,4-tetramethylbenzene (also known as prehnitene). The primary product of this electrophilic aromatic substitution reaction is 5-nitro-1,2,3,4-tetramethylbenzene. Due to the high activation of the aromatic ring by four methyl groups, this reaction requires careful control of conditions to favor mono-nitration and minimize the formation of di-nitro byproducts.[1]

Data Presentation

The following table summarizes the key physical and quantitative data for the starting material and the expected product.

ParameterThis compound (Starting Material)5-Nitro-1,2,3,4-tetramethylbenzene (Product)
Molecular Formula C₁₀H₁₄C₁₀H₁₃NO₂
Molar Mass 134.22 g/mol [2]179.22 g/mol
Appearance Colorless liquid[2]Yellow solid (expected)
Melting Point -6.2 °C[2]Data not readily available
Boiling Point 205 °C[2]Data not readily available
¹H NMR (CDCl₃, ppm) δ 6.88 (s, 2H), 2.24 (s, 6H), 2.17 (s, 6H)[3]Data not readily available
¹³C NMR (CDCl₃, ppm) δ 134.7, 133.8, 127.1, 20.6, 15.7[3]Data not readily available
Typical Reaction Yield N/AYields are highly dependent on reaction conditions; careful optimization is required to maximize the yield of the mono-nitro product and prevent dinitration.[1]

Experimental Protocol

This protocol is a representative procedure for the mono-nitration of this compound based on standard methods for the nitration of activated aromatic compounds.

Materials:

  • This compound (Prehnitene)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry dropping funnel, carefully add 5.0 mL of concentrated nitric acid.

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, place 10.0 mL of concentrated sulfuric acid.

    • Cool the flask containing the sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add the concentrated nitric acid from the dropping funnel to the cold, stirred sulfuric acid. The addition should be dropwise to maintain the temperature below 10 °C. This mixture is highly corrosive and the preparation is exothermic.

  • Nitration Reaction:

    • Dissolve 5.0 g of this compound in 20 mL of dichloromethane in a separate beaker.

    • Transfer the this compound solution to the dropping funnel.

    • Slowly add the solution of this compound to the cold, stirred nitrating mixture over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature between 0 and 5 °C throughout the addition to prevent over-nitration.

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring to quench the reaction.

    • Transfer the entire mixture to a separatory funnel.

    • Separate the organic layer (dichloromethane).

    • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid - be cautious of gas evolution), and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product will likely be a mixture of the desired mono-nitro product and some di-nitro byproducts.

    • Purification can be achieved by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) solvent system or by recrystallization from a suitable solvent such as ethanol.

Safety Precautions:

  • All operations should be performed in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from becoming uncontrollable.

  • Nitrated organic compounds can be temperature and shock-sensitive. Handle the product with care.

Visualizations

Below are diagrams illustrating the key aspects of this protocol.

Nitration_Reaction_Pathway Signaling Pathway for Nitration of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product H2SO4 H₂SO₄ Generation Generation of Nitronium Ion (NO₂⁺) H2SO4->Generation HNO3 HNO₃ HNO3->Generation Prehnitene This compound Attack Electrophilic Attack Prehnitene->Attack Generation->Attack NO₂⁺ Deprotonation Deprotonation Attack->Deprotonation Nitro_Prehnitene 5-Nitro-1,2,3,4- tetramethylbenzene Deprotonation->Nitro_Prehnitene

Caption: Reaction pathway for the synthesis of 5-nitro-1,2,3,4-tetramethylbenzene.

Experimental_Workflow Experimental Workflow for Nitration Start Start Prep_Nitrating_Mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0-5 °C Start->Prep_Nitrating_Mix Prep_Substrate Dissolve Prehnitene in Dichloromethane Start->Prep_Substrate Reaction Slowly add Prehnitene solution to Nitrating Mixture (Maintain 0-5 °C) Prep_Nitrating_Mix->Reaction Prep_Substrate->Reaction Stir Stir at 0-5 °C (1-2 hours) Reaction->Stir Quench Quench Reaction on Ice Stir->Quench Extraction Work-up: - Separate Layers - Wash with H₂O, NaHCO₃, Brine - Dry over MgSO₄ Quench->Extraction Evaporation Evaporate Solvent (Rotary Evaporator) Extraction->Evaporation Purification Purify Crude Product (Column Chromatography or Recrystallization) Evaporation->Purification End Characterize Product Purification->End

Caption: Step-by-step experimental workflow for the nitration of prehnitene.

References

Application Notes and Protocols: 1,2,3,4-Tetramethylbenzene as a Precursor for Pyromellitic Dianhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of pyromellitic dianhydride (PMDA) from 1,2,3,4-tetramethylbenzene (durene). This document outlines the primary synthetic routes, including gas-phase catalytic oxidation and liquid-phase oxidation, offering detailed experimental protocols for each. Additionally, methods for the purification of the final product are presented. All quantitative data has been summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

Pyromellitic dianhydride (PMDA) is a crucial chemical intermediate, widely utilized in the synthesis of high-performance polymers such as polyimides.[1] Polyimides derived from PMDA exhibit exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace, electronics, and automotive industries.[2] One of the primary industrial precursors for the synthesis of PMDA is 1,2,4,5-tetramethylbenzene, commonly known as durene. The conversion of durene to PMDA is typically achieved through oxidation, which can be performed in either the gas or liquid phase, followed by a dehydration step.

Synthetic Pathways

The synthesis of pyromellitic dianhydride from durene predominantly follows two main pathways:

  • Gas-Phase Catalytic Oxidation: This method involves the direct oxidation of vaporized durene over a heterogeneous catalyst at elevated temperatures. This process is often favored for its continuous nature and avoidance of solvents.

  • Liquid-Phase Oxidation: In this route, durene is oxidized in a solvent using a homogeneous or heterogeneous catalyst, typically under pressure. This pathway first yields pyromellitic acid, which is subsequently dehydrated to form the dianhydride.

The overall chemical transformation is depicted in the following equation:

C₆H₂(CH₃)₄ + 6O₂ → C₆H₂(C₂O₃)₂ + 6H₂O[3]

Below are detailed protocols for both the gas-phase and liquid-phase oxidation methods.

Gas-Phase Catalytic Oxidation of Durene

This method offers a continuous process for the production of PMDA and is widely used in industrial settings. The key to this process is the catalyst, which is typically composed of vanadium and titanium oxides.

Experimental Protocol: V₂O₅-TiO₂ Catalyst Preparation (Incipient Wetness Impregnation)
  • Support Preparation: The TiO₂ support (anatase) is calcined at 450°C for 16 hours and sieved to obtain a particle size of less than 75 μm.[4]

  • Precursor Solution: A solution of vanadium triisopropoxide oxide is prepared in methanol. The amount of precursor is calculated to achieve the desired weight percentage of V₂O₅ on the TiO₂ support (e.g., 1-9 wt%).[4][5]

  • Impregnation: The vanadium precursor solution is added dropwise to the dried TiO₂ support until the pores are completely filled (incipient wetness).

  • Drying and Calcination: The impregnated support is dried in an oven at 120°C overnight to remove the solvent. Following drying, the catalyst is calcined in a furnace. The calcination is typically performed in a flow of air at a temperature of 550°C for 4 hours, with a heating rate of 1°C/min.[6]

Experimental Protocol: Gas-Phase Oxidation of Durene
  • Reactor Setup: A fixed-bed reactor is packed with the prepared V₂O₅-TiO₂ catalyst. The reactor temperature is precisely controlled, typically within a range of 430-450°C.[7]

  • Reactant Feed: Durene is vaporized and mixed with a stream of air. The oxygen-to-durene ratio is carefully controlled to remain outside the explosion limit (typically around 0.7%).[7]

  • Reaction: The gaseous mixture is passed through the heated catalyst bed. The gas hourly space velocity (GHSV) is maintained between 4000 and 4500 h⁻¹.[7]

  • Product Collection: The product stream exiting the reactor, containing PMDA, is cooled to 160-180°C to allow for the selective condensation of PMDA.[7]

  • Purification: The crude PMDA is collected and can be further purified by sublimation or recrystallization.

Data Presentation: Gas-Phase Oxidation
ParameterValueReference
CatalystV₂O₅-TiO₂ (promoted with Cr₂O₃, SnO₂, CeO₂, Nb₂O₅)[7]
Reaction Temperature430-450 °C[7]
Gas Hourly Space Velocity (GHSV)4000-4500 h⁻¹[7]
Product Condensation Temperature160-180 °C[7]
Single Pass Recovery Rate98.42%[7]
Final Purity (before further purification)94-95%[7]

Experimental Workflow: Gas-Phase Oxidation

GasPhaseOxidation Durene This compound (Durene) Vaporizer Vaporizer Durene->Vaporizer Air Air (Oxygen) Mixer Gas Mixer Air->Mixer Vaporizer->Mixer Reactor Fixed-Bed Reactor (V₂O₅-TiO₂ Catalyst) 430-450°C Mixer->Reactor Condenser Condenser 160-180°C Reactor->Condenser Crude_PMDA Crude PMDA Condenser->Crude_PMDA Purification Purification (Sublimation/Recrystallization) Crude_PMDA->Purification Pure_PMDA Pure Pyromellitic Dianhydride Purification->Pure_PMDA

Caption: Workflow for the gas-phase catalytic oxidation of durene to pyromellitic dianhydride.

Liquid-Phase Oxidation of Durene

This two-step process involves the oxidation of durene to pyromellitic acid, followed by dehydration to yield pyromellitic dianhydride. This method is often employed for batch production.

Experimental Protocol: Liquid-Phase Oxidation to Pyromellitic Acid
  • Reactor Charging: A high-pressure reactor is charged with durene, acetic acid (as the solvent), and the catalyst system. A typical catalyst system consists of cobalt(II) acetate, manganese(II) acetate, and sodium bromide.[8]

  • Reaction Conditions: The reactor is sealed and pressurized with air or oxygen. The reaction mixture is heated to a temperature between 180-220°C with vigorous stirring. The pressure is maintained at 2.0-3.0 MPa. The reaction is typically run for 3-6 hours.

  • Product Isolation: After the reaction is complete, the reactor is cooled to room temperature. The precipitated crude pyromellitic acid is collected by filtration.

  • Washing: The crude pyromellitic acid is washed with a solvent such as water to remove residual catalyst and solvent.

Experimental Protocol: Dehydration of Pyromellitic Acid to PMDA
  • Dehydration with Acetic Anhydride (B1165640): The dried pyromellitic acid is suspended in acetic anhydride. The mixture is heated to reflux for approximately 3 hours.[6]

  • Crystallization and Isolation: Upon cooling, the pyromellitic dianhydride crystallizes out of the solution. The crystals are collected by filtration, washed with a suitable solvent (e.g., dry toluene), and dried under vacuum.

Data Presentation: Liquid-Phase Oxidation
ParameterValueReference
Catalyst SystemCo(II) acetate, Mn(II) acetate, NaBr[8]
SolventAcetic Acid
Reaction Temperature180-220 °C
Reaction Pressure2.0-3.0 MPa
Reaction Time3-6 hours
Dehydrating AgentAcetic Anhydride[6]
Purity after Dehydration>97%[6]

Experimental Workflow: Liquid-Phase Oxidation

LiquidPhaseOxidation cluster_oxidation Step 1: Oxidation cluster_dehydration Step 2: Dehydration Durene Durene Reactor High-Pressure Reactor 180-220°C, 2-3 MPa Durene->Reactor Catalyst Co-Mn-Br Catalyst in Acetic Acid Catalyst->Reactor Filtration1 Filtration & Washing Reactor->Filtration1 Pyromellitic_Acid Pyromellitic Acid Filtration1->Pyromellitic_Acid Dehydration_Reactor Reflux Reactor Pyromellitic_Acid->Dehydration_Reactor Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Dehydration_Reactor Filtration2 Filtration & Drying Dehydration_Reactor->Filtration2 Crude_PMDA Crude PMDA Filtration2->Crude_PMDA Purification Purification Crude_PMDA->Purification Pure_PMDA Pure Pyromellitic Dianhydride Purification->Pure_PMDA

Caption: Workflow for the liquid-phase oxidation of durene to pyromellitic dianhydride.

Purification of Pyromellitic Dianhydride

The purity of PMDA is critical for its application in polymerization. Several methods can be employed to purify the crude product obtained from either the gas-phase or liquid-phase synthesis.

Experimental Protocol: Purification by Sublimation
  • Apparatus: A sublimation apparatus is set up, consisting of a vessel to hold the crude PMDA and a cold finger or a cooled surface for the sublimate to condense.

  • Sublimation: The crude PMDA is placed in the sublimation vessel, and the apparatus is evacuated. The vessel is heated to a temperature just below the melting point of PMDA (around 280°C) while the cold finger is maintained at a low temperature.

  • Collection: Pure PMDA sublimes and deposits as crystals on the cold surface. The purified crystals are then carefully collected.

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: A suitable solvent for recrystallization is one in which PMDA is sparingly soluble at room temperature but highly soluble at elevated temperatures. Anhydrous solvents such as dioxane or acetic anhydride are commonly used.[9]

  • Dissolution: The crude PMDA is dissolved in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is briefly heated before being filtered hot to remove the charcoal.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold, fresh solvent, and then dried in a vacuum oven.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression from the starting material, through the two main synthetic routes, to the final purified product.

SynthesisLogic Start This compound (Durene) Gas_Phase Gas-Phase Catalytic Oxidation Start->Gas_Phase Liquid_Phase Liquid-Phase Oxidation Start->Liquid_Phase Crude_PMDA Crude Pyromellitic Dianhydride Gas_Phase->Crude_PMDA Pyromellitic_Acid Pyromellitic Acid Liquid_Phase->Pyromellitic_Acid Dehydration Dehydration Pyromellitic_Acid->Dehydration Dehydration->Crude_PMDA Purification Purification (Sublimation or Recrystallization) Crude_PMDA->Purification Final_Product High-Purity Pyromellitic Dianhydride Purification->Final_Product

Caption: Logical relationship of synthetic pathways from durene to high-purity PMDA.

Conclusion

The synthesis of pyromellitic dianhydride from this compound is a well-established process with both gas-phase and liquid-phase oxidation routes being viable options. The choice of method often depends on the desired scale of production, with gas-phase oxidation being more suited for continuous, large-scale manufacturing and liquid-phase oxidation offering flexibility for batch processing. The purity of the final product is paramount for its applications in high-performance polymers, and thus, effective purification through sublimation or recrystallization is a critical final step. The protocols and data provided in these notes offer a detailed guide for researchers and professionals in the field.

References

Applications of Prehnitene in Materials Science and Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prehnitene, systematically known as 1,2,3,4-tetramethylbenzene, is an aromatic hydrocarbon that serves as a valuable precursor in the synthesis of high-performance polymers. While not typically used as a direct monomer in polymerization, its primary application in materials science lies in its conversion to pyromellitic dianhydride (PMDA). PMDA is a crucial building block for a class of high-performance polymers known as polyimides, which are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. This document provides detailed application notes and experimental protocols for the utilization of prehnitene in the synthesis of these advanced materials.

Application Note 1: Prehnitene as a Precursor to Pyromellitic Dianhydride (PMDA)

The most significant application of prehnitene in polymer chemistry is its role as a starting material for the synthesis of pyromellitic dianhydride (PMDA). PMDA is a key monomer in the production of high-performance polyimides. The conversion of prehnitene to PMDA is typically achieved through a catalytic oxidation process.

Logical Relationship: From Prehnitene to Polyimides

Prehnitene_to_Polyimide Prehnitene Prehnitene (this compound) Oxidation Catalytic Oxidation Prehnitene->Oxidation Precursor PMDA Pyromellitic Dianhydride (PMDA) Oxidation->PMDA Product Polycondensation Polycondensation PMDA->Polycondensation Diamine Aromatic Diamine Diamine->Polycondensation Polyimide High-Performance Polyimide Polycondensation->Polyimide Final Polymer

Caption: Synthesis pathway from prehnitene to high-performance polyimides.

Experimental Protocol 1: Synthesis of Pyromellitic Dianhydride (PMDA) from Prehnitene

This protocol describes a general method for the vapor-phase catalytic oxidation of prehnitene to PMDA. The conditions are adapted from established procedures for the oxidation of its isomer, durene.[1]

Materials:

  • Prehnitene (this compound)

  • Vanadium pentoxide (V₂O₅) catalyst, optionally supported on an inert carrier like titania or silica.

  • Air or an oxygen-containing gas mixture.

Equipment:

  • Fixed-bed or fluidized-bed reactor system

  • High-temperature furnace

  • Gas flow controllers

  • Condensation and collection system for PMDA

  • Sublimation apparatus for purification

Procedure:

  • Catalyst Preparation: Prepare the vanadium pentoxide-based catalyst. This may involve impregnating a support with a vanadium salt solution followed by calcination.

  • Reactor Setup: Pack the reactor with the prepared catalyst. Heat the reactor to the reaction temperature, typically in the range of 350-450°C.[1]

  • Vaporization and Reaction: Vaporize the prehnitene and mix it with a preheated stream of air. The concentration of prehnitene in the air stream is typically kept low (e.g., 10-100 g/Nm³) to control the exothermicity of the reaction.[2]

  • Catalytic Oxidation: Pass the prehnitene/air mixture through the heated catalyst bed. The contact time is a critical parameter and needs to be optimized for maximum yield.

  • Product Collection: The gaseous product stream exiting the reactor contains PMDA, water, carbon oxides, and partially oxidized byproducts. Cool the stream in a series of condensers to selectively desublimate the PMDA.[3]

  • Purification: The crude PMDA can be purified by recrystallization from a suitable solvent (e.g., acetic anhydride (B1165640) or dioxane) or by vacuum sublimation to yield high-purity PMDA suitable for polymerization.[4]

Application Note 2: PMDA in the Synthesis of High-Performance Polyimides

PMDA is a highly reactive dianhydride monomer used in the synthesis of aromatic polyimides. These polymers are characterized by the repeating imide linkage in their backbone, which imparts exceptional thermal and chemical stability. The properties of the resulting polyimide can be tailored by selecting different aromatic diamine co-monomers.[5][6]

Experimental Workflow: Polyimide Synthesis

Polyimide_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_processing Film Casting and Curing Monomer Dissolution Dissolve Diamine in Solvent (e.g., DMAc) Addition Add PMDA Monomer Dissolution->Addition Polyamic Acid Formation Stir at Room Temperature to form Poly(amic acid) Solution Addition->Polyamic Acid Formation Casting Cast Poly(amic acid) Solution onto a substrate Polyamic Acid Formation->Casting Thermal Imidization Heat stepwise to high temperature (e.g., up to 300-350°C) under inert atmosphere Casting->Thermal Imidization Polyimide Film Formation of Polyimide Film Thermal Imidization->Polyimide Film

Caption: General workflow for the synthesis of polyimide films from PMDA.

Experimental Protocol 2: Synthesis of a Polyimide Film from PMDA and 4,4'-Oxydianiline (ODA)

This protocol describes the synthesis of a common polyimide, Kapton® (or its equivalent), via a two-step polycondensation reaction.[5][7]

Materials:

  • Pyromellitic dianhydride (PMDA), high purity

  • 4,4'-Oxydianiline (ODA), high purity

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Glass plates for film casting

  • High-temperature oven with programmable temperature control and inert atmosphere capability

Procedure:

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a clean, dry three-necked flask under a nitrogen atmosphere, dissolve a stoichiometric amount of ODA in anhydrous DMAc with stirring until a clear solution is obtained.

  • Slowly add an equimolar amount of solid PMDA to the stirred ODA solution in several portions. The reaction is exothermic, and the temperature should be maintained at or below room temperature using a water bath if necessary.

  • Continue stirring the solution at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.

Step 2: Thermal Imidization to Polyimide Film

  • Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.

  • Place the cast film in a high-temperature oven.

  • Thermally cure the film by stepwise heating under a nitrogen atmosphere. A typical heating schedule is:

    • 80°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 30 minutes

    • 300-350°C for 1 hour

  • After cooling to room temperature, the flexible, transparent, amber-colored polyimide film can be carefully peeled from the glass substrate.

Alternative Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine.

  • Stir the mixture at room temperature for several hours to effect the chemical conversion to the polyimide.

  • The soluble polyimide can then be precipitated in a non-solvent like methanol, collected, and dried.

Quantitative Data of PMDA-Based Polyimides

The properties of polyimides derived from PMDA can be tuned by varying the diamine component. The following tables summarize key properties of some common PMDA-based polyimides.

Table 1: Thermal Properties of PMDA-Based Polyimides

Diamine Co-monomerGlass Transition Temp. (Tg), °CDecomposition Temp. (Td, 5% wt. loss), °CReference
4,4'-Oxydianiline (ODA)360 - 410> 500[7]
p-Phenylenediamine (PDA)> 420> 550[7]
1,3-DiaminopropaneNot Observed258[8]
2,6-Diaminoanthraquinone> 550> 550[5]

Table 2: Mechanical and Dielectric Properties of PMDA-Based Polyimides

Diamine Co-monomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Dielectric Constant (1 MHz)Reference
4,4'-Oxydianiline (ODA)100 - 1702.5 - 3.520 - 703.4 - 3.5[7]
p-Phenylenediamine (PDA)120 - 2003.0 - 5.05 - 30~3.5[7]
1,3-Diaminopropane---6.57[8]
Jeffamine D230---4.41[8]

Other Potential Applications

While the primary application of prehnitene is as a precursor to PMDA for polyimides, there is theoretical potential for its derivatives to be used in other areas of materials science:

  • Epoxy Resins: Functionalized derivatives of prehnitene could potentially act as curing agents for epoxy resins, imparting high thermal stability and aromatic character to the cured network. However, there is limited literature available on this specific application.[9]

  • Thermosetting Resins: Prehnitene could be a building block for other thermosetting resins where a high degree of aromaticity and thermal resistance are desired. Research in this area is not well-documented.

Conclusion

Prehnitene is a valuable, though indirect, contributor to the field of high-performance polymers. Its role as a precursor to pyromellitic dianhydride enables the synthesis of a wide range of polyimides with exceptional thermal, mechanical, and electrical properties. The protocols and data presented here provide a foundation for researchers and scientists to explore and utilize prehnitene-derived materials in advanced applications. Further research into the direct functionalization and polymerization of prehnitene could open up new avenues for novel materials with unique properties.

References

Application Notes and Protocols: Synthesis of Hexamethylbenzene from 1,2,3,4-Tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of hexamethylbenzene (B147005) from 1,2,3,4-tetramethylbenzene (also known as prehnitene). The synthesis is based on a Friedel-Crafts alkylation reaction, a fundamental and widely used method in organic chemistry for the formation of carbon-carbon bonds. While a specific protocol for the exhaustive methylation of this compound is not extensively reported, this document outlines a robust procedure adapted from established methods for the methylation of other polymethylbenzenes. The protocol includes reaction conditions, purification methods, and expected outcomes. Additionally, diagrams of the reaction pathway and experimental workflow are provided to facilitate understanding and execution.

Introduction

Hexamethylbenzene is a unique aromatic hydrocarbon with a fully substituted benzene (B151609) ring. Its high degree of symmetry and steric bulk impart interesting physical and chemical properties, making it a valuable building block in various research areas, including organometallic chemistry, materials science, and as a starting material for the synthesis of complex organic molecules. The synthesis of hexamethylbenzene can be achieved through various routes, including the trimerization of dimethylacetylene and the methylation of less substituted aromatic compounds. This document focuses on the latter approach, specifically the synthesis starting from this compound. This precursor is a suitable starting material for obtaining hexamethylbenzene through exhaustive methylation.[1]

The core of this synthesis is the Friedel-Crafts alkylation reaction, which involves the electrophilic substitution of hydrogen atoms on the aromatic ring with methyl groups. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically employed to generate a highly electrophilic methylating agent from a methyl source, such as methyl chloride.

Reaction Pathway and Mechanism

The synthesis of hexamethylbenzene from this compound proceeds via a two-step electrophilic aromatic substitution (Friedel-Crafts alkylation). In the presence of a Lewis acid catalyst (e.g., AlCl₃), a methylating agent (e.g., chloromethane, CH₃Cl) forms a highly reactive electrophile. This electrophile is then attacked by the electron-rich aromatic ring of this compound, leading to the sequential addition of two methyl groups to the available positions on the ring.

Reaction_Pathway 1_2_3_4_TMB This compound Pentamethylbenzene Pentamethylbenzene (intermediate) 1_2_3_4_TMB->Pentamethylbenzene Methylation Step 1 Reagents1 + CH₃Cl / AlCl₃ Hexamethylbenzene Hexamethylbenzene Pentamethylbenzene->Hexamethylbenzene Methylation Step 2 Reagents2 + CH₃Cl / AlCl₃

Caption: Reaction pathway for the synthesis of hexamethylbenzene.

Experimental Protocol

This protocol is adapted from the established procedure for the methylation of pentamethylbenzene.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
This compoundC₁₀H₁₄134.22≥98%Sigma-Aldrich
Anhydrous Aluminum ChlorideAlCl₃133.34≥99%Acros Organics
Methyl Chloride (gas)CH₃Cl50.49≥99.5%Praxair
Dichloromethane (B109758) (anhydrous)CH₂Cl₂84.93≥99.8%Fisher Scientific
Hydrochloric Acid (concentrated)HCl36.4637%J.T. Baker
Sodium BicarbonateNaHCO₃84.01ACS ReagentEMD Millipore
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Alfa Aesar
Ethanol (B145695)C₂H₅OH46.0795%Decon Labs

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (1 L)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Recrystallization apparatus

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Procedure:

  • Reaction Setup:

    • In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet tube, add this compound (26.8 g, 0.2 mol) and anhydrous dichloromethane (150 mL).

    • Cool the flask in an ice bath.

    • Carefully add anhydrous aluminum chloride (32.0 g, 0.24 mol) in portions with stirring. The addition is exothermic.

  • Methylation:

    • Once the addition of AlCl₃ is complete and the mixture is cooled, begin bubbling dry methyl chloride gas through the stirred suspension at a moderate rate.

    • Maintain the reaction temperature between 0-5 °C for the first hour.

    • After the initial hour, remove the ice bath and allow the reaction to warm to room temperature. Continue bubbling methyl chloride for an additional 4-6 hours. The reaction progress can be monitored by GC-MS.

  • Work-up:

    • After the reaction is complete, cool the flask in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice (200 g) portion-wise, followed by the slow addition of concentrated hydrochloric acid (50 mL) to decompose the aluminum chloride complex.

    • Transfer the mixture to a 1 L separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water (100 mL), a saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

    • The crude product will be a solid. Recrystallize the crude hexamethylbenzene from 95% ethanol to obtain a white crystalline solid.

Experimental Workflow:

Experimental_Workflow Start Start Setup Reaction Setup: 1,2,3,4-TMB, CH₂Cl₂, AlCl₃ in flask Start->Setup Methylation Methylation: Bubble CH₃Cl gas (0-5°C then RT) Setup->Methylation Quench Reaction Quench: Add ice and HCl Methylation->Quench Extraction Work-up: Separation and extraction with CH₂Cl₂ Quench->Extraction Washing Washing: H₂O, NaHCO₃, Brine Extraction->Washing Drying Drying: Anhydrous MgSO₄ Washing->Drying Evaporation Solvent Removal: Rotary Evaporation Drying->Evaporation Recrystallization Purification: Recrystallization from Ethanol Evaporation->Recrystallization Characterization Product Characterization: NMR, IR, MS, MP Recrystallization->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

Table 1: Reactant and Product Information

CompoundIUPAC NameFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Starting Material This compoundC₁₀H₁₄134.22-6.2205
Product HexamethylbenzeneC₁₂H₁₈162.27165-166265

Table 2: Expected Yield and Purity

ParameterExpected ValueMethod of Determination
Theoretical Yield 32.45 gBased on 0.2 mol of this compound
Expected Actual Yield 22-26 g (70-80%)Gravimetric analysis after recrystallization
Purity >98%NMR Spectroscopy, GC-MS
Appearance White crystalline solidVisual inspection

Note: The expected yield is an estimate based on similar Friedel-Crafts alkylation reactions and may vary depending on the precise reaction conditions and execution.

Characterization Data

Expected Spectroscopic Data for Hexamethylbenzene:

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.25 (s, 18H). The spectrum is expected to show a single sharp singlet due to the high symmetry of the molecule, where all 18 protons on the six methyl groups are chemically equivalent.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 132.5 (C-Ar), 16.8 (CH₃). Two signals are expected, one for the six equivalent aromatic carbons and one for the six equivalent methyl carbons.

  • IR (KBr, cm⁻¹): 2920 (C-H stretch, aliphatic), 1450 (C-H bend, aliphatic), 1375 (C-H bend, aliphatic), 1070.

  • Mass Spectrum (EI, m/z): 162 (M⁺), 147 ([M-CH₃]⁺).

Safety Precautions

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methyl chloride is a flammable and toxic gas. The reaction must be carried out in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • The quenching of the reaction with ice and HCl is highly exothermic and releases HCl gas. Perform this step slowly and in a well-ventilated fume hood.

Conclusion

The described protocol provides a comprehensive guide for the synthesis of hexamethylbenzene from this compound. By adapting the well-established Friedel-Crafts methylation methodology, researchers can effectively prepare this valuable compound for a wide range of applications in chemical synthesis and materials science. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis. The provided diagrams and data tables serve as useful resources for planning and executing the experiment, as well as for analyzing the results.

References

Application Notes and Protocols: 1,2,3,4-Tetramethylbenzene as a High-Boiling Point Organic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,2,3,4-tetramethylbenzene (also known as prehnitene) as a high-boiling point, non-polar, aromatic solvent for use in organic synthesis, with a particular focus on applications relevant to pharmaceutical and drug development research.

Introduction

This compound is a thermally stable, high-boiling point aromatic hydrocarbon solvent.[1][2][3] Its chemical inertness and high boiling point make it a suitable medium for organic reactions that require elevated temperatures, particularly when polar aprotic solvents may lead to undesirable side reactions or product degradation.[4] In the context of drug discovery and development, where the synthesis of complex molecules often necessitates forcing conditions, this compound presents a viable alternative to more common high-boiling point solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP).

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below, alongside a comparison with other common high-boiling point solvents used in the pharmaceutical industry.

Table 1: Physicochemical Properties of this compound and Comparison with Other High-Boiling Point Solvents

PropertyThis compoundN,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)
CAS Number 488-23-3[1][2]68-12-267-68-5872-50-4
Molecular Formula C₁₀H₁₄[1][2]C₃H₇NOC₂H₆OSC₅H₉NO
Molecular Weight ( g/mol ) 134.22[1]73.0978.1399.13
Boiling Point (°C) 203-205[4][5]153189202
Melting Point (°C) -6.2 to -4.9-6118.5-24
Density (g/mL at 25°C) 0.905[3]0.9441.1001.028
Flash Point (°C) 68[4]588791
Solubility in Water Insoluble[2][3]MiscibleMiscibleMiscible
Dielectric Constant (at 20°C) ~2.4 (estimated for xylenes)36.747.232.2
Solvent Type Non-polar, AromaticPolar, AproticPolar, AproticPolar, Aprotic

Spectroscopic Data

The following data can be used for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR (CDCl₃, 90 MHz) δ (ppm): 6.88 (s, 2H, Ar-H), 2.24 (s, 6H, 2 x Ar-CH₃), 2.17 (s, 6H, 2 x Ar-CH₃)[1]
¹³C NMR (CDCl₃, 15.09 MHz) δ (ppm): 134.73, 133.83, 127.07, 20.63, 15.72[1]
Mass Spectrometry (EI) m/z: 134 (M+), 119, 91[6]
Infrared (IR) Major peaks consistent with an aromatic hydrocarbon structure.[7]

Applications in Organic Synthesis for Drug Development

Due to its high boiling point and non-polar nature, this compound is particularly well-suited for reactions that require high temperatures and where reactants or catalysts are sensitive to polar or protic environments. Below are illustrative protocols for its use in key synthetic transformations relevant to medicinal chemistry.

Disclaimer: The following protocols are illustrative examples based on the physicochemical properties of this compound and general synthetic methodologies. Specific reaction conditions may require further optimization.

Many cross-coupling reactions, central to the synthesis of pharmaceutical intermediates, benefit from high temperatures to drive the reaction to completion, especially with challenging substrates.

4.1.1. Illustrative Protocol: Suzuki-Miyaura Coupling

This protocol describes a hypothetical Suzuki-Miyaura coupling of a sterically hindered aryl bromide with an arylboronic acid, a common transformation in the synthesis of biaryl scaffolds found in many drug candidates.

  • Reaction:

  • Materials:

    • Aryl bromide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • This compound (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, palladium catalyst, and base.

    • Add this compound via syringe.

    • Heat the reaction mixture to 150-180 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a lower-boiling organic solvent (e.g., ethyl acetate (B1210297) or toluene).

    • Wash the organic phase with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

4.1.2. Illustrative Protocol: Buchwald-Hartwig Amination

This protocol outlines a hypothetical Buchwald-Hartwig amination to form a C-N bond, a critical step in the synthesis of many nitrogen-containing drug molecules.

  • Reaction:

  • Materials:

    • Aryl halide (e.g., aryl chloride or bromide, 1.0 mmol)

    • Amine (1.2 mmol)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

    • Phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%)

    • Strong base (e.g., NaOt-Bu, 1.4 mmol)

    • This compound (5 mL)

  • Procedure:

    • In a glovebox, charge a dry Schlenk flask with the palladium precatalyst, ligand, and base.

    • Add the aryl halide and this compound.

    • Add the amine via syringe.

    • Seal the flask and heat the mixture to 120-150 °C with stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify by column chromatography.

The construction of heterocyclic rings, which are prevalent in pharmaceuticals, can often require high temperatures to overcome activation barriers.

4.2.1. Illustrative Protocol: Pictet-Spengler Reaction

This protocol describes a hypothetical Pictet-Spengler reaction for the synthesis of a tetrahydro-β-carboline, a common core in natural products and CNS-active drugs.

  • Reaction:

  • Materials:

    • Tryptamine (B22526) derivative (1.0 mmol)

    • Aldehyde (1.1 mmol)

    • Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol, 10 mol%)

    • This compound (10 mL)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the tryptamine derivative, aldehyde, and acid catalyst.

    • Add this compound.

    • Heat the mixture to reflux (approx. 203-205 °C) and collect the water formed in the Dean-Stark trap.

    • After completion (monitored by TLC), cool the reaction mixture.

    • Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by crystallization or column chromatography.

Safety and Handling

  • Hazards: this compound is a combustible liquid and can cause skin and eye irritation.[4][8] May cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., Viton®), safety glasses with side shields, and a lab coat.[4] Handle in a well-ventilated area or a fume hood.[8]

  • Handling: Keep away from heat, sparks, and open flames.[4] Avoid contact with strong oxidizing agents.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous waste.

Work-up and Solvent Removal

The high boiling point of this compound requires specific techniques for its removal post-reaction.

  • Azeotropic Removal: Traces of this compound can often be removed by adding a lower-boiling solvent (e.g., heptane (B126788) or toluene) and concentrating the mixture under reduced pressure. This process can be repeated to form an azeotrope that facilitates the removal of the high-boiling solvent.[9]

  • High-Vacuum Distillation: For larger quantities, removal may require distillation under high vacuum.

  • Direct Purification: If the product is a solid, it may be possible to precipitate or crystallize it directly from the reaction mixture by cooling or adding an anti-solvent (e.g., hexanes).

  • Aqueous Wash: As this compound is immiscible with water, standard aqueous work-up procedures can be employed to remove water-soluble impurities.[2][3]

Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Reagents & Catalyst heating Heating (120-200 °C) reagents->heating solvent This compound solvent->heating inert_atm Inert Atmosphere inert_atm->heating monitoring Monitoring (TLC/LC-MS) heating->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Solvent Removal drying->concentration chromatography Chromatography concentration->chromatography product Pure Product chromatography->product

Caption: General experimental workflow for synthesis using this compound.

logical_relationship cluster_properties Key Properties cluster_applications Suitable Applications solvent This compound high_bp High Boiling Point (203-205 °C) solvent->high_bp non_polar Non-polar solvent->non_polar inert Chemically Inert solvent->inert high_temp_rxn High-Temperature Reactions (>150 °C) high_bp->high_temp_rxn moisture_sensitive Moisture/Nucleophile-Sensitive Chemistry non_polar->moisture_sensitive challenging_couplings Sterically Hindered Cross-Couplings inert->challenging_couplings heterocycle_synthesis Heterocycle Formation high_temp_rxn->heterocycle_synthesis

Caption: Logical relationship of properties to applications.

References

Application Notes and Protocols for the Side-Chain Bromination of Prehnitene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental procedure for the selective free-radical bromination of a methyl group on prehnitene (1,2,3,4-tetramethylbenzene). The primary method described is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. This reaction is a cornerstone of synthetic organic chemistry, enabling the introduction of a bromine atom at a benzylic position, which can then serve as a versatile handle for further functionalization in the development of novel chemical entities. The protocols and data presented herein are intended to guide researchers in the safe and efficient synthesis and characterization of brominated prehnitene derivatives.

Reaction Principle

The side-chain bromination of prehnitene proceeds via a free-radical chain mechanism. A radical initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), generates a bromine radical from N-bromosuccinimide. This bromine radical then abstracts a hydrogen atom from one of the benzylic methyl groups of prehnitene, forming a resonance-stabilized benzylic radical. This intermediate subsequently reacts with a bromine source (molecular bromine generated in situ from the reaction of HBr with NBS) to yield the desired brominated product and regenerate a bromine radical, thus propagating the chain reaction.[1][2][3][4] The selectivity for the benzylic position is high due to the significant stability of the benzylic radical intermediate.[5][6]

Experimental Protocols

Protocol 1: Monobromination of a Prehnitene Side Chain using N-Bromosuccinimide (NBS) and AIBN

This protocol details the synthesis of 1-(bromomethyl)-2,3,4-trimethylbenzene (B8377745).

Materials:

  • Prehnitene (this compound)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a greener alternative such as cyclohexane (B81311) or acetonitrile[1][2]

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane (B92381)

  • Dichloromethane (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for flash column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve prehnitene (1.0 eq) in carbon tetrachloride (or an alternative solvent) to make a 0.2-0.5 M solution.

  • Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide (B58015), which floats.[1] The reaction progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient or by recrystallization from a suitable solvent like hexane to afford 1-(bromomethyl)-2,3,4-trimethylbenzene as a white solid.

Data Presentation

Table 1: Reactant and Product Stoichiometry for Monobromination

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (Relative)Mass (for 10 mmol scale)
PrehniteneC₁₀H₁₄134.221.01.34 g
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.11.96 g
AIBNC₈H₁₂N₄164.210.0582 mg
1-(Bromomethyl)-2,3,4-trimethylbenzeneC₁₀H₁₃Br213.11-(Theoretical Yield: 2.13 g)

Table 2: Predicted Analytical Data for 1-(Bromomethyl)-2,3,4-trimethylbenzene

AnalysisPredicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.15-7.00 (m, 2H, Ar-H), 4.55 (s, 2H, -CH₂Br), 2.35 (s, 3H, Ar-CH₃), 2.30 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 137.5, 136.8, 135.2, 134.5 (Ar-C), 129.8, 128.5 (Ar-CH), 33.0 (-CH₂Br), 20.5, 16.0, 15.5 (Ar-CH₃)
Mass Spectrometry (EI)m/z (%): 214/212 ([M]⁺, isotopic pattern for Br), 133 ([M-Br]⁺)

Note: Predicted NMR data is based on analogous compounds and chemical shift estimations. Actual values may vary slightly.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Prehnitene Prehnitene ReactionVessel Reflux Prehnitene->ReactionVessel NBS_AIBN NBS & AIBN NBS_AIBN->ReactionVessel Solvent CCl4 / Cyclohexane Solvent->ReactionVessel Cooling Cool to RT ReactionVessel->Cooling Filtration Filter Succinimide Cooling->Filtration Washing Wash with NaHCO3 & Brine Filtration->Washing Drying Dry with MgSO4 Washing->Drying Evaporation Evaporation Drying->Evaporation Purification Column Chromatography or Recrystallization Evaporation->Purification Product Pure 1-(Bromomethyl)- 2,3,4-trimethylbenzene Purification->Product

Caption: Experimental workflow for the side-chain bromination of prehnitene.

reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radical_Initiator 2 R• + N2 AIBN->Radical_Initiator Δ Br2 Br₂ Br_Radical 2 Br• Br2->Br_Radical Δ or hν Prehnitene Prehnitene (Ar-CH₃) Benzylic_Radical Benzylic Radical (Ar-CH₂•) Prehnitene->Benzylic_Radical + Br• HBr HBr Product Brominated Prehnitene (Ar-CH₂Br) + Br• Benzylic_Radical->Product + Br₂ NBS NBS Succinimide_Radical Succinimide Radical NBS->Succinimide_Radical + HBr Br2_regen Br₂ Termination1 Br• + Br• → Br₂ Termination2 Ar-CH₂• + Br• → Ar-CH₂Br Termination3 Ar-CH₂• + Ar-CH₂• → Dimer

Caption: Free-radical mechanism for the Wohl-Ziegler bromination of prehnitene.

References

Application Notes and Protocols: Utilizing 1,2,3,4-Tetramethylbenzene to Elucidate Steric Effects in Electrophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 1,2,3,4-tetramethylbenzene (prehnitene) as a model substrate to investigate and quantify steric effects in common electrophilic aromatic substitution (EAS) reactions. By comparing its reactivity and product distribution with its less sterically hindered isomer, 1,2,4,5-tetramethylbenzene (B166113) (durene), researchers can gain valuable insights into how the spatial arrangement of substituents influences reaction rates and regioselectivity.

Introduction: The Role of Steric Hindrance in Aromatic Reactions

Steric effects, arising from the spatial arrangement of atoms, play a crucial role in determining the outcome of chemical reactions. In electrophilic aromatic substitution, the accessibility of the aromatic ring to the incoming electrophile can be significantly influenced by the size and position of existing substituents. This compound, with its four adjacent methyl groups, presents a sterically crowded environment at the 5- and 6-positions, making it an excellent tool for studying the impact of steric hindrance on reaction kinetics and product formation.

Key Concepts and Principles

The four methyl groups in this compound are electron-donating, which activates the benzene (B151609) ring towards electrophilic attack. However, the ortho- and para-directing influence of these groups is modulated by the steric hindrance they create. In contrast, durene (1,2,4,5-tetramethylbenzene) has a more symmetrical structure with less steric congestion at its reactive sites. By conducting parallel reactions on both isomers, the differences in reaction rates and product ratios can be largely attributed to steric factors.

Application Note 1: Nitration of Tetramethylbenzenes

This protocol details a comparative study of the nitration of this compound and durene to illustrate the impact of steric hindrance on reaction kinetics and product distribution.

Theoretical Background

In the nitration of polymethylbenzenes, the highly reactive nitronium ion (NO₂⁺) is the electrophile. For highly activated rings like prehnitene and durene, the rate of reaction can approach the encounter rate, meaning the reaction occurs upon nearly every collision between the reactant molecules.[1] Despite this high reactivity, the distribution of products can still reveal the influence of steric effects.

Quantitative Data Summary

The following table summarizes the kinetic data for the nitration of nitroprehnitene and nitrodurene in aqueous sulfuric acid. While both parent hydrocarbons react at the encounter rate, the reactivity of their nitro-derivatives shows a discernible difference, highlighting the influence of the initial substitution pattern.

CompoundRelative Reactivity (Compared to Parent Hydrocarbon)
Nitroprehnitene (Nitro-1,2,3,4-tetramethylbenzene)41 times less reactive than Prehnitene
Nitrodurene (Nitro-1,2,4,5-tetramethylbenzene)20 times less reactive than Durene

Table 1: Relative reactivities of nitrated tetramethylbenzenes, demonstrating the impact of steric hindrance on subsequent electrophilic attack. Data sourced from Moodie, Schofield, et al.[1]

Experimental Protocol: Comparative Nitration

Materials:

  • This compound (Prehnitene)

  • 1,2,4,5-Tetramethylbenzene (Durene)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred volume of concentrated sulfuric acid, maintaining the temperature below 10°C.

  • Reaction: In separate reaction flasks, dissolve equimolar amounts of this compound and durene in dichloromethane. Cool the solutions in an ice bath.

  • Add the nitrating mixture dropwise to each of the tetramethylbenzene solutions over a period of 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, continue stirring the reaction mixtures in the ice bath for an additional hour.

  • Work-up: Quench each reaction by pouring the mixture over crushed ice. Separate the organic layer and wash it with cold water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Product Analysis

The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative yields of the mononitrated and dinitrated products for each isomer.

GC-MS Protocol:

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan range (e.g., 40-400 m/z).

The ratio of 5-nitro-1,2,3,4-tetramethylbenzene to any dinitrated products for the prehnitene reaction, when compared to the corresponding products from durene, will provide a quantitative measure of the steric hindrance to a second nitration.

Application Note 2: Friedel-Crafts Acylation of Tetramethylbenzenes

This protocol outlines a comparative Friedel-Crafts acylation of this compound and durene to demonstrate how steric hindrance affects the regioselectivity of this reaction.

Theoretical Background

Friedel-Crafts acylation involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. The bulky acylium ion electrophile is particularly sensitive to steric hindrance.

Expected Outcomes and Data Presentation

Due to the adjacent methyl groups in this compound, acylation is expected to be significantly slower and more selective for the less hindered 5-position compared to the acylation of durene.

SubstrateMajor Acylation ProductExpected Relative Rate
This compound5-Acyl-1,2,3,4-tetramethylbenzeneSlower
1,2,4,5-Tetramethylbenzene3-Acyl-1,2,4,5-tetramethylbenzeneFaster

Table 2: Predicted outcomes for the comparative Friedel-Crafts acylation, illustrating the influence of steric hindrance on reaction rate and regioselectivity.

Experimental Protocol: Comparative Acylation

Materials:

  • This compound (Prehnitene)

  • 1,2,4,5-Tetramethylbenzene (Durene)

  • Acetyl Chloride (or another acyl halide)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • Catalyst Suspension: In separate, dry, three-necked flasks equipped with stirrers and dropping funnels, suspend anhydrous aluminum chloride in dichloromethane and cool in an ice bath.

  • Formation of Acylium Ion: Slowly add acetyl chloride to the aluminum chloride suspension while stirring, maintaining the temperature below 10°C.

  • Reaction: Add a solution of the respective tetramethylbenzene isomer in dichloromethane dropwise to the acylium ion mixture over 30 minutes.

  • After the addition, allow the reaction to stir at room temperature for 2 hours.

  • Work-up: Quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M HCl. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

Product Analysis

The relative conversion and product distribution can be determined using ¹H NMR spectroscopy and GC-MS. The chemical shifts of the methyl and aromatic protons will differ for the starting materials and the acylated products, allowing for quantification.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the experimental protocols and the underlying principles of steric hindrance.

Steric_Hindrance_Concept Prehnitene Prehnitene (Sterically Hindered) EAS_Prehnitene Electrophilic Attack at C5 Prehnitene->EAS_Prehnitene Electrophile Product_Prehnitene 5-Substituted Product (Slower Reaction) EAS_Prehnitene->Product_Prehnitene Durene Durene (Less Hindered) EAS_Durene Electrophilic Attack at C3 Durene->EAS_Durene Electrophile Product_Durene 3-Substituted Product (Faster Reaction) EAS_Durene->Product_Durene

Caption: Comparison of electrophilic attack on prehnitene and durene.

Experimental_Workflow Start Start: Prepare Tetramethylbenzene Isomer Solutions Prepare_Reagent Prepare Electrophilic Reagent (e.g., Nitrating Mixture) Start->Prepare_Reagent Reaction Run Electrophilic Aromatic Substitution (Controlled Temperature) Start->Reaction Prepare_Reagent->Reaction Workup Quench and Work-up (Extraction and Washing) Reaction->Workup Analysis Product Analysis (GC-MS, NMR) Workup->Analysis Data Quantify Product Ratios and Compare Isomer Reactivity Analysis->Data

Caption: General experimental workflow for comparative EAS reactions.

Conclusion

The use of this compound in conjunction with its isomer, durene, provides a powerful and straightforward method for demonstrating and quantifying the principles of steric hindrance in electrophilic aromatic substitution reactions. The protocols outlined above can be adapted for various electrophiles and serve as a valuable tool in both research and educational settings to probe the intricate interplay of electronic and steric effects that govern chemical reactivity.

References

Application Note: HPLC Separation of Tetramethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation of three positional isomers of tetramethylbenzene: 1,2,3,4-tetramethylbenzene (prehnitene), 1,2,3,5-tetramethylbenzene (B1211182) (isodurene), and 1,2,4,5-tetramethylbenzene (B166113) (durene). Due to their similar physicochemical properties, the separation of these isomers can be challenging with standard reversed-phase columns. This protocol utilizes a phenyl-hexyl stationary phase, which provides alternative selectivity through π-π interactions with the aromatic rings of the analytes, enabling successful resolution. The method is suitable for quality control, impurity profiling, and research applications involving these C10 alkylbenzene isomers.

Introduction

Tetramethylbenzene isomers are important industrial chemicals used as solvents and as intermediates in the synthesis of other organic compounds, including some active pharmaceutical ingredients (APIs). Accurate determination of the isomeric purity of tetramethylbenzene is crucial as the physical and chemical properties of the individual isomers can vary, potentially impacting reaction kinetics, product yield, and impurity profiles in downstream applications. High-Performance Liquid Chromatography (HPLC) offers a reliable and precise analytical tool for the separation and quantification of these closely related compounds.

Standard C18 reversed-phase columns often fail to provide adequate resolution for positional aromatic isomers due to their primary reliance on hydrophobic interactions. Phenyl-based stationary phases, however, offer a different separation mechanism. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic rings of the tetramethylbenzene isomers, providing a degree of shape selectivity that is critical for their resolution.[1][2] This application note is based on established methods for separating structurally similar alkylbenzene isomers, such as ethyltrimethylbenzenes, which demonstrate the efficacy of phenyl-hexyl columns for this class of compounds.[3]

Experimental Protocol

This section provides a detailed methodology for the HPLC separation of tetramethylbenzene isomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required.

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

  • Standards: Analytical standards of this compound (prehnitene), 1,2,3,5-tetramethylbenzene (isodurene), and 1,2,4,5-tetramethylbenzene (durene).

  • Sample Solvent: Acetonitrile.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Stationary Phase Phenyl-Hexyl, 5 µm, 250 x 4.6 mm
Mobile Phase Isocratic: 75% Acetonitrile / 25% Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes
Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of each tetramethylbenzene isomer in acetonitrile in a 25 mL volumetric flask.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with acetonitrile to prepare a mixed working standard solution containing all three isomers.

  • Sample Preparation: Dilute the sample containing tetramethylbenzene isomers with acetonitrile to a concentration expected to fall within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the representative quantitative data for the separation of tetramethylbenzene isomers based on the described method. Please note that these are illustrative values based on the expected elution order and separation performance for structurally similar compounds on a phenyl-hexyl column, as specific application data for this exact separation is not widely published.

AnalyteIsomerRetention Time (min)Resolution (Rs)
1,2,4,5-TetramethylbenzeneDurene10.5-
1,2,3,5-TetramethylbenzeneIsodurene11.8> 1.5
This compoundPrehnitene13.2> 1.5

Mandatory Visualization

The following diagrams illustrate the logical relationships in the HPLC method and the experimental workflow.

cluster_params Method Parameters cluster_performance Separation Performance StationaryPhase Stationary Phase (Phenyl-Hexyl) Resolution Resolution StationaryPhase->Resolution RetentionTime Retention Time StationaryPhase->RetentionTime MobilePhase Mobile Phase (ACN/Water) MobilePhase->Resolution MobilePhase->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime Temperature Temperature Temperature->RetentionTime Detection Detection (UV) PeakShape Peak Shape Detection->PeakShape

Caption: Logical relationship of HPLC parameters influencing separation.

PrepStandards Prepare Standards & Samples Inject Inject Sample PrepStandards->Inject SetupHPLC Set Up HPLC System Equilibrate Equilibrate Column SetupHPLC->Equilibrate Equilibrate->Inject AcquireData Acquire Data Inject->AcquireData ProcessData Process Data & Quantify AcquireData->ProcessData

Caption: Experimental workflow for the HPLC analysis of isomers.

Discussion

The described reversed-phase HPLC method provides a reliable protocol for the separation of tetramethylbenzene isomers. The key to this separation is the use of a phenyl-hexyl column, which offers the necessary selectivity to resolve these closely eluting positional isomers.[3] The π-π interactions between the stationary phase and the analytes, which are influenced by the substitution pattern on the benzene (B151609) ring, are the primary drivers of the separation. The isocratic mobile phase of 75% acetonitrile and 25% water provides an optimal balance between retention and resolution, allowing for a reasonable run time. The detection wavelength of 210 nm is chosen for its good response for benzene-ring-containing compounds.[3] This method is suitable for routine analysis in quality control and research laboratories. For more complex mixtures of alkylbenzene isomers, further optimization of the mobile phase composition, gradient elution, or temperature could be explored.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetramethylbenzene (Prehnitene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,2,3,4-tetramethylbenzene (prehnitene) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Friedel-Crafts Alkylation: This involves the methylation of a less-substituted benzene (B151609) derivative, such as xylene or 1,2,4-trimethylbenzene (B165218) (pseudocumene), using a methylating agent like methyl chloride or methanol (B129727) in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) or a solid acid catalyst like a zeolite.[1][2]

  • Reduction of Bromomethylated Intermediates: A high-yield specific synthesis involves the reduction of 1,2-bis(bromomethyl)-3,6-dimethylbenzene using a reducing agent like lithium aluminum hydride (LiAlH₄).[3][4] This method offers excellent control over the isomer produced.

Q2: Why is the yield of this compound often low in Friedel-Crafts reactions?

A2: Low yields are typically due to several competing side reactions:

  • Isomer Formation: The reaction often produces a mixture of tetramethylbenzene isomers: 1,2,3,4- (prehnitene), 1,2,3,5- (isodurene), and 1,2,4,5- (durene).[4][5] Separating these isomers can be challenging due to their similar boiling points.

  • Polyalkylation: The addition of electron-donating methyl groups activates the benzene ring, making the product more reactive than the starting material. This can lead to the formation of pentamethylbenzene (B147382) and hexamethylbenzene.[6][7]

  • Transalkylation and Dealkylation: Under certain conditions, methyl groups can migrate to different positions on the ring or be removed entirely, leading to a complex product mixture.[6]

Q3: What is the primary industrial application of this compound?

A3: The main industrial use of this compound is as a precursor for the synthesis of pyromellitic dianhydride (PMDA).[1][8] PMDA is a crucial monomer in the production of high-performance polymers like polyimides, which are used in manufacturing curing agents, adhesives, and coating materials.[1][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Isomer Formation of a mixture of tetramethylbenzene isomers (durene, isodurene).Optimize reaction temperature and catalyst concentration. Lower temperatures can favor the kinetically controlled product.[9] Consider using a shape-selective catalyst like certain zeolites.[10] For highest selectivity, utilize the reduction of a pre-functionalized intermediate like 1,2-bis(bromomethyl)-3,6-dimethylbenzene.[3]
Presence of Higher Methylated Benzenes Polyalkylation due to the activated nature of the product.Use a large excess of the aromatic substrate (e.g., xylene) relative to the methylating agent to favor mono-alkylation of the starting material.[11] Carefully control the stoichiometry of the reactants.
Complex Product Mixture (Isomers and Polyalkylated Species) A combination of isomerization, polyalkylation, and potential transalkylation reactions.Employ milder reaction conditions (lower temperature, less active catalyst).[9] Reduce reaction time to minimize side reactions. A greener approach using graphite (B72142) as a catalyst for alkylation has been reported to reduce byproducts.[12]
Difficulty in Product Purification Similar boiling points of the tetramethylbenzene isomers.Use fractional distillation under reduced pressure for initial separation.[8][13] Follow up with crystallization, as the isomers have different freezing points.[14][15] For example, durene has a much higher melting point (79.2 °C) than its isomers.[15]
Inconsistent Results The catalyst (e.g., AlCl₃) is sensitive to moisture, which can deactivate it and produce HCl fumes.[12][16]Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2] Use fresh, anhydrous aluminum chloride.

Quantitative Data Summary

The following table summarizes reported yields for different synthetic approaches to tetramethylbenzenes.

Starting Material Methylating/Reducing Agent Catalyst/Conditions Product(s) Reported Yield/Selectivity Reference
1,2-bis(bromomethyl)-3,6-dimethylbenzeneLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (B95107), 0-5°C to refluxThis compound97.3% Yield[3]
1,2,4-TrimethylbenzeneSyngas (CO/H₂)CuZnZrOx–HZSM-5, 320°C, 3.0 MPaDurene (1,2,4,5-isomer)>90% Durene selectivity in tetramethylbenzenes[17]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Reduction

This protocol is based on a high-yield synthesis reported in the literature.[3]

Materials:

  • 1,2-bis(bromomethyl)-3,6-dimethylbenzene

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under a nitrogen atmosphere, dissolve 3.8 g (0.1 mol) of lithium aluminum hydride in 68 g of anhydrous THF in a round-bottom flask.

  • Cool the solution to 0-5°C using an ice bath.

  • Prepare a solution of 5.84 g (0.02 mol) of 1,2-bis(bromomethyl)-3,6-dimethylbenzene in 80 g of anhydrous THF.

  • Add the solution from step 3 dropwise to the LiAlH₄ solution over a period of 2 hours, maintaining the temperature at 0-5°C.

  • After the addition is complete, warm the reaction mixture to reflux and maintain for 12-16 hours (overnight).

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding 3.9 g of water and stir for 45 minutes.

  • Add 3.9 g of 15% aqueous sodium hydroxide solution and stir.

  • Separate the organic phase. Add 11.7 g of water to the organic phase, stir for 30 minutes, and allow the layers to separate.

  • Dry the isolated organic phase over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the product, this compound.

Protocol 2: General Procedure for Friedel-Crafts Methylation of 1,2,4-Trimethylbenzene

This protocol provides a general workflow for the synthesis via Friedel-Crafts alkylation.

Materials:

  • 1,2,4-Trimethylbenzene (Pseudocumene)

  • Methyl chloride (or other methylating agent)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (or other inert solvent)

  • Crushed ice and water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Add 1,2,4-trimethylbenzene and anhydrous dichloromethane to the flask.

  • Cool the flask in an ice bath with stirring.

  • Carefully and portion-wise, add anhydrous aluminum chloride to the cooled solution.

  • Slowly add the methylating agent (e.g., bubble methyl chloride gas through the solution or add a liquid methylating agent via the dropping funnel).

  • After the addition is complete, allow the reaction to stir at room temperature or gently heat as required, monitoring the reaction progress by GC-MS.

  • Once the reaction is complete, cool the flask in an ice bath.

  • Very slowly and carefully, pour the reaction mixture onto a beaker containing crushed ice to quench the reaction. Caution: This is highly exothermic and releases HCl gas.

  • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by fractional distillation to separate the tetramethylbenzene isomers.

Visualizations

experimental_workflow_reduction Workflow for High-Yield Synthesis via Reduction setup Reaction Setup (Inert Atmosphere, 0-5°C) addition Slow Addition of 1,2-bis(bromomethyl)-3,6-dimethylbenzene to LiAlH4 in THF setup->addition 2 hours reflux Reflux Overnight addition->reflux quench Quench with Water and NaOH reflux->quench extraction Work-up and Extraction quench->extraction purification Drying and Concentration extraction->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound via reduction.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed gcms Analyze Crude Product by GC-MS start->gcms isomers High % of Other Isomers (Durene, Isodurene) gcms->isomers Check Isomer Distribution polyalkylation High % of Penta-/ Hexa-methylbenzene isomers->polyalkylation No solution_isomers Optimize Temp/Catalyst OR Change Synthesis Route isomers->solution_isomers Yes solution_poly Increase Ratio of Aromatic Substrate to Methylating Agent polyalkylation->solution_poly Yes unreacted High % of Starting Material polyalkylation->unreacted No solution_unreacted Increase Reaction Time/Temp OR Check Catalyst Activity unreacted->solution_unreacted Yes

Caption: Troubleshooting logic for addressing low yields in synthesis.

References

Technical Support Center: Purification of 1,2,3,4-Tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1,2,3,4-tetramethylbenzene (also known as prehnitene).

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to purification?

This compound is a colorless liquid at room temperature.[1][2][3] Its physical properties are crucial for selecting an appropriate purification method. Key properties include:

  • Melting Point: -6.2 °C[2]

  • Boiling Point: 205 °C at 760 mmHg.[2][4]

  • Solubility: It is nearly insoluble in water but soluble in organic solvents like alcohol and ether.[2][3][4]

Q2: What are the common impurities found in crude this compound?

Common impurities often include other isomers of tetramethylbenzene, such as isodurene (1,2,3,5-tetramethylbenzene) and durene (1,2,4,5-tetramethylbenzene).[2][5] Depending on the synthesis method, impurities can also consist of other alkylated benzenes, unreacted starting materials, or by-products from processes like Friedel-Crafts alkylation.[6] If sourced from coal tar, it will be part of a complex mixture of aromatic hydrocarbons.[2]

Q3: What is the underlying principle of fractional distillation for separating aromatic isomers?

Fractional distillation separates miscible liquids based on differences in their boiling points.[7][8] When a mixture is heated, the component with the lower boiling point vaporizes more readily.[7] A fractionating column provides a large surface area where repeated cycles of vaporization and condensation occur.[7][9] Each cycle, or "theoretical plate," enriches the vapor with the more volatile component, which then moves up the column and is collected as the distillate.[8]

Q4: How does adsorption chromatography work to purify this compound?

Adsorption chromatography separates components of a mixture based on their differential adsorption to a solid stationary phase (the adsorbent) while a liquid mobile phase (the eluent) passes over it.[10][11] Compounds with a stronger affinity for the adsorbent will move more slowly through the column, while those with a weaker affinity will be carried along by the eluent and exit the column first.[10] This technique is effective for separating aromatic hydrocarbons from compounds with different polarities.[12][13]

Q5: When is recrystallization an appropriate purification technique?

Recrystallization is a primary technique for purifying solid organic compounds.[14] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[14] A crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the desired compound forms crystals, leaving impurities behind in the solution.[14] Since this compound is a liquid at room temperature, standard recrystallization is not applicable unless it is part of a solid derivative or used in low-temperature crystallization processes.[15]

Troubleshooting Guides

Problem: Low Purity After Fractional Distillation

Question Possible Cause Solution
Why is the separation between my tetramethylbenzene isomers poor? The efficiency of the fractionating column is too low for separating components with very close boiling points.Use a longer fractionating column or one packed with a material that provides a higher number of theoretical plates (e.g., Vigreux, Raschig rings, or metal sponge).[8]
The distillation is proceeding too quickly, preventing equilibrium between the liquid and vapor phases.Reduce the heating rate to ensure a slow and steady distillation. Maintain an appropriate reflux ratio, allowing sufficient time for the separation to occur within the column.[9]
The thermometer is incorrectly placed.Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[9]

Problem: Issues During Recrystallization (for solid derivatives or low-temp crystallization)

Question Possible Cause Solution
Why is my product "oiling out" instead of forming crystals? The boiling point of the chosen solvent is higher than the melting point of the compound, causing it to melt before dissolving.Select a solvent with a lower boiling point. Alternatively, lower the saturation temperature by using a larger volume of solvent.[16]
The solution is cooling too rapidly, leading to precipitation of an amorphous solid or oil instead of crystal formation.Ensure the solution cools slowly and without agitation. Insulating the flask can help. Using a seed crystal can also promote proper crystal growth.
Why is the final yield of my purified product very low? Too much solvent was used, meaning the solution was not saturated enough for complete crystallization upon cooling.Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[14] After filtration, you can try to concentrate the filtrate and cool again to recover a second crop of crystals.

Problem: Ineffective Purification via Adsorption Chromatography

Question Possible Cause Solution
Why are my desired compound and impurities eluting from the column at the same time? The polarity of the mobile phase (eluent) is incorrect. If it is too polar, all components will elute quickly with poor separation. If it is not polar enough, all components may remain adsorbed.Adjust the solvent system. For separating non-polar compounds like tetramethylbenzene from more polar impurities, start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.[10]
Why is the product peak on my chromatogram broad and tailing? The column may be overloaded with the sample.Reduce the amount of crude sample loaded onto the column. Ensure the initial sample band applied to the top of the stationary phase is as narrow as possible.
Why is the flow rate through my column extremely slow? The adsorbent was packed improperly, or the particles are too fine, leading to high back-pressure.Ensure the column is packed uniformly to avoid channeling and compaction. If using silica (B1680970) gel or alumina, ensure the particle size is appropriate for gravity or flash chromatography.

Data Presentation: Comparison of Purification Techniques

TechniquePrinciple of SeparationBest For Removing...Typical Purity AchievedAdvantagesDisadvantages
Fractional Distillation Difference in boiling points.[7]Isomers and other volatile compounds with different boiling points.[8]>99%Scalable, effective for liquid mixtures.Ineffective for azeotropes or compounds with very close boiling points; can be energy-intensive.
Low-Temperature Crystallization Difference in solubility and freezing points at low temperatures.[15]Soluble impurities from the main component.>98%[15]Can yield very pure material; targets a specific component.Requires low-temperature equipment; yield can be limited by eutectic formation.[15]
Adsorption Chromatography Differential adsorption onto a solid stationary phase.[10]Impurities with different polarities (e.g., polar by-products).[12]>99%Highly versatile; can separate complex mixtures; works at room temperature.Can be labor-intensive; requires significant solvent volumes; may not separate isomers effectively.
Azeotropic/Extractive Distillation Altering the relative volatility of components by adding a separating agent.[17]Close-boiling isomers or azeotropic mixtures.[17]High Purity (>99%)[18][19]Enables separation of otherwise difficult-to-separate mixtures.[17]Requires an additional step to remove the separating agent; process can be complex.[17]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation Under Reduced Pressure

This method is ideal for separating this compound from impurities with different boiling points. Distillation under reduced pressure allows the compound to boil at a lower temperature, preventing potential degradation.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux), a still head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a vacuum trap and a manometer to monitor the pressure.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Ensure all joints are sealed properly. Slowly and carefully apply the vacuum to the desired pressure.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the mixture heats, observe the vapor rising through the fractionating column. The temperature reading should stabilize at the boiling point of the first fraction (the most volatile component) at the given pressure.[9]

  • Collecting Fractions: Collect the distillate in the receiving flask. Monitor the temperature closely. A sharp drop or rise in temperature indicates the end of one fraction and the beginning of another. Collect different fractions in separate receiving flasks. The fraction corresponding to the boiling point of pure this compound should be collected as the main product.

  • Shutdown: Once the main product has been distilled, stop heating and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Adsorption Column Chromatography

This protocol is effective for removing polar impurities from the non-polar this compound.

Methodology:

  • Column Packing:

    • Secure a glass chromatography column in a vertical position.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the top of the silica bed run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the non-polar eluent.

    • Carefully add the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent just until the sample is adsorbed onto the top of the silica.

  • Elution:

    • Carefully add the eluent (e.g., hexane) to the top of the column.

    • Begin collecting the eluent that passes through the column in fractions (e.g., in test tubes or flasks).

    • Since this compound is non-polar, it will travel quickly down the column with a non-polar eluent, while more polar impurities will remain adsorbed at the top.

  • Monitoring:

    • Monitor the separation using Thin-Layer Chromatography (TLC) on the collected fractions to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualization

Purification_Workflow start Crude this compound impurity_check Predominant Impurity Type? start->impurity_check isomers Isomers or other close-boiling compounds impurity_check->isomers Boiling Point Difference polar_impurities Polar Impurities (e.g., from synthesis) impurity_check->polar_impurities Polarity Difference solid_impurities Non-volatile or colored impurities impurity_check->solid_impurities Physical State/ Color Difference method_distillation Fractional or Extractive Distillation isomers->method_distillation method_chromatography Adsorption Chromatography polar_impurities->method_chromatography method_pretreatment Pre-treatment (e.g., Activated Charcoal + Simple Distillation) solid_impurities->method_pretreatment product Purified Product method_distillation->product method_chromatography->product method_pretreatment->product

Caption: Workflow for selecting a purification technique for crude this compound.

References

Technical Support Center: Separation of 1,2,3,4-Tetramethylbenzene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of 1,2,3,4-tetramethylbenzene (Prehnitene) from its isomers, primarily 1,2,3,5-tetramethylbenzene (B1211182) (Isodurene) and 1,2,4,5-tetramethylbenzene (B166113) (Durene).

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from its isomers so challenging?

The primary challenge lies in the close physical properties of the tetramethylbenzene isomers, particularly their boiling points.[1][2] this compound and its isomers have identical molecular formulas (C₁₀H₁₄) and molecular weights, leading to very similar volatilities.[1][3] This makes conventional fractional distillation an inefficient and often impractical method for achieving high purity.[4]

Q2: What are the most common methods for separating tetramethylbenzene isomers?

The most common methods are:

  • Melt Crystallization: This is particularly effective for separating durene (1,2,4,5-tetramethylbenzene) due to its significantly higher melting point compared to its isomers.[2][5]

  • Adsorptive Separation: Techniques using specific adsorbents like zeolites can separate isomers based on molecular shape and size differences.[6][7]

  • Chromatography: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for both analytical and preparative-scale separations.[8][9]

  • Extractive and Azeotropic Distillation: These advanced distillation techniques can be employed to alter the relative volatilities of the isomers, enabling separation.[10][11]

Q3: Can I use standard fractional distillation to separate these isomers?

While theoretically possible, standard fractional distillation is generally not recommended for achieving high purity separation of this compound from its isomers due to their very close boiling points.[4] The process would require a distillation column with a very high number of theoretical plates and a high reflux ratio, making it energy-intensive and economically unviable for many applications.[12]

Q4: How can I analyze the purity of my separated this compound sample?

Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for analyzing the purity of tetramethylbenzene isomers.[13][14] Capillary columns with non-polar or moderately polar stationary phases can provide excellent resolution of the isomers.[9]

Data Presentation: Physical Properties of Tetramethylbenzene Isomers

The following table summarizes the key physical properties of this compound and its common isomers. Understanding these differences is crucial for selecting an appropriate separation strategy.

PropertyThis compound (Prehnitene)1,2,3,5-Tetramethylbenzene (Isodurene)1,2,4,5-Tetramethylbenzene (Durene)
Molecular Formula C₁₀H₁₄C₁₀H₁₄C₁₀H₁₄
Molecular Weight ( g/mol ) 134.22134.22134.22
Boiling Point (°C) 205198196-197
Melting Point (°C) -6.2-23.779.2[2]
Density (g/mL at 25°C) 0.9050.8900.887 (solid)

Troubleshooting Guides

Melt Crystallization
IssuePossible Cause(s)Suggested Solution(s)
Low Purity of Crystals - Inefficient separation of mother liquor from crystals.- Co-crystallization of isomers.- Ensure efficient solid-liquid separation using a wash column.[15]- Optimize the cooling rate; slower cooling can lead to purer crystals.[15]- Consider a multi-stage crystallization process for higher purity.[12]
Poor Yield - Significant amount of the target isomer remains in the mother liquor.[16]- Formation of a eutectic mixture.[17]- Optimize the final crystallization temperature to maximize crystal formation without inducing eutectic solidification.- Recover the target isomer from the mother liquor through a secondary separation step or by recycling the mother liquor.
"Oiling Out" (Product separates as a liquid instead of solid) - The melting point of the solid is lower than the temperature of the solution.[16]- High concentration of impurities depressing the melting point.- Reduce the initial cooling temperature.- Use a different solvent or a solvent mixture to lower the dissolution temperature.- Perform a preliminary purification step to reduce the impurity level.
Extractive & Azeotropic Distillation
IssuePossible Cause(s)Suggested Solution(s)
Ineffective Separation - Incorrect choice of entrainer/solvent.- Insufficient solvent-to-feed ratio.- Select an entrainer that significantly alters the relative volatility of the isomers. For aromatics, solvents like sulfolane (B150427) or N-formyl morpholine (B109124) are often used.[18][19]- Experiment with different solvent-to-feed ratios to find the optimal condition.
Difficulty in Solvent Recovery - The boiling point of the solvent is too close to the isomers.- Formation of an azeotrope between the solvent and an isomer.- Choose a solvent with a boiling point significantly different from the tetramethylbenzene isomers to facilitate recovery by simple distillation.[20]- Ensure the selected solvent does not form azeotropes with the components.[21]
Product Contamination with Solvent - Incomplete separation in the solvent recovery column.- Optimize the operating conditions of the solvent recovery column (e.g., increase the number of stages, adjust the reflux ratio).
Chromatographic Separation (GC/HPLC)
IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution of Isomers - Inappropriate column stationary phase.- Suboptimal temperature program (GC) or mobile phase composition (HPLC).- For GC, use a long capillary column with a suitable stationary phase (e.g., non-polar or slightly polar).[9]- For HPLC, consider a phenyl or mixed-mode column that can provide selectivity for aromatic isomers.[8][22]- Optimize the temperature ramp in GC or the gradient elution in HPLC to improve separation.
Peak Tailing - Active sites on the column.- Column overload.- Use a deactivated column or a column with end-capping.- Inject a smaller sample volume or a more dilute sample.
Irreproducible Retention Times - Fluctuations in temperature, flow rate, or mobile phase composition.- Ensure stable operating conditions.- For HPLC, pre-mix the mobile phase or use a high-performance gradient pump.

Experimental Protocols

Preparative Gas Chromatography (GC) for Isomer Separation

This protocol outlines a general approach for separating this compound from its isomers using preparative GC.

Instrumentation:

  • Gas chromatograph equipped with a preparative-scale column and a fraction collector.

  • Detector: Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).

Parameters:

  • Column: A non-polar or slightly polar capillary column (e.g., DB-1, DB-5) of sufficient length and diameter for preparative work.

  • Carrier Gas: Helium or Nitrogen at an optimized flow rate.

  • Injection: Use a splitless or large volume injection technique to maximize sample load without compromising resolution.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 5 minutes.

    • Ramp: Increase temperature at a rate of 2-5°C/min to 180°C.

    • Final Hold: Hold at 180°C for 10 minutes or until all isomers have eluted.

  • Fraction Collection: Set the collection times based on the retention times of the individual isomers determined from an analytical run.

Melt Crystallization for Durene Removal

This protocol describes a lab-scale procedure to separate durene from a mixture of tetramethylbenzene isomers.

Equipment:

  • Jacketed glass reactor with a stirrer.

  • Chilling circulator.

  • Filtration unit (e.g., Buchner funnel with vacuum).

Procedure:

  • Melt the mixture of tetramethylbenzene isomers in the jacketed reactor by circulating a warm fluid (e.g., water at 85°C).

  • Once completely molten, begin to slowly cool the mixture by circulating a coolant through the jacket. A slow cooling rate (e.g., 5-10°C/hour) is recommended to promote the growth of pure crystals.

  • As the mixture cools, durene will start to crystallize due to its higher melting point. Continue cooling until the temperature is just above the eutectic point of the mixture to maximize durene recovery.

  • Once crystallization is complete, separate the durene crystals from the liquid mother liquor (rich in this compound and isodurene) by vacuum filtration.

  • Wash the crystals with a small amount of a cold solvent (in which durene is sparingly soluble) to remove any adhering mother liquor.

  • Dry the durene crystals. The filtrate contains the concentrated this compound and can be further purified by other methods.

Visualizations

Separation_Workflow cluster_0 Separation of Tetramethylbenzene Isomers Isomer_Mixture Mixture of Tetramethylbenzene Isomers Crystallization Melt Crystallization Isomer_Mixture->Crystallization High Durene Content Durene Pure Durene Crystallization->Durene Solid Phase Prehnitene_Isodurene Prehnitene/Isodurene Mixture Crystallization->Prehnitene_Isodurene Liquid Phase (Mother Liquor) Distillation Extractive/Azeotropic Distillation Pure_Prehnitene Pure this compound Distillation->Pure_Prehnitene Other_Isomers Other Isomers Distillation->Other_Isomers Chromatography Preparative GC/HPLC Chromatography->Pure_Prehnitene Chromatography->Other_Isomers Prehnitene_Isodurene->Distillation Prehnitene_Isodurene->Chromatography

Caption: A workflow for the separation of tetramethylbenzene isomers.

Troubleshooting_Logic cluster_1 Troubleshooting Poor Separation Start Poor Separation of Isomers Method Which method was used? Start->Method Crystallization Crystallization Method->Crystallization Crystallization Distillation Distillation Method->Distillation Distillation Chromatography Chromatography Method->Chromatography Chromatography Check_Cooling Optimize Cooling Rate & Solid-Liquid Separation Crystallization->Check_Cooling Check_Solvent Verify Entrainer/Solvent Choice & Ratio Distillation->Check_Solvent Check_Column Check Column Type & Optimize Conditions Chromatography->Check_Column

Caption: A logical diagram for troubleshooting poor isomer separation.

References

Technical Support Center: Optimization of 1,2,3,4-Tetramethylbenzene Methylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the methylation of 1,2,3,4-tetramethylbenzene (also known as prehnitene). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the methylation of this compound?

A1: The most common method for methylating this compound is the Friedel-Crafts alkylation. This reaction typically involves an alkylating agent, such as a methyl halide (e.g., methyl chloride), and a Lewis acid catalyst, like anhydrous aluminum chloride (AlCl₃).[1] The reaction introduces a methyl group onto the aromatic ring.

Q2: What are the expected products of the methylation of this compound?

A2: The primary product is pentamethylbenzene (B147382). Due to the substitution pattern of the starting material, the most likely isomer to form is 1,2,3,4,5-pentamethylbenzene. However, further methylation can lead to the formation of hexamethylbenzene (B147005) as a byproduct.[1]

Q3: What are the key reaction parameters to control for a successful methylation reaction?

A3: Careful control of reaction conditions is crucial for optimizing the yield and minimizing byproducts. Key parameters include:

  • Temperature: Temperature can influence the reaction rate and the formation of byproducts.

  • Reagent Stoichiometry: The molar ratio of this compound to the methylating agent and catalyst can affect the extent of methylation and polysubstitution.[1]

  • Catalyst Activity: The choice and handling of the Lewis acid catalyst are critical. Anhydrous conditions are essential as moisture can deactivate the catalyst.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). GC analysis is particularly useful for quantifying the consumption of the starting material and the formation of the desired pentamethylbenzene, as well as any byproducts like hexamethylbenzene.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the methylation of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low or No Conversion of Starting Material 1. Inactive catalyst due to moisture.2. Insufficient reaction temperature.3. Impure starting materials.1. Use fresh, anhydrous aluminum chloride and ensure all glassware is thoroughly dried. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).2. Gradually and carefully increase the reaction temperature while monitoring the reaction by TLC or GC.3. Ensure the this compound and methylating agent are of high purity.
Formation of Multiple Products (Polysubstitution) 1. High ratio of methylating agent to the aromatic substrate.2. The initial product (pentamethylbenzene) is more reactive than the starting material.3. Prolonged reaction time or high temperature.1. Use a stoichiometric or slight excess of the methylating agent. A large excess of the aromatic substrate can favor mono-methylation.2. This is an inherent challenge in Friedel-Crafts alkylation. Careful control of stoichiometry and reaction time is key.3. Monitor the reaction closely and stop it once the desired product is maximized. Avoid unnecessarily high temperatures.
Formation of Isomeric Byproducts Isomerization of the product can occur in the presence of a strong Lewis acid.This is less of a concern when methylating this compound to pentamethylbenzene as there is only one possible pentamethylbenzene isomer. However, if starting from a different tetramethylbenzene isomer, isomerization could be a significant issue.
Dark, Tarry Reaction Mixture Side reactions and polymerization, often due to high temperatures or reactive impurities.1. Lower the reaction temperature.2. Ensure the purity of all reagents and solvents.

Data Presentation

Entry Substrate:MeCl:AlCl₃ Molar Ratio Temperature (°C) Reaction Time (h) Conversion of Prehnitene (%) Yield of Pentamethylbenzene (%) Yield of Hexamethylbenzene (%)
11 : 1 : 1.10260555
21 : 1.2 : 1.102756510
31 : 1 : 1.1252857015
41 : 1 : 1.1254957520
52 : 1 : 1.125250482

Experimental Protocols

The following is a general protocol for the Friedel-Crafts methylation of a tetramethylbenzene, adapted from established procedures for similar compounds. This protocol should be adapted and optimized for this compound.

Materials:

  • This compound (Prehnitene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Methyl Chloride (gas) or a suitable liquid methylating agent (e.g., methyl iodide)

  • Anhydrous solvent (e.g., carbon disulfide or dichloromethane)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube (if using methyl chloride gas), a reflux condenser, and a drying tube or gas outlet leading to a trap.

  • Charging the Reactor: To the flask, add this compound and the anhydrous solvent. Cool the mixture in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add the anhydrous aluminum chloride to the stirred solution. The addition is exothermic, so maintain the temperature of the ice bath.

  • Methylation:

    • If using methyl chloride gas: Bubble a steady stream of dry methyl chloride gas through the stirred reaction mixture. Monitor the weight of the flask to gauge the amount of methyl chloride added.

    • If using a liquid methylating agent: Add the methylating agent dropwise via an addition funnel.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at the desired temperature (e.g., 0°C or room temperature) for a set period. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. This will decompose the aluminum chloride complex.

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation or recrystallization from a suitable solvent (e.g., ethanol).

  • Analysis: Analyze the product by GC-MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

Mandatory Visualizations

experimental_workflow start Start setup Assemble and Flame-Dry Glassware start->setup charge Charge Reactor with Prehnitene and Solvent setup->charge cool Cool to 0°C charge->cool add_catalyst Add Anhydrous AlCl₃ cool->add_catalyst methylation Introduce Methylating Agent add_catalyst->methylation react Stir at Controlled Temperature methylation->react monitor Monitor Progress (TLC/GC) react->monitor monitor->react Continue Reaction workup Quench and Work-up monitor->workup Reaction Complete purify Purify Product (Distillation/Recrystallization) workup->purify analyze Analyze Product (GC-MS, NMR) purify->analyze end End analyze->end

Caption: Experimental workflow for the methylation of this compound.

troubleshooting_logic start Experiment Start issue Identify Issue start->issue low_conversion Low Conversion issue->low_conversion No/Low Product polysubstitution Polysubstitution issue->polysubstitution Multiple Products tar_formation Tar Formation issue->tar_formation Dark/Tarry Mixture cause_low_conversion Check Catalyst Activity and Temperature low_conversion->cause_low_conversion cause_polysubstitution Adjust Stoichiometry and Reaction Time polysubstitution->cause_polysubstitution cause_tar Lower Temperature and Check Reagent Purity tar_formation->cause_tar solution_low_conversion Use Anhydrous Catalyst, Increase Temperature cause_low_conversion->solution_low_conversion solution_polysubstitution Decrease Methylating Agent, Shorter Reaction Time cause_polysubstitution->solution_polysubstitution solution_tar Optimize Temperature, Purify Reagents cause_tar->solution_tar end Optimized Reaction solution_low_conversion->end solution_polysubstitution->end solution_tar->end

Caption: Troubleshooting logic for this compound methylation.

References

How to remove unreacted starting materials from prehnitene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from prehnitene (1,2,3,4-tetramethylbenzene).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a prehnitene synthesis?

A1: The most common impurities depend on the synthetic route. A frequent method for synthesizing prehnitene is through the methylation of xylenes (B1142099) or trimethylbenzenes.[1] Therefore, unreacted starting materials such as o-xylene, m-xylene, p-xylene, and various trimethylbenzene isomers (hemimellitene, pseudocumene) are common impurities. Additionally, isomers of prehnitene, such as isodurene (1,2,3,5-tetramethylbenzene) and durene (1,2,4,5-tetramethylbenzene), are often formed as byproducts.

Q2: What are the primary methods for purifying prehnitene?

A2: The two primary methods for purifying prehnitene are fractional distillation and recrystallization. The choice of method depends on the nature and boiling points of the impurities. Gas chromatography (GC) is a reliable technique for assessing the purity of the final product.

Q3: What are the key physical properties to consider for purification?

A3: The boiling and melting points of prehnitene and its potential impurities are crucial for designing a purification strategy. These properties dictate the feasibility and parameters for fractional distillation and recrystallization.

Data Presentation

The following table summarizes the key physical properties of prehnitene and its common isomers.

CompoundIUPAC NameBoiling Point (°C)Melting Point (°C)
Prehnitene This compound 205 [1]-6.2 [1]
Isodurene1,2,3,5-Tetramethylbenzene198-23.7
Durene1,2,4,5-Tetramethylbenzene196-19779-81

Troubleshooting Guides

Issue 1: Poor separation of prehnitene from its isomers by fractional distillation.

  • Possible Cause: Insufficient column efficiency. The boiling points of prehnitene and its isomers are very close, requiring a distillation column with a high number of theoretical plates for effective separation.

  • Troubleshooting Steps:

    • Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.

    • Optimize Reflux Ratio: Increase the reflux ratio to allow for more vaporization-condensation cycles, which enhances separation. This will, however, increase the distillation time.

    • Reduce Distillation Rate: A slower distillation rate allows for better equilibrium to be established within the column, leading to improved separation.

    • Vacuum Distillation: While the boiling points are high, vacuum distillation may not be necessary unless the compounds are thermally sensitive. The key is to have a sufficient temperature differential between the components.

Issue 2: Prehnitene oils out during recrystallization instead of forming crystals.

  • Possible Cause: The solvent is too nonpolar, or the cooling process is too rapid. Oiling out occurs when the solute comes out of solution above its melting point.

  • Troubleshooting Steps:

    • Solvent Selection:

      • If using a single solvent, try a slightly more polar solvent.

      • If using a mixed solvent system, you may have added too much of the "good" solvent. Try adding a small amount of the "poor" solvent to the hot solution until it becomes slightly turbid, then clarify with a drop of the "good" solvent before cooling.

    • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath. Slow cooling promotes the formation of well-defined crystals.

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: Add a single, pure crystal of prehnitene to the cooled, supersaturated solution to induce crystallization.

Issue 3: The purity of prehnitene does not improve after purification.

  • Possible Cause: The chosen purification method is not suitable for the specific impurities present, or the technique was not performed optimally.

  • Troubleshooting Steps:

    • Analyze the Impurity Profile: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities.

    • Re-evaluate the Purification Strategy:

      • If the impurities have very close boiling points to prehnitene, fractional distillation may be challenging. Recrystallization might be a better option if the impurities have different solubilities.

      • If recrystallization is ineffective, the impurities may co-crystallize with prehnitene. In this case, fractional distillation should be attempted.

    • Combine Methods: A sequential purification approach can be effective. For example, perform a fractional distillation to remove the bulk of the impurities, followed by recrystallization of the enriched prehnitene fraction to achieve high purity.

Experimental Protocols

Fractional Distillation of Prehnitene

This protocol is a recommended starting point for the separation of prehnitene from isomers and lower-boiling unreacted starting materials.

Materials:

  • Crude prehnitene mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux, at least 30 cm)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Place the crude prehnitene mixture and a few boiling chips into the round-bottom flask. The flask should not be more than two-thirds full.

  • Wrap the fractionating column with glass wool or aluminum foil for insulation to maintain the temperature gradient.

  • Begin heating the mixture gently.

  • Observe the temperature at the distillation head. The temperature should initially rise and then stabilize at the boiling point of the lowest-boiling component.

  • Collect the initial fraction (distillate) in a receiving flask. This will likely be enriched in lower-boiling impurities like unreacted xylenes.

  • As the lower-boiling components are removed, the temperature will begin to rise again.

  • When the temperature stabilizes at the boiling point of prehnitene (approx. 205 °C), change the receiving flask to collect the prehnitene fraction.[1]

  • Continue distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Analyze the purity of the collected fractions using Gas Chromatography (GC).

Recrystallization of Prehnitene

This protocol provides a general procedure for the purification of prehnitene by recrystallization. The ideal solvent may need to be determined experimentally. Ethanol or a mixed solvent system like ethanol/water or hexane (B92381)/ethyl acetate (B1210297) are good starting points for non-polar aromatic compounds.

Materials:

  • Partially purified prehnitene

  • Erlenmeyer flasks

  • Hot plate

  • Selected solvent (e.g., ethanol)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the prehnitene sample in an Erlenmeyer flask.

  • In a separate flask, heat the chosen solvent to its boiling point.

  • Add the minimum amount of hot solvent to the prehnitene to just dissolve it completely. Swirl the flask to aid dissolution.

  • If there are any insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Determine the purity of the recrystallized prehnitene by measuring its melting point and by GC analysis.

Purity Analysis by Gas Chromatography (GC)

This is a general protocol for assessing the purity of prehnitene. The specific parameters may need to be optimized for the available instrument and column.

Materials:

  • Purified prehnitene sample

  • Volatile solvent (e.g., hexane or dichloromethane)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a non-polar or medium-polarity capillary column like DB-5 or HP-5)

Procedure:

  • Prepare a dilute solution of the prehnitene sample in the chosen volatile solvent (e.g., ~1 mg/mL).

  • Set the GC parameters. A typical starting point would be:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium or Hydrogen with a constant flow rate.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Record the chromatogram.

  • Identify the peak corresponding to prehnitene based on its retention time (if known from a standard) or by its major peak area.

  • Calculate the purity by determining the area percentage of the prehnitene peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak). For higher accuracy, use a calibrated internal or external standard method.

Mandatory Visualization

TroubleshootingWorkflow start Start: Crude Prehnitene check_purity Assess Purity by GC start->check_purity is_pure Is Purity > 99%? check_purity->is_pure end_pure Purified Prehnitene is_pure->end_pure Yes choose_method Select Purification Method is_pure->choose_method No distillation Fractional Distillation choose_method->distillation Boiling Point Difference > 10°C recrystallization Recrystallization choose_method->recrystallization Boiling Point Difference < 10°C or Solid at Room Temp check_distillation Assess Purity by GC distillation->check_distillation check_recrystallization Assess Purity by GC recrystallization->check_recrystallization is_distill_pure Is Purity > 99%? check_distillation->is_distill_pure is_distill_pure->end_pure Yes troubleshoot_distill Troubleshoot Distillation (e.g., column efficiency, rate) is_distill_pure->troubleshoot_distill No troubleshoot_distill->distillation combine_methods Combine Methods (Distill then Recrystallize) troubleshoot_distill->combine_methods is_recrystall_pure Is Purity > 99%? check_recrystallization->is_recrystall_pure is_recrystall_pure->end_pure Yes troubleshoot_recrystall Troubleshoot Recrystallization (e.g., solvent, cooling rate) is_recrystall_pure->troubleshoot_recrystall No troubleshoot_recrystall->recrystallization troubleshoot_recrystall->combine_methods combine_methods->check_purity

Caption: Troubleshooting workflow for the purification of prehnitene.

References

Troubleshooting low conversion rates in Friedel-Crafts reactions of prehnitene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Friedel-Crafts reactions involving prehnitene (1,2,3,4-tetramethylbenzene). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for optimizing these reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Friedel-Crafts acylation of prehnitene is resulting in a very low conversion rate. What are the likely causes and how can I improve the yield?

A1: Low conversion rates in the Friedel-Crafts acylation of prehnitene can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions. Prehnitene is a highly activated aromatic compound, which can also lead to specific side reactions.

Troubleshooting Steps:

  • Catalyst Quality and Stoichiometry:

    • Moisture Sensitivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or sublimed AlCl₃ for best results.

    • Catalyst Deactivation: The ketone product of the acylation can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1] For this reason, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the catalyst relative to the acylating agent.[1]

    • Purity of Reagents: Ensure the prehnitene and acylating agent (e.g., acetyl chloride, benzoyl chloride) are of high purity, as impurities can interfere with the catalyst.

  • Reaction Conditions:

    • Temperature: While some Friedel-Crafts reactions require heating, starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature can help control the reaction rate and minimize side reactions. For the acetylation of prehnitene, reactions are often carried out at temperatures ranging from 0 to 20 °C.

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) are commonly used. The polarity of the solvent can influence the regioselectivity and the solubility of the intermediate complexes.[2]

  • Steric Hindrance:

    • Prehnitene has two unsubstituted positions (C-5 and C-6) available for substitution. The methyl groups at C-1 and C-4 can sterically hinder the approach of the electrophile. The choice of acylating agent can influence the outcome due to varying steric bulk.

Key Recommendation: For a typical acetylation of prehnitene with acetyl chloride, using a slight excess of AlCl₃ in a solvent like carbon disulfide at a controlled temperature is a good starting point.

Q2: I am observing the formation of multiple products in my Friedel-Crafts reaction with prehnitene. How can I improve the selectivity?

A2: The formation of multiple products is a common issue, especially with a highly activated substrate like prehnitene. The main side reactions to consider are polyalkylation/polyacylation and isomerization of the starting material or product.

Troubleshooting Steps:

  • Controlling Polysubstitution:

    • Alkylation vs. Acylation: Friedel-Crafts alkylation is particularly prone to polyalkylation because the newly added alkyl group further activates the aromatic ring. To achieve mono-alkylation, it is often best to perform a Friedel-Crafts acylation followed by reduction of the ketone to the desired alkyl group. The acyl group is deactivating, which prevents further substitution.

    • Reaction Stoichiometry: Use a molar excess of prehnitene relative to the alkylating or acylating agent to increase the probability of single substitution.

    • Acylation: While less common than in alkylation, diacylation of polymethylbenzenes can occur, especially under forcing conditions. The acetylation of prehnitene can lead to the formation of diacetylprehnitene.

  • Isomerization:

    • Jacobsen Rearrangement: Polymethylbenzenes can undergo isomerization in the presence of strong acids, a phenomenon known as the Jacobsen rearrangement.[1][2][3][4][5] This can lead to the formation of other tetramethylbenzene isomers like durene (1,2,4,5-tetramethylbenzene) and isodurene (1,2,3,5-tetramethylbenzene), which can then undergo the Friedel-Crafts reaction, leading to a mixture of products.

    • Minimizing Isomerization: To minimize isomerization, use the mildest possible reaction conditions (lower temperature, less active catalyst if feasible) and shorter reaction times.

Regioselectivity in Acylation: The acylation of prehnitene with acetyl chloride using AlCl₃ in carbon disulfide predominantly yields 5-acetyl-1,2,3,4-tetramethylbenzene. This is due to the electronic activation by the four methyl groups and the steric hindrance at the C-6 position being slightly greater than at the C-5 position.

Data Presentation: Acylation of Polymethylbenzenes

The following table summarizes the results of Friedel-Crafts acetylation of prehnitene and related tetramethylbenzenes, providing a comparison of reaction conditions and product distribution.

Aromatic SubstrateAcylating AgentCatalyst (Molar Ratio to Acyl Halide)SolventTemp (°C)Time (h)Major Product(s)Yield (%)
Prehnitene Acetyl ChlorideAlCl₃ (1.1)CS₂0-2025-Acetyl-1,2,3,4-tetramethylbenzene~80
Prehnitene Acetyl ChlorideAlCl₃ (>2)CS₂0-20>25,6-Diacetyl-1,2,3,4-tetramethylbenzeneVariable
Durene Acetyl ChlorideAlCl₃ (1.1)CS₂0-2023-Acetyl-1,2,4,5-tetramethylbenzene~90
Isodurene Acetyl ChlorideAlCl₃ (1.1)CS₂0-2024-Acetyl-1,2,3,5-tetramethylbenzene~75

Data synthesized from analogous reactions of polymethylbenzenes.

Experimental Protocols

Protocol 1: Monoacetylation of Prehnitene

This protocol describes a general procedure for the monoacetylation of prehnitene to yield 5-acetyl-1,2,3,4-tetramethylbenzene.

Materials:

  • Prehnitene (this compound)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous carbon disulfide. Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension of AlCl₃. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Dissolve prehnitene (1.0 equivalent) in a minimal amount of anhydrous CS₂ and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure 5-acetyl-1,2,3,4-tetramethylbenzene.

Mandatory Visualizations

Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Low_Conversion start Low Conversion Rate q1 Check Catalyst Quality and Stoichiometry start->q1 s1_1 Use Anhydrous Conditions (Oven-dried glassware, inert atm.) q1->s1_1 Moisture? s1_2 Use Fresh/Sublimed AlCl3 q1->s1_2 Old Catalyst? s1_3 Increase Catalyst Stoichiometry (>1 equivalent) q1->s1_3 Stoichiometric Complexation? q2 Optimize Reaction Conditions s1_1->q2 s1_2->q2 s1_3->q2 s2_1 Control Temperature (Start at 0°C) q2->s2_1 Exothermic Reaction? s2_2 Evaluate Solvent Choice (e.g., CS2, CH2Cl2) q2->s2_2 Poor Solubility/ Selectivity? q3 Consider Reactant Purity s2_1->q3 s2_2->q3 s3_1 Purify Prehnitene and Acylating Agent q3->s3_1 Impurities? end Improved Conversion s3_1->end

Caption: A stepwise workflow for troubleshooting low conversion rates in Friedel-Crafts reactions.

Logical Relationship for Preventing Polysubstitution

Polysubstitution_Prevention cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation -> Reduction alk_start Prehnitene + Alkyl Halide alk_intermediate Mono-alkylated Product (More Activated) alk_start->alk_intermediate AlCl3 alk_end Poly-alkylated Products alk_intermediate->alk_end Reacts Faster acyl_start Prehnitene + Acyl Halide acyl_intermediate Mono-acylated Product (Deactivated) acyl_start->acyl_intermediate AlCl3 acyl_reduction Reduction (e.g., Clemmensen) acyl_intermediate->acyl_reduction acyl_end Mono-alkylated Product acyl_reduction->acyl_end problem Problem: Polysubstitution cluster_alkylation cluster_alkylation solution Solution: Acylation then Reduction cluster_acylation cluster_acylation

Caption: Comparison of alkylation and acylation pathways to control polysubstitution.

Signaling Pathway of Isomerization Side Reaction

Isomerization_Pathway prehnitene Prehnitene (1,2,3,4-) protonation Protonation/ Lewis Acid Complex prehnitene->protonation H+ or AlCl3 product_mix Mixture of Acylated Isomers prehnitene->product_mix Direct Acylation arenium Arenium Ion Intermediate protonation->arenium migration Methyl Migration (1,2-shift) arenium->migration isodurene Isodurene (1,2,3,5-) migration->isodurene durene Durene (1,2,4,5-) migration->durene isodurene->product_mix Acylation durene->product_mix Acylation

Caption: Potential isomerization pathway of prehnitene under Friedel-Crafts conditions.

References

Technical Support Center: Stabilizing 1,2,3,4-Tetramethylbenzene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 1,2,3,4-tetramethylbenzene (prehnitene). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the integrity of your samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Discoloration (Yellowing) of the sample Oxidation of the methyl groups on the benzene (B151609) ring due to exposure to air and/or light.1. Immediately blanket the sample with an inert gas (e.g., argon or nitrogen). 2. Store the container in a cool, dark place. 3. For future storage, consider adding an antioxidant like BHT (Butylated Hydroxytoluene) at a concentration of 0.01-0.1%.
Appearance of solid precipitates Formation of insoluble oxidation products, such as carboxylic acids, at low temperatures.1. Allow the sample to warm to room temperature to see if the precipitate redissolves. 2. If it persists, the sample has likely degraded. Purity should be assessed using GC-MS analysis. 3. Consider purification by distillation if the impurity level is low.
Inconsistent experimental results Degradation of the this compound stock, leading to lower effective concentrations and potential interference from degradation products.1. Verify the purity of your stock solution using the provided GC-MS protocol. 2. If degradation is confirmed, use a fresh, unopened bottle or a newly purified sample. 3. Always use stabilized and properly stored solvent for preparing solutions.
Pressure buildup in the storage container Formation of volatile degradation products or peroxide decomposition.1. CAUTION: Handle with extreme care in a fume hood. 2. Cool the container before slowly and carefully venting it. 3. Test for the presence of peroxides using peroxide test strips. If positive, follow appropriate procedures for peroxide disposal.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] For stock solutions, storage at -20°C is recommended for up to one month, and at -80°C for up to six months.[2]

Q2: What are the primary degradation products of this compound?

A2: The primary degradation pathway is the autoxidation of the benzylic C-H bonds of the methyl groups.[2] This process, accelerated by oxygen, light, and heat, can lead to the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and carboxylic acids.[1][2]

Q3: How can I prevent the degradation of this compound?

A3: To prevent degradation, minimize exposure to air and light. Storing under an inert gas is highly effective. Additionally, the use of a stabilizer, such as the antioxidant Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.1%) can significantly inhibit the oxidation process.[3]

Q4: Is it necessary to test for peroxides in stored this compound?

A4: Yes, especially if the container has been opened multiple times or stored for an extended period under suboptimal conditions. Alkylbenzenes can form explosive peroxides over time.[1] Commercially available peroxide test strips can be used for a quick check.

Q5: What type of container is best for storing this compound?

A5: Use amber glass bottles with a tight-fitting cap, preferably with a PTFE liner, to protect the compound from light.[4] Ensure the container is properly sealed to prevent the ingress of air and moisture.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature (Neat Liquid) 2-8°CReduces the rate of autoxidation.
Storage Temperature (Stock Solution) -20°C (up to 1 month)[2]Slows down degradation in solution for short-term storage.[2]
-80°C (up to 6 months)[2]Provides extended stability for long-term storage of solutions.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with oxygen, a key component in autoxidation.
Light Exposure Store in the dark (Amber bottles)Light can catalyze the formation of free radicals, initiating oxidation.[1]
Recommended Stabilizer Butylated Hydroxytoluene (BHT)Acts as a free radical scavenger, inhibiting the autoxidation chain reaction.[4]
Stabilizer Concentration 0.01 - 0.1%Effective concentration for preventing oxidation without significantly altering the properties of the bulk material.[3]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for determining the purity of this compound and identifying potential degradation products.

1. Sample Preparation:

  • Prepare a 1000 µg/mL stock solution of your this compound sample in a volatile solvent like dichloromethane (B109758) or hexane.

  • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For the sample to be analyzed, dilute it in the same solvent to fall within the calibration range.

2. GC-MS Conditions:

  • GC System: Agilent Intuvo 9000 GC or equivalent.[5]

  • Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS System: Mass spectrometer in electron ionization (EI) mode.

  • Mass Range: Scan from m/z 40 to 400.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • Integrate the peak corresponding to this compound and any impurity peaks.

  • Calculate the purity based on the relative peak areas.

  • Identify potential degradation products by comparing their mass spectra to a library (e.g., NIST). Common degradation products may include isomers of tetramethylphenol, dimethylbenzaldehydes, or dimethylbenzoic acids.

Visualizations

degradation_pathway prehnitene This compound hydroperoxide Benzylic Hydroperoxide prehnitene->hydroperoxide O2, light, heat (Autoxidation) alcohol Benzylic Alcohol hydroperoxide->alcohol Reduction ketone Aryl Ketone hydroperoxide->ketone Decomposition alcohol->ketone Oxidation acid Carboxylic Acid ketone->acid Further Oxidation experimental_workflow start Stored Sample of This compound visual_inspection Visual Inspection (Color, Precipitate) start->visual_inspection peroxide_test Peroxide Test visual_inspection->peroxide_test sample_prep Sample Preparation for GC-MS peroxide_test->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_analysis Data Analysis (Purity & Impurity ID) gcms_analysis->data_analysis decision Decision on Use data_analysis->decision use Use in Experiments decision->use Purity Acceptable purify_discard Purify or Discard decision->purify_discard Purity Unacceptable

References

Technical Support Center: Scaling Up the Synthesis of 1,2,3,4-Tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the pilot plant scale synthesis of 1,2,3,4-tetramethylbenzene (also known as prehnitene). Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and safety guidelines to address common challenges encountered during the scale-up process.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield in the Friedel-Crafts methylation for producing this compound can stem from several factors:

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., anhydrous aluminum chloride) may have degraded due to exposure to moisture. Ensure the catalyst is fresh and handled under inert conditions.

  • Poor Reagent Purity: Impurities in the starting material (e.g., xylene or trimethylbenzene) or the methylating agent can interfere with the reaction. Use reagents of high purity.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and catalyst degradation. It is crucial to maintain the optimal temperature range for the specific starting material and catalyst system.[1]

  • Inefficient Mixing: In a pilot plant reactor, inefficient stirring can lead to localized temperature gradients and poor distribution of reactants and catalyst, resulting in lower yields. Ensure the agitation is sufficient to maintain a homogeneous reaction mixture.

Troubleshooting Steps:

  • Verify the activity of the Lewis acid catalyst.

  • Analyze the purity of your starting materials via gas chromatography (GC) or other suitable methods.

  • Optimize the reaction temperature by running small-scale experiments to determine the ideal range.

  • Ensure the reactor's agitation system is functioning correctly and providing adequate mixing for the scale of the reaction.

Q2: I am observing a high percentage of pentamethylbenzene (B147382) and hexamethylbenzene (B147005) in my product mixture. How can I minimize this over-alkylation?

A2: The formation of higher methylated byproducts is a common issue in Friedel-Crafts alkylation because the product is often more reactive than the starting material.[1][2]

Solutions:

  • Control Stoichiometry: Carefully control the molar ratio of the methylating agent to the aromatic substrate. Using a slight excess of the aromatic compound can help to minimize polyalkylation.

  • Optimize Reaction Time: Prolonged reaction times can lead to over-alkylation. Monitor the reaction progress using in-situ analysis (e.g., FTIR) or by taking regular samples for GC analysis to stop the reaction once the desired conversion is reached.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the subsequent alkylation steps more than the initial desired alkylation.

Q3: The isomeric purity of my this compound is low. How can I improve the selectivity?

A3: Achieving high isomeric selectivity can be challenging. The distribution of tetramethylbenzene isomers is influenced by the choice of starting material, catalyst, and reaction conditions.

Strategies for Improved Selectivity:

  • Choice of Starting Material: Starting with a trimethylbenzene isomer that favors the formation of the 1,2,3,4-isomer can be beneficial. For example, the methylation of 1,2,4-trimethylbenzene (B165218) can be optimized to produce a mixture from which the desired isomer can be isolated.[3]

  • Catalyst Selection: The type of catalyst can influence isomer distribution. While aluminum chloride is a common choice, exploring other Lewis acids or solid acid catalysts like zeolites may offer better selectivity under certain conditions.[4]

  • Temperature Control: Isomerization reactions can occur at higher temperatures. Maintaining a consistent and optimized reaction temperature is crucial for controlling the isomer profile.

Q4: During the aqueous workup, a persistent emulsion is forming, making phase separation difficult. What should I do?

A4: Emulsion formation is a frequent problem during the quenching of Friedel-Crafts reactions, often due to the precipitation of aluminum salts.

Troubleshooting Emulsions:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Filtration: For stubborn emulsions, filtering the mixture through a pad of celite or glass wool can help to break up the dispersed particles.

  • Allowing for Settling Time: Sometimes, simply allowing the mixture to stand undisturbed for a longer period can lead to phase separation.

  • Small-Scale Solvent Addition: Adding a small amount of a different organic solvent with different polarity might help to break the emulsion.

Experimental Protocol: Pilot Plant Synthesis of this compound

This protocol describes a representative batch process for the synthesis of this compound via the Friedel-Crafts methylation of 1,2,4-trimethylbenzene (pseudocumene) at a pilot plant scale.

Safety Precautions: This procedure involves flammable liquids and corrosive materials. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and acid-resistant gloves, must be worn. The reactor should be equipped with a pressure relief system.

Equipment:

  • 100 L glass-lined reactor with a jacketed heating/cooling system, reflux condenser, mechanical stirrer, and a port for solids addition.

  • Charging vessels for liquids.

  • Quenching vessel.

  • Phase separation vessel.

Reagents:

  • 1,2,4-Trimethylbenzene (Pseudocumene): 30 kg (249.5 mol)

  • Anhydrous Aluminum Chloride (AlCl₃): 4.0 kg (30 mol)

  • Methyl Chloride (CH₃Cl): 13.9 kg (275 mol) - Note: This is a gas at room temperature and should be handled with appropriate equipment.

  • Hydrochloric Acid (10% aqueous solution)

  • Sodium Bicarbonate (5% aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Nitrogen gas for inerting.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging of Reactants:

    • Charge the reactor with 30 kg of 1,2,4-trimethylbenzene.

    • Begin agitation and start cooling the reactor jacket to 0-5 °C.

    • Once the temperature is stable, slowly add 4.0 kg of anhydrous aluminum chloride through the solids addition port. The addition should be done in portions to control the initial exotherm.

  • Methylation:

    • Begin bubbling methyl chloride gas into the reaction mixture at a controlled rate.

    • Maintain the reaction temperature between 5-10 °C. The reaction is exothermic, and the cooling system should be used to regulate the temperature.

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC. The reaction is typically complete within 4-6 hours.

  • Quenching:

    • Once the desired conversion is achieved, stop the flow of methyl chloride.

    • Slowly and carefully transfer the reaction mixture to a quenching vessel containing a mixture of crushed ice and water, while maintaining vigorous stirring. This step is highly exothermic and must be done with extreme caution.

    • Add 10% hydrochloric acid to dissolve any remaining aluminum salts.

  • Workup and Phase Separation:

    • Transfer the quenched mixture to a separation vessel.

    • Allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer sequentially with 10% HCl, water, and 5% sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • The crude product, which is a mixture of tetramethylbenzene isomers and some unreacted starting material, is then purified by fractional distillation.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterValue
Starting Material1,2,4-Trimethylbenzene
Methylating AgentMethyl Chloride
CatalystAnhydrous Aluminum Chloride
Molar Ratio (Substrate:Catalyst)~8:1
Molar Ratio (Substrate:Methylating Agent)1:1.1
Reaction Temperature5-10 °C
Reaction Time4-6 hours
Typical Yield (Crude)85-90%
Purity (Crude, before distillation)Varies (contains isomers)

Table 2: Physical Properties of Tetramethylbenzene Isomers

IsomerBoiling Point (°C)Melting Point (°C)
This compound (Prehnitene)205-6.2
1,2,3,5-Tetramethylbenzene (Isodurene)198-23.7
1,2,4,5-Tetramethylbenzene (Durene)196-19779.2

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage A Reactor Preparation (Clean, Dry, N2 Purge) B Charge 1,2,4-Trimethylbenzene A->B C Cool to 0-5 °C B->C D Add AlCl3 Catalyst C->D E Introduce Methyl Chloride (5-10 °C) D->E F Monitor Reaction by GC E->F G Quench Reaction (Ice/Water) F->G Reaction Complete H Aqueous Workup (HCl, NaHCO3 washes) G->H I Phase Separation H->I J Dry Organic Layer (MgSO4) I->J K Fractional Distillation J->K L Pure this compound K->L

Caption: Workflow for the pilot plant synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield of This compound Q1 Is Catalyst Active? Start->Q1 A1_Yes Check Reagent Purity Q1->A1_Yes Yes A1_No Use Fresh, Anhydrous Catalyst Q1->A1_No No Q2 Are Reagents Pure? A1_Yes->Q2 A2_Yes Optimize Reaction Conditions Q2->A2_Yes Yes A2_No Purify Starting Materials Q2->A2_No No Q3 Is Temperature Optimal? A2_Yes->Q3 A3_Yes Check Agitation Efficiency Q3->A3_Yes Yes A3_No Adjust Temperature Control Q3->A3_No No A4 Improve Reactor Mixing A3_Yes->A4

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: 1,2,3,4-Tetramethylbenzene (Durene) Reaction Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the unwanted oxidation of 1,2,3,4-tetramethylbenzene (durene) during chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, with a focus on preventing its oxidation.

Issue 1: Unexpected side-products detected, suggesting oxidation of the durene starting material.

Possible Cause: The reaction conditions are too harsh, or the presence of an oxidizing agent is leading to the oxidation of the electron-rich durene ring or its methyl groups. The benzylic positions of durene are particularly susceptible to oxidation.

Troubleshooting Steps:

  • Analyze Reaction Byproducts:

    • Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential oxidation byproducts. Common oxidation products of alkylbenzenes include benzoic acids and phenols.

    • Compare the obtained mass spectra with reference spectra for suspected oxidation products.

  • Control the Reaction Atmosphere:

    • Atmospheric oxygen can be a primary culprit. Employ inert atmosphere techniques to minimize its presence.

    • Protocol: See Experimental Protocols section for setting up a reaction under an inert atmosphere.

  • Evaluate Reagents and Solvents:

    • Ensure all reagents and solvents are free from peroxides, which can initiate oxidation. Test for peroxides using appropriate methods (e.g., potassium iodide test strips).

    • Purify solvents if necessary. For example, stills for solvents like THF and diethyl ether can remove both water and peroxides.

  • Optimize Reaction Temperature:

    • Higher temperatures can accelerate oxidation.[1]

    • Attempt the reaction at a lower temperature. If the desired reaction is too slow, consider a more active catalyst or a different synthetic route.

  • Consider a Radical Scavenger:

    • If a radical-mediated oxidation pathway is suspected, the addition of a radical scavenger can be beneficial.

    • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is an effective radical scavenger that can trap radical intermediates.[2]

Logical Workflow for Troubleshooting Unexpected Oxidation

Caption: Troubleshooting workflow for addressing durene oxidation.

Issue 2: Low yield of the desired product in a reaction where durene is a starting material.

Possible Cause: Competing oxidation of durene is consuming the starting material, thereby reducing the yield of the intended product.

Troubleshooting Steps:

  • Quantify Starting Material Consumption:

    • Use an internal standard and a suitable analytical technique (e.g., GC, NMR) to track the consumption of durene over time.

    • If durene is consumed faster than the product is formed, it is likely undergoing a side reaction like oxidation.

  • Solvent Selection:

    • The choice of solvent can influence the rate of oxidation. Polar solvents may in some cases stabilize charged intermediates in oxidation pathways.

    • Consider less polar or non-polar solvents if compatible with the desired reaction chemistry.

  • Catalyst Selection:

    • If using a metal catalyst, be aware that some metals can promote oxidation.

    • Investigate alternative catalysts known for their selectivity and low propensity to induce oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents to avoid when working with this compound?

A1: You should avoid strong oxidizing agents. These include, but are not limited to:

  • Potassium permanganate (B83412) (KMnO₄)

  • Chromic acid (H₂CrO₄) and other chromium(VI) reagents

  • Nitric acid (HNO₃)

  • Hydrogen peroxide (H₂O₂) in the presence of certain metal catalysts

  • Peroxy acids (e.g., m-CPBA)

Q2: How can I store this compound to prevent long-term oxidation?

A2: Store durene in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents. Purging the storage container with an inert gas like argon or nitrogen before sealing can also help to displace air and moisture.

Q3: Can I use protecting groups to prevent oxidation at the benzylic positions of durene?

A3: While theoretically possible, applying protecting group strategies to the methyl groups of durene can be complex and may require multiple synthetic steps. It is often more practical to first focus on optimizing the reaction conditions (inert atmosphere, temperature control, etc.) to prevent oxidation.

Q4: How can I monitor the potential oxidation of durene in real-time during my reaction?

A4: In situ Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for monitoring the reaction mixture over time without the need for sample workup.[3][4][5][6][7] This allows for the simultaneous observation of the disappearance of durene signals and the appearance of both desired product and potential oxidation byproduct signals.

Quantitative Data Summary

The following table summarizes the relative reactivity of different positions on an alkylbenzene to oxidation.

PositionRelative Reactivity to OxidationNotes
Benzylic C-HHighThe C-H bonds adjacent to the aromatic ring are significantly weakened and are the primary sites of initial oxidation.
Aromatic C-HLowThe benzene (B151609) ring itself is relatively resistant to oxidation under conditions that oxidize the alkyl side chains.
Other Alkyl C-HVery LowC-H bonds further from the aromatic ring are much less reactive towards oxidation.

Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere

This protocol describes a standard procedure for creating an inert atmosphere in a reaction flask using a balloon filled with nitrogen or argon.

Materials:

  • Round-bottom flask with a stir bar

  • Rubber septum

  • Balloon

  • Needles (one for gas inlet, one for outlet)

  • Inert gas source (e.g., cylinder of nitrogen or argon with a regulator)

  • Heat gun or oven for drying glassware

Procedure:

  • Dry Glassware: Thoroughly dry the reaction flask and stir bar in an oven (e.g., at 120 °C for at least 2 hours) or by flame-drying under vacuum to remove any adsorbed water.

  • Assemble Apparatus: While the flask is still warm, place a rubber septum over the joint. Secure the flask to a stand.

  • Purge with Inert Gas: a. Fill a balloon with the inert gas. Attach a needle to the balloon. b. Insert the needle from the balloon through the septum into the flask. c. Insert a second "outlet" needle through the septum to allow the displaced air to exit. d. Allow the inert gas to flush through the flask for at least 5-10 minutes. e. Remove the outlet needle first, followed by the inlet needle from the balloon. The balloon can then be re-inserted to maintain a positive pressure of inert gas.

  • Introduce Reagents: Add solvents and reagents via syringe through the septum. Ensure syringes are dry and flushed with inert gas before use.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purge Inerting cluster_reaction Reaction dry_glassware Dry Glassware assemble Assemble Flask with Septum dry_glassware->assemble fill_balloon Fill Balloon with Inert Gas assemble->fill_balloon insert_needles Insert Inlet and Outlet Needles fill_balloon->insert_needles purge Purge Flask (5-10 min) insert_needles->purge remove_needles Remove Outlet, then Inlet Needle purge->remove_needles add_reagents Add Reagents via Syringe remove_needles->add_reagents run_reaction Run Reaction add_reagents->run_reaction

Caption: Workflow for setting up a reaction under an inert atmosphere.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 1,2,3,4-Tetramethylbenzene: GC-MS vs. HPLC and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible research. 1,2,3,4-Tetramethylbenzene, also known as prehnitene, is a key intermediate in the synthesis of various organic materials, including polymers and specialty chemicals.[1][2] Its purity is critical to the outcome of subsequent reactions and the quality of the final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification of impurities based on their mass spectra.[3] However, alternative methods such as HPLC and qNMR present distinct advantages and can be employed for a comprehensive purity assessment.[4][5]

ParameterGC-MSHPLC-UVqNMR
Principle Separation based on volatility and polarity, followed by mass-based detection and identification.Separation based on polarity and interaction with stationary/mobile phases, with UV-based detection.Intrinsic property of nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.
Typical Purity (%) >99.5%>99.5%>99.8% (absolute)
Typical LOD of Impurities 0.1 - 10 ng/g (ppb)[6]0.1 - 1 µg/mL (ppm)[7]0.05 - 0.1% (mol/mol)
Typical LOQ of Impurities 0.5 - 30 ng/g (ppb)[6]0.3 - 3 µg/mL (ppm)[7]0.1 - 0.3% (mol/mol)
Analysis Time 20 - 40 minutes10 - 30 minutes5 - 15 minutes
Sample Requirement Small (µL injection of a dilute solution)Small (µL injection of a dilute solution)Larger (mg of substance)
Destructive? YesNo (can be collected post-column)No
Key Advantages High sensitivity and specificity for volatile impurities; provides structural information for impurity identification.[4][8]Robust and versatile for a wide range of non-volatile impurities; straightforward quantification with a reference standard.[9]Provides an absolute purity value without a specific standard for the analyte; non-destructive.[5][10]
Key Disadvantages Not suitable for non-volatile or thermally labile impurities; requires a reference standard for accurate quantification of impurities.[11]Lower sensitivity than GC-MS for some compounds; co-elution of impurities can be an issue; requires a reference standard for the main component and impurities for accurate quantification.[4][12]Lower sensitivity than chromatographic methods; potential for signal overlap in complex mixtures.[13]

Experimental Protocols

GC-MS Protocol for Purity Validation of this compound

This protocol is designed for the quantitative determination of the purity of this compound and the identification and quantification of volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) and dilute to the mark.

  • Prepare a series of calibration standards of expected impurities if available. An internal standard (e.g., naphthalene-d8) can be added for improved quantitative accuracy.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[3]

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[14]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[3]

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 35-400.

    • Scan Mode: Full scan.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum (comparison with a reference library like NIST).

  • Identify any impurity peaks by interpreting their mass spectra and comparing them with spectral libraries. Likely impurities include other tetramethylbenzene isomers (durene, isodurene), residual starting materials (e.g., xylene), and by-products of alkylation (e.g., pentamethylbenzene).[1][2][15]

  • Calculate the purity using the area normalization method: Purity (%) = (Area of main peak / Total area of all peaks) x 100. For more accurate quantification, use a calibration curve of the impurities or the internal standard method.[3]

HPLC-UV Protocol for Purity Validation of this compound

This protocol is suitable for the detection of non-volatile impurities that may not be amenable to GC analysis.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The mobile phase should be degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time, confirmed by injecting a reference standard.

  • Quantify impurities by comparing their peak areas to a calibration curve generated from standards of those impurities, if available. Alternatively, use the area normalization method for an estimated purity.

qNMR Protocol for Absolute Purity Determination of this compound

This protocol provides a method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) to the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte's signals.[16]

  • Add a suitable deuterated solvent (e.g., CDCl3) to dissolve both the sample and the internal standard.

2. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

  • Probe: Standard 5 mm broadband probe.

  • Experiment: A standard quantitative 1H NMR experiment.

  • Key Parameters:

    • Sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest.

    • Accurately determined 90° pulse width.

    • A sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).

3. Data Analysis:

  • Process the 1H NMR spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity using the following equation:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Certified purity of the internal standard

Visualized Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 inj Inject Sample prep2->inj sep GC Separation inj->sep det MS Detection sep->det ident Identify Peaks det->ident quant Quantify Purity ident->quant report Generate Report quant->report

Caption: Experimental workflow for GC-MS purity analysis.

Technique_Comparison cluster_PurityValidation Purity Validation of this compound Purity Purity GCMS GC-MS Purity->GCMS HPLC HPLC-UV Purity->HPLC qNMR qNMR Purity->qNMR GCMS_Adv High Sensitivity Structural Info GCMS->GCMS_Adv HPLC_Adv Robust for Non-volatiles Simple Quantification HPLC->HPLC_Adv qNMR_Adv Absolute Purity Non-destructive qNMR->qNMR_Adv

Caption: Comparison of analytical techniques for purity analysis.

Conclusion

The choice of analytical technique for the purity validation of this compound depends on the specific requirements of the analysis. GC-MS is an excellent method for identifying and quantifying volatile impurities with high sensitivity.[4] HPLC is a robust alternative, particularly for screening for less volatile or thermally sensitive impurities. For the highest accuracy and an absolute purity determination without the need for a specific reference standard of this compound, qNMR is the superior method.[5] For a comprehensive and orthogonal approach to purity assessment, a combination of a chromatographic technique (GC-MS or HPLC) and qNMR is recommended to ensure the highest confidence in the quality of the material.

References

A Comparative Guide to the 1H NMR Spectra of Tetramethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectra of the three isomers of tetramethylbenzene: durene (1,2,4,5-tetramethylbenzene), isodurene (1,2,3,5-tetramethylbenzene), and prehnitene (1,2,3,4-tetramethylbenzene). Understanding the distinct spectral features of these isomers is crucial for their identification and differentiation in various research and development applications.

The structural differences among these isomers, arising from the varied substitution patterns of the four methyl groups on the benzene (B151609) ring, lead to unique chemical environments for the protons. These differences are directly reflected in their ¹H NMR spectra through variations in the number of signals, chemical shifts, integration values, and splitting patterns.

Comparative Analysis of ¹H NMR Spectral Data

The ¹H NMR spectra of the tetramethylbenzene isomers are distinct, primarily due to their differing molecular symmetries. This symmetry dictates the number of chemically equivalent protons, resulting in a characteristic number of signals for each isomer.

Durene (1,2,4,5-Tetramethylbenzene): Possessing the highest symmetry of the three isomers, with two planes of symmetry, durene exhibits the simplest ¹H NMR spectrum. It presents only two signals: one for the two equivalent aromatic protons and another for the twelve equivalent protons of the four methyl groups.

Isodurene (1,2,3,5-Tetramethylbenzene): This isomer has lower symmetry, resulting in a more complex spectrum with four distinct signals. There are two signals for the two non-equivalent aromatic protons and two signals for the non-equivalent methyl groups.

Prehnitene (this compound): Prehnitene displays a ¹H NMR spectrum with three signals. The two aromatic protons are chemically equivalent, while the four methyl groups are divided into two sets of two, giving rise to two separate methyl proton signals.

The following table summarizes the experimentally observed ¹H NMR spectral data for the three isomers in deuterated chloroform (B151607) (CDCl₃).

IsomerStructureSignalChemical Shift (δ, ppm)IntegrationMultiplicity
Durene 1,2,4,5-TetramethylbenzeneAromatic H~6.92HSinglet
Methyl H~2.212HSinglet
Isodurene 1,2,3,5-TetramethylbenzeneAromatic H~6.841HSinglet
Aromatic H~6.751HSinglet
Methyl H~2.233HSinglet
Methyl H~2.129HSinglet
Prehnitene This compoundAromatic H~6.882HSinglet
Methyl H~2.246HSinglet
Methyl H~2.176HSinglet

Experimental Protocol: ¹H NMR Spectroscopy of Tetramethylbenzene Isomers

The following is a typical experimental protocol for acquiring the ¹H NMR spectrum of a tetramethylbenzene isomer.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the tetramethylbenzene isomer and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

  • The magnetic field homogeneity is optimized by shimming the sample.

3. Data Acquisition:

  • A standard one-pulse ¹H NMR experiment is performed.

  • Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed.

  • The resulting spectrum is phase-corrected and the baseline is corrected.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • The signals are integrated to determine the relative ratios of the protons.

Structural Isomerism and ¹H NMR Spectra Relationship

The relationship between the molecular structure of each tetramethylbenzene isomer and its corresponding ¹H NMR spectrum can be visualized as follows:

Tetramethylbenzene_NMR cluster_Durene Durene (1,2,4,5-TMB) cluster_Isodurene Isodurene (1,2,3,5-TMB) cluster_Prehnitene Prehnitene (1,2,3,4-TMB) Durene_structure High Symmetry (2 planes) Durene_spectrum 2 Signals - 1x Aromatic (2H) - 1x Methyl (12H) Durene_structure->Durene_spectrum leads to Isodurene_structure Low Symmetry Isodurene_spectrum 4 Signals - 2x Aromatic (1H each) - 2x Methyl (3H & 9H) Isodurene_structure->Isodurene_spectrum leads to Prehnitene_structure Intermediate Symmetry (1 plane) Prehnitene_spectrum 3 Signals - 1x Aromatic (2H) - 2x Methyl (6H each) Prehnitene_structure->Prehnitene_spectrum leads to Tetramethylbenzene Tetramethylbenzene Isomers Tetramethylbenzene->Durene_structure Tetramethylbenzene->Isodurene_structure Tetramethylbenzene->Prehnitene_structure

A Comprehensive Guide to Differentiating 1,2,3,4- and 1,2,3,5-Tetramethylbenzene for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug development and chemical research, the accurate identification of isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a detailed comparison of 1,2,3,4-tetramethylbenzene (Prehnitene) and 1,2,3,5-tetramethylbenzene (B1211182) (Isodurene), offering objective experimental data and protocols for their differentiation.

Introduction

This compound and 1,2,3,5-tetramethylbenzene are aromatic hydrocarbons with the same molecular formula (C₁₀H₁₄) and molecular weight (134.22 g/mol ). However, the different substitution patterns of the methyl groups on the benzene (B151609) ring lead to distinct physical and spectroscopic properties. Leveraging these differences is key to their successful identification and separation.

Physicochemical Properties

A fundamental approach to distinguishing between the two isomers is the examination of their physical properties. A significant difference in their melting points provides a straightforward method of identification, assuming a pure sample.

PropertyThis compound (Prehnitene)1,2,3,5-Tetramethylbenzene (Isodurene)
Molecular Formula C₁₀H₁₄C₁₀H₁₄
Molecular Weight 134.22 g/mol 134.22 g/mol
Melting Point -6.2 °C-23.7 °C
Boiling Point 205 °C198 °C
Density 0.905 g/cm³0.891 g/cm³

Spectroscopic Analysis

Spectroscopic techniques provide detailed structural information, allowing for unambiguous identification of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing isomers due to its sensitivity to the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). The symmetry of the molecules plays a crucial role in the number and multiplicity of signals observed.

¹H NMR Spectra (in CDCl₃)

IsomerChemical Shift (ppm)MultiplicityAssignment
This compound ~6.95s2H (aromatic)
~2.25s6H (2 x CH₃)
~2.20s6H (2 x CH₃)
1,2,3,5-Tetramethylbenzene ~6.80s2H (aromatic)
~2.22s9H (3 x CH₃)
~2.15s3H (1 x CH₃)

¹³C NMR Spectra (in CDCl₃)

IsomerChemical Shift (ppm)Assignment
This compound ~134.8, ~131.6, ~127.5Aromatic Carbons
~20.8, ~16.4Methyl Carbons
1,2,3,5-Tetramethylbenzene ~135.2, ~132.5, ~129.8Aromatic Carbons
~21.0, ~19.5Methyl Carbons
Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify functional groups and fingerprint molecules. While the IR spectra of these isomers are broadly similar due to the presence of the same functional groups (aromatic C-H and C-C, and alkyl C-H bonds), there are subtle differences in the fingerprint region (below 1500 cm⁻¹) that can be used for differentiation.

IsomerKey IR Absorption Bands (cm⁻¹)Assignment
This compound 3100-3000, 2960-2850, 1600-1585, 1500-1400Aromatic C-H stretch, Alkyl C-H stretch, Aromatic C=C stretch, Aromatic C=C stretch
1,2,3,5-Tetramethylbenzene 3100-3000, 2960-2850, 1600-1585, 1500-1400Aromatic C-H stretch, Alkyl C-H stretch, Aromatic C=C stretch, Aromatic C=C stretch

Note: Specific, highly detailed IR peak lists are available in spectral databases and can be used for direct comparison.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While both isomers have the same molecular ion peak (m/z = 134), their fragmentation patterns can differ due to the varying stability of the resulting carbocations. The base peak for both isomers is typically observed at m/z = 119, corresponding to the loss of a methyl group. Subtle differences in the relative intensities of other fragment ions may be observable.

IsomerMolecular Ion (M⁺) (m/z)Major Fragment Ion (m/z)Fragmentation Pathway
This compound 134119[M - CH₃]⁺
1,2,3,5-Tetramethylbenzene 134119[M - CH₃]⁺

Experimental Protocols

For a definitive separation and identification, chromatographic methods are highly recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The two isomers can be separated based on their boiling points and interactions with the GC column's stationary phase.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample mixture in a volatile solvent such as hexane (B92381) or dichloromethane.

  • GC System:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Hold at 200 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Scan Rate: 2 scans/second.

  • Data Analysis: The isomer with the lower boiling point, 1,2,3,5-tetramethylbenzene, is expected to elute first. The mass spectrum of each separated peak can then be used to confirm the identity of the isomer.

Visualizing the Distinguishing Workflow

The following diagram illustrates the logical workflow for distinguishing between the two tetramethylbenzene isomers.

Distinction_Workflow cluster_start Sample Analysis cluster_methods Analytical Methods cluster_results Identification start Unknown Tetramethylbenzene Isomer Mixture phys_props Physical Properties (Melting/Boiling Point) start->phys_props nmr NMR Spectroscopy (¹H and ¹³C) start->nmr gcms Gas Chromatography-Mass Spectrometry (GC-MS) start->gcms isomer1 This compound (Prehnitene) phys_props->isomer1 Higher MP/BP isomer2 1,2,3,5-Tetramethylbenzene (Isodurene) phys_props->isomer2 Lower MP/BP nmr->isomer1 Distinct Signal Pattern nmr->isomer2 Different Signal Pattern gcms->isomer1 Longer Retention Time gcms->isomer2 Shorter Retention Time

Distinguishing 1,2,3,4- vs 1,2,3,5-Tetramethylbenzene.

Conclusion

The differentiation between 1,2,3,4- and 1,2,3,5-tetramethylbenzene can be reliably achieved through a combination of analytical techniques. While physical properties offer a preliminary indication, spectroscopic methods, particularly NMR, provide detailed structural confirmation. For mixtures, chromatographic techniques such as GC-MS are indispensable for both separation and definitive identification. The experimental protocols and data presented in this guide offer a robust framework for researchers to confidently distinguish between these two isomers in a laboratory setting.

A Comparative Analysis of the Physical Properties of Prehnitene, Isodurene, and Durene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physical properties of three structural isomers of tetramethylbenzene: prehnitene (1,2,3,4-tetramethylbenzene), isodurene (1,2,3,5-tetramethylbenzene), and durene (1,2,4,5-tetramethylbenzene). Understanding the distinct physical characteristics of these aromatic hydrocarbons is crucial for their application in various research and development settings, including their use as starting materials or solvents in chemical synthesis. This document summarizes key physical data, outlines the experimental protocols for their determination, and visually represents their structural relationships.

Physical Properties Comparison

The physical state and key properties of prehnitene, isodurene, and durene show significant variation despite their identical chemical formula (C₁₀H₁₄) and molar mass. These differences are primarily attributed to the varied substitution patterns of the methyl groups on the benzene (B151609) ring, which influences their molecular symmetry and intermolecular forces.

PropertyPrehnitene (this compound)Isodurene (1,2,3,5-Tetramethylbenzene)Durene (1,2,4,5-Tetramethylbenzene)
Appearance Colorless liquid[1]Colorless liquid[2]Colorless solid[3][4]
Molar Mass ( g/mol ) 134.22[1]134.22[2]134.22[3][5]
Melting Point (°C) -6.2[1]-23.7[2]79.2[3]
Boiling Point (°C) 205[1]198[2][6]196-197[5][7]
Density (g/cm³ at 25°C) 0.90[1]0.89[2][6]0.838[4][5][7]
Water Solubility Nearly insoluble[1]Nearly insoluble[2]Insoluble[4][5]
Solubility in Organic Solvents Soluble[1]Soluble[2]Soluble in ethanol, ether, benzene[5]

Durene's high melting point is a notable characteristic, reflecting its high molecular symmetry which allows for efficient packing in the crystal lattice.[3]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties listed above.

The melting point of a solid organic compound is a crucial indicator of its purity.[8][9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]

  • Capillary tubes (sealed at one end)[8]

  • Thermometer[8]

  • Mortar and pestle

Procedure:

  • A small amount of the solid sample (e.g., durene) is finely crushed.[10]

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.[11]

  • The capillary tube is placed in the heating block of the melting point apparatus.[8]

  • The sample is heated at a controlled rate (approximately 1-2°C per minute) near the expected melting point.[8]

  • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.[12] For a pure compound, this range is typically narrow (0.5-1°C).[12]

The boiling point is a key physical constant for liquid compounds like prehnitene and isodurene.

Apparatus:

  • Small test tube or fusion tube[13][14]

  • Capillary tube (sealed at one end)[13][14]

  • Thermometer[13][14]

  • Heating bath (e.g., oil bath or aluminum block)[13][14]

  • Rubber band or thread to attach the test tube to the thermometer[15]

Procedure (Capillary Method):

  • A few milliliters of the liquid sample are placed in a small test tube.[14]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[14][15]

  • The test tube is attached to a thermometer and heated in a bath.[15]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[16]

  • The heating is stopped, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube.[16]

The density of a substance is its mass per unit volume.

Apparatus:

  • Pycnometer or a specific gravity bottle

  • Analytical balance

  • Thermostat or water bath

Procedure:

  • The empty pycnometer is weighed accurately.

  • It is then filled with the liquid sample, ensuring no air bubbles are present.

  • The filled pycnometer is placed in a thermostat at a constant temperature (e.g., 25°C) until it reaches thermal equilibrium.

  • The pycnometer is weighed again to determine the mass of the liquid.

  • The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., distilled water).

  • The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer. Standard test methods like ASTM D1217, D3505, and D4052 can be followed for precise measurements.[17]

Structural Isomerism of Tetramethylbenzenes

The following diagram illustrates the structural relationship between prehnitene, isodurene, and durene as isomers of tetramethylbenzene.

G Structural Isomers of Tetramethylbenzene cluster_isomers Tetramethylbenzene Isomers (C10H14) Prehnitene Prehnitene (1,2,3,4-) Isodurene Isodurene (1,2,3,5-) Durene Durene (1,2,4,5-) Benzene Benzene Ring Benzene->Prehnitene + 4 CH3 groups Benzene->Isodurene + 4 CH3 groups Benzene->Durene + 4 CH3 groups

Isomeric relationship of the three tetramethylbenzenes.

References

Navigating the Complexity of C10 Aromatic Fractions: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with petroleum reformate, the accurate analysis of C10 aromatic fractions is crucial. This guide provides a comprehensive comparison of common analytical techniques, offering insights into their performance for separating and quantifying key isomers like durene, isodurene, and prehnitene. Detailed experimental protocols and performance data are presented to aid in method selection and development.

The C10 aromatic fraction of petroleum reformate is a complex mixture of isomers, many of which are important precursors for the synthesis of polymers, resins, and other high-value chemicals. The precise identification and quantification of these isomers are essential for process optimization, quality control, and research and development. This guide focuses on the practical application and comparative performance of Gas Chromatography (GC) with Flame Ionization Detection (FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) for the analysis of these complex samples.

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high resolution, sensitivity, or throughput. The following tables summarize the performance of different GC columns and compare the capabilities of GC-FID, GC-MS, and HPLC for the analysis of C10 aromatic fractions.

Table 1: Comparison of GC Capillary Column Performance for Aromatic Hydrocarbon Separation

Stationary PhasePolaritySeparation PrincipleAdvantagesDisadvantagesTypical C10 Aromatic Applications
100% Dimethylpolysiloxane (e.g., DB-1)Non-polarBoiling pointRobust, good general-purpose column, good peak shape for non-polar compounds.Limited selectivity for isomers with similar boiling points.Initial screening of reformate, quantification of total aromatics.
(6%-Cyanopropyl-phenyl)-methylpolysiloxane (e.g., DB-624)Mid-polarBoiling point and dipole-dipole interactionsImproved selectivity for aromatic isomers compared to non-polar phases.May have lower thermal stability than non-polar columns.Separation of durene, isodurene, and other tetramethylbenzene isomers.
Polyethylene Glycol (e.g., DB-WAX)PolarHydrogen bonding and dipole-dipole interactionsExcellent selectivity for polar compounds, can resolve isomers based on subtle differences in polarity.Susceptible to degradation by oxygen and water, lower temperature limits.Analysis of oxygenated aromatics or when enhanced selectivity for specific isomers is required.

Table 2: Quantitative Performance Comparison of Analytical Methods

ParameterGC-FIDGC-MSHPLC-UV
Resolution of Isomers Good to Excellent (column dependent)Excellent (mass-selective detection aids in deconvolution)Moderate to Good (highly dependent on stationary and mobile phase)
Sensitivity Good (ng to pg range)Excellent (pg to fg range)Moderate (ng to µg range)
Selectivity Moderate (based on retention time)Excellent (based on mass spectra)Good (based on retention time and UV absorbance)
Analysis Time Fast (typically < 30 min)[1]Fast to Moderate (can be rapid with fast GC techniques)[1][2]Moderate to Slow
Quantitative Accuracy Excellent (with proper calibration)Excellent (with proper calibration and internal standards)Good (can be affected by co-eluting compounds)
Compound Identification Tentative (based on retention time matching with standards)Confident (based on mass spectral library matching)Tentative (based on retention time and UV spectrum)

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate results. The following sections provide methodologies for the analysis of C10 aromatic fractions using GC-FID, GC-MS, and HPLC.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of known aromatic compounds in a reformate sample.

Instrumentation:

  • Gas Chromatograph: Agilent 6890 Series or equivalent.[3]

  • Column: DB-1, 20 m x 0.1 mm ID, 0.4 µm film thickness.[2]

  • Injector: Split/splitless inlet.

  • Detector: Flame Ionization Detector (FID).

Conditions:

  • Injector Temperature: 225 °C.[2]

  • Oven Temperature Program: 40°C for 0.4 min, then ramp to 110°C at 10°C/min, then to 260°C at 20°C/min, hold.[2]

  • Carrier Gas: Helium, 0.6 ml/min constant flow.[2]

  • Split Ratio: 1000:1.[2]

  • Detector Temperature: 300°C.[3]

Sample Preparation:

  • Dilute the petroleum reformate sample in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Add an internal standard (e.g., n-dodecane) for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the confident identification and quantification of a wide range of aromatic compounds, including unknown isomers.

Instrumentation:

  • GC-MS System: Agilent 6890 Series GC with a 5973 mass-selective detector or equivalent.[3]

  • Column: HP-5ms, 30 m, 0.25 mm ID, 0.25 µm film thickness.[4]

  • Injector: Split/splitless inlet.

Conditions:

  • Injector Temperature: 260 °C.[3]

  • Oven Temperature Program: Start at 60°C, hold for 2 min, ramp to 160°C at a rate of 10°C/min, then ramp to 300°C at 10°C/min and hold for 10 min.[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Transfer Line Temperature: 275 °C.[2]

  • Source Temperature: 210 °C.[2]

  • Acquisition Mode: Full scan (m/z 40-400).

Sample Preparation:

  • Prepare samples as described for GC-FID.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used as a complementary technique to GC, particularly for the separation of aromatic compounds by class (e.g., mono-, di-, and tri-aromatics) or for the analysis of less volatile components.

Instrumentation:

  • HPLC System: Modular WATERS HPLC with a programmable pump, autosampler, and a photodiode array (PDA) or UV detector.[3]

  • Column: SUPELCOSIL LC-NH2, 250 mm x 4.6 mm, 5 µm particle size.[3]

Conditions:

  • Mobile Phase: n-Heptane.[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection: UV at 254 nm.

  • Column Temperature: Ambient.

Sample Preparation:

  • Dissolve the reformate sample in the mobile phase (n-heptane).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Workflow

Understanding the analytical workflow is crucial for planning experiments and interpreting results. The following diagrams, created using the DOT language, illustrate the logical steps involved in the analysis of C10 aromatic fractions.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC-FID/MS Analysis cluster_data Data Analysis Sample Petroleum Reformate Sample Dilution Dilute in Solvent Sample->Dilution InternalStandard Add Internal Standard Dilution->InternalStandard Injection Inject into GC InternalStandard->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Identification Compound Identification (Retention Time / Mass Spectrum) Integration->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-FID/MS analysis of C10 aromatic fractions.

HPLC_Analysis_Workflow cluster_prep_hplc Sample Preparation cluster_hplc HPLC Analysis cluster_data_hplc Data Analysis Sample_HPLC Petroleum Reformate Sample Dissolve Dissolve in Mobile Phase Sample_HPLC->Dissolve Filter Filter Sample Dissolve->Filter Injection_HPLC Inject into HPLC Filter->Injection_HPLC Separation_HPLC Separation on HPLC Column Injection_HPLC->Separation_HPLC Detection_HPLC UV Detection Separation_HPLC->Detection_HPLC Integration_HPLC Peak Integration Detection_HPLC->Integration_HPLC Quantification_HPLC Group-Type Quantification Integration_HPLC->Quantification_HPLC

Caption: Workflow for HPLC analysis of C10 aromatic fractions.

Conclusion

The analysis of C10 aromatic fractions from petroleum reformate requires careful consideration of the analytical goals. For routine quantification of known major components, GC-FID offers a robust and cost-effective solution. For detailed characterization, including the identification of unknown isomers and trace components, GC-MS is the superior technique due to its high sensitivity and specificity. HPLC serves as a valuable complementary method for group-type separation and analysis of less volatile compounds. By selecting the appropriate technique and following a well-defined experimental protocol, researchers can obtain accurate and reliable data to support their research and development efforts.

References

A Comparative Guide to Isomer Distribution in the Synthesis of Tetramethylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in chemical synthesis and drug development, controlling the isomeric distribution of substituted aromatic compounds is paramount. Tetramethylbenzenes, with their three structural isomers—1,2,4,5-tetramethylbenzene (durene), 1,2,3,5-tetramethylbenzene (B1211182) (isodurene), and 1,2,3,4-tetramethylbenzene (prehnitene)—serve as crucial building blocks in the production of high-performance polymers and specialty chemicals.[1][2][3] This guide provides a comparative analysis of synthetic methodologies, focusing on the resulting isomer distribution, and is supported by experimental data and detailed protocols.

There are three structural isomers of tetramethylbenzene, each with a unique arrangement of methyl groups on the benzene (B151609) ring.[3] The most well-known isomer is durene (1,2,4,5-tetramethylbenzene).[1]

Comparative Analysis of Synthetic Routes

The synthesis of tetramethylbenzenes is predominantly achieved through the alkylation of smaller methylated benzenes. The choice of starting material, alkylating agent, and catalyst significantly influences the selectivity towards a particular isomer.

1. Methylation of 1,2,4-Trimethylbenzene (B165218) (Pseudocumene)

This is a common and direct route to producing a mixture of tetramethylbenzene isomers. The primary goal is often to maximize the yield of durene, a valuable precursor for high-end polyesters.[4][5]

  • With Methanol (B129727): The conventional method involves the alkylation of 1,2,4-trimethylbenzene with methanol over a solid acid catalyst.[6] While effective, this method can suffer from lower selectivity and catalyst deactivation due to carbon deposition.[6]

  • With Syngas: A novel and highly selective pathway utilizes syngas (a mixture of CO and H₂) as the methylating agent over a bifunctional catalyst.[4][5] This approach has demonstrated significantly improved selectivity for durene compared to methanol-based methylation.[5]

2. Friedel-Crafts Alkylation of Xylenes (B1142099)

The Friedel-Crafts alkylation of xylenes with an alkyl halide in the presence of a Lewis acid catalyst is a classic method for preparing alkylbenzenes. For instance, the reaction of m-xylene (B151644) with tert-butyl chloride can be catalyzed by ferric chloride.[7] While this method is fundamental, controlling the position of the incoming alkyl group to selectively form a specific tetramethylbenzene isomer can be challenging and often leads to a mixture of products.

Quantitative Data on Isomer Distribution

The following table summarizes the performance of different catalytic systems in the synthesis of tetramethylbenzenes, with a focus on the distribution of isomers.

Starting MaterialMethylating AgentCatalyst SystemTemperature (°C)Pressure (MPa)1,2,4-TriMB Conversion (%)Tetramethylbenzene Selectivity (%)Durene Selectivity in TMBs (%)Reference
1,2,4-TrimethylbenzeneSyngasZnZrOₓ–HZSM-5 (ZZO–Z5)3203.021.356.5>90[4]
1,2,4-TrimethylbenzeneSyngas5wt% Cu/ZnZrOₓ–HZSM-5290-21.2--[5]
1,2,4-TrimethylbenzeneMethanolHZSM-53500.8---[6]

Note: Detailed isomer distribution for the methanol-based synthesis was not fully provided in the cited literature, but it is generally acknowledged to be less selective than the syngas method.

Experimental Protocols

Synthesis of Durene via Methylation of 1,2,4-Trimethylbenzene with Syngas

This protocol is based on the work by Wen et al.[4][5]

1. Catalyst Preparation (ZnZrOₓ–HZSM-5):

  • A bifunctional catalyst is prepared. The specific details of the catalyst synthesis, including the ratio of components and preparation method, are proprietary to the research group but generally involve standard methods for catalyst synthesis like co-precipitation or impregnation.

2. Catalytic Reaction:

  • The reaction is carried out in a fixed-bed reactor.
  • The bifunctional catalyst is loaded into the reactor.
  • A feed of 1,2,4-trimethylbenzene and syngas (H₂/CO) is introduced into the reactor.
  • The reaction is conducted under optimized conditions: 320 °C and 3.0 MPa.[4][5]
  • The effluent from the reactor is cooled and the liquid products are collected.

3. Product Analysis:

  • The product mixture is analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) to determine the conversion of 1,2,4-trimethylbenzene and the selectivity for each tetramethylbenzene isomer.

Analysis of Isomer Distribution

The accurate determination of the isomer distribution in the product mixture is critical. Gas chromatography is the most common and effective technique for this purpose.

Analytical Method: Gas Chromatography (GC)

  • Principle: GC separates compounds in a mixture based on their volatility and interaction with the stationary phase of the column. Different isomers of tetramethylbenzene will have slightly different boiling points and polarities, allowing for their separation on an appropriate GC column.

  • Instrumentation: A gas chromatograph coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is typically used.[8] GC-MS provides the added benefit of mass-based identification, which confirms the identity of each isomer.[8]

  • Sample Preparation: The liquid product from the synthesis reaction is typically diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) before injection into the GC.

  • GC Conditions (Typical):

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., a diphenyl/dimethylpolysiloxane phase) is suitable for separating aromatic isomers.[9]

    • Carrier Gas: Helium or hydrogen is used as the carrier gas.

    • Temperature Program: A temperature ramp is employed to ensure the elution of all components in a reasonable time with good resolution.

    • Detection: FID is commonly used for quantitative analysis of hydrocarbons. MS is used for both qualitative and quantitative analysis.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 1_2_4_TriMB 1,2,4-Trimethylbenzene Catalyst Bifunctional Catalyst (e.g., CuZnZrOx–HZSM-5) 1_2_4_TriMB->Catalyst Syngas Syngas (CO + H₂) Syngas->Catalyst Conditions 320 °C, 3.0 MPa Catalyst->Conditions Durene 1,2,4,5-Tetramethylbenzene (Durene) Conditions->Durene Isodurene 1,2,3,5-Tetramethylbenzene (Isodurene) Conditions->Isodurene Prehnitene This compound (Prehnitene) Conditions->Prehnitene Byproducts Other Hydrocarbons Conditions->Byproducts

Caption: Synthesis of Tetramethylbenzenes via Methylation.

Analytical_Workflow Sample Product Mixture Dilution Dilution in Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Capillary GC Column (Separation of Isomers) Injection->Separation Detection Detection (FID or MS) Separation->Detection Data Data Analysis (Peak Integration & Identification) Detection->Data Results Isomer Distribution Results Data->Results

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetramethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1,2,3,4-Tetramethylbenzene is classified as an ignitable hazardous waste. Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection. This document provides essential safety and logistical information, including operational and disposal plans, to guide researchers, scientists, and drug development professionals in the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, ensure that all personnel are familiar with its Safety Data Sheet (SDS). This compound is a combustible liquid and a skin, eye, and respiratory irritant.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as Viton®.

  • Skin and Body Protection: Wear impervious clothing and ensure a safety shower and eyewash station are readily accessible.

  • Respiratory Protection: In case of inadequate ventilation or risk of inhalation, use a full-face respirator with an appropriate organic vapor cartridge.

Handling and Storage:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from open flames, hot surfaces, and other sources of ignition.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Ground and bond containers when transferring material to prevent static discharge.

In Case of a Spill:

  • Eliminate all ignition sources.

  • Ventilate the area.

  • Wear appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect the absorbed material into a suitable, labeled, and closed container for disposal.

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.

Step 1: Waste Identification and Classification

  • This compound is classified as an ignitable hazardous waste .

  • Under the Resource Conservation and Recovery Act (RCRA), it carries the waste code D001 .[1]

  • For transportation, it is classified under UN1325, Hazard Class 4.1 (Flammable solid, organic, n.o.s.) .

Step 2: Waste Collection and Labeling

  • Collect waste this compound and contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and properly sealed container.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Ignitable).

Step 3: On-Site Storage

  • Store the hazardous waste container in a designated satellite accumulation area near the point of generation.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials, particularly oxidizing agents.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with the complete chemical name and associated hazard information.

Disposal Methodologies

1. Incineration: This is the most common and effective method for the disposal of this compound. The process should be carried out in a permitted hazardous waste incinerator. High temperatures and controlled conditions ensure the complete destruction of the organic compound.

2. Chemical Treatment (for aqueous solutions): In some cases, dilute aqueous solutions containing aromatic hydrocarbons may be treated to reduce their hazardous characteristics before disposal. These methods are typically performed at specialized treatment facilities.

  • Advanced Oxidation Processes (AOPs): Methods like Fenton's reagent (hydrogen peroxide and an iron catalyst) can be used to oxidize benzene (B151609) derivatives in wastewater.[2]

  • Adsorption: Activated carbon can be used to adsorb aromatic compounds from aqueous solutions. The spent carbon must then be disposed of as hazardous waste, typically by incineration.

Quantitative Disposal Parameters

The following table summarizes key quantitative data for the disposal of this compound and related aromatic hydrocarbons. Specific parameters may vary depending on the facility and local regulations.

ParameterValue/RangeNotes
RCRA Waste Code D001For ignitable liquids with a flash point < 140°F (60°C).
UN Number 1325For transport of flammable solids, organic, n.o.s.
Hazard Class 4.1For transport of flammable solids.
Incineration Temperature 850°C - 1300°CTypical range for hazardous waste incinerators.[3]
Incineration Residence Time > 2 secondsRecommended for complete destruction of organic compounds.
Destruction and Removal Efficiency (DRE) ≥ 99.99%EPA requirement for hazardous waste incinerators.
Fenton Oxidation pH (for aqueous waste) 2 - 4Optimal pH range for the Fenton reaction with benzene derivatives.[2]
Fenton Oxidation Temperature (for aqueous waste) ~75°CA reported reaction temperature for benzene derivatives.[2]
Activated Carbon Adsorption Capacity 20-25 g solvent/100 g carbonGeneral reference value for solvent adsorption.[4]

Experimental Protocols Cited

Fenton Oxidation of Benzene Derivatives in Wastewater: A batch reactor is filled with the effluent containing benzene derivatives. The pH is adjusted to an acidic range (pH 2-3). Ferrous ions (Fe²⁺) are added as a catalyst. The reaction is carried out at a controlled temperature (e.g., 75°C). Hydrogen peroxide (H₂O₂) is then gradually added to initiate the oxidation process. Samples are collected at regular intervals to monitor the concentration of the target compounds using analytical techniques like HPLC.[2]

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

Disposal_Pathway start Start: Have this compound Waste is_pure_or_concentrated Is the waste pure or concentrated? start->is_pure_or_concentrated collect_and_label Collect in a labeled hazardous waste container (D001, UN1325) is_pure_or_concentrated->collect_and_label Yes is_aqueous Is the waste a dilute aqueous solution? is_pure_or_concentrated->is_aqueous No store_safely Store in a designated satellite accumulation area collect_and_label->store_safely contact_ehs Contact EHS or a licensed disposal contractor store_safely->contact_ehs incinerate Arrange for incineration at a permitted facility contact_ehs->incinerate end End: Proper Disposal incinerate->end is_aqueous->collect_and_label No consider_treatment Consider pre-treatment options (e.g., AOP, Adsorption) is_aqueous->consider_treatment Yes consider_treatment->contact_ehs

Caption: Disposal decision workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling 1,2,3,4-Tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1,2,3,4-Tetramethylbenzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational conduct and mitigate risks.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below. This information is critical for understanding its physical and chemical properties, as well as its hazard potential.

PropertyValue
Molecular Formula C₁₀H₁₄
Molecular Weight 134.22 g/mol
Appearance Colorless liquid
Boiling Point 203 °C / 397.4 °F
Flash Point 68 °C / 154.4 °F
Density 0.9 g/cm³
Solubility Immiscible with water
Signal Word Warning
Hazard Statements H227, H315, H319, H335

Hazard Statement Codes:

  • H227: Combustible liquid

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Personal Protective Equipment (PPE) and Exposure Controls

Adherence to proper PPE and engineering controls is paramount to ensure safety when handling this compound.

Exposure ControlRecommendation
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure eyewash stations and safety showers are readily accessible.[3]
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Fire/flame resistant and impervious clothing is recommended.[1][2] Nitrile gloves may offer short-term splash protection but have poor resistance to aromatic hydrocarbons; therefore, they should be changed immediately upon contact.[4] For prolonged or frequent contact, gloves with a higher protection class are recommended, and it is crucial to consult the glove manufacturer's specific chemical resistance data.
Respiratory Protection If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[1][2]
Occupational Exposure Limits Specific occupational exposure limits for this compound are not established.[1][2] It is crucial to handle the substance with care to minimize exposure.

Operational Plan: Handling and Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound.

Preparation and Handling
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[2]

  • Engineering Controls: Ensure work is conducted in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][2]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid direct contact with skin and eyes.[1] Prevent the formation of aerosols. Use non-sparking tools and take precautionary measures against static discharge.[3] Keep the container tightly closed when not in use.[1]

Storage
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Incompatible Materials: Keep away from strong oxidizing agents.[5][6]

  • Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[3]

Disposal
  • Waste Characterization: this compound waste is considered hazardous.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[3] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]

  • Environmental Precautions: Do not allow the chemical to enter drains or sewer systems.[1]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a spill of this compound.

Spill_Response_Workflow Workflow for this compound Spill Response start Spill Occurs evacuate Evacuate immediate area and alert others start->evacuate assess Assess the spill size and potential hazards evacuate->assess small_spill Small Spill? assess->small_spill large_spill Large Spill (Contact EHS) small_spill->large_spill No ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) small_spill->ppe Yes report Report the incident to the lab supervisor large_spill->report ventilate Ensure adequate ventilation ppe->ventilate contain Contain the spill with inert absorbent material ventilate->contain collect Collect absorbed material with non-sparking tools contain->collect dispose Place in a sealed, labeled container for hazardous waste collect->dispose decontaminate Decontaminate the spill area dispose->decontaminate decontaminate->report

Caption: Workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.